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  • Product: 10,11-dihydro-9H-benzo[a]anthracen-8-one
  • CAS: 5472-20-8

Core Science & Biosynthesis

Foundational

The Benz[a]anthracene Parent Scaffold: A Foundation of Chemical and Toxicological Interest

An In-depth Technical Guide: The Chemical Structure and Synthetic Utility of 10,11-dihydro-9H-benzo[a]anthracen-8-one Executive Summary: This guide provides a comprehensive technical overview of 10,11-dihydro-9H-benzo[a]...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: The Chemical Structure and Synthetic Utility of 10,11-dihydro-9H-benzo[a]anthracen-8-one

Executive Summary: This guide provides a comprehensive technical overview of 10,11-dihydro-9H-benzo[a]anthracen-8-one, a key synthetic intermediate derived from the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene. Tailored for researchers, chemists, and drug development professionals, this document elucidates the compound's precise chemical structure, physicochemical properties, and its strategic importance in the synthesis of novel complex aromatic systems. We will deconstruct its nomenclature, present its properties in a clear, tabular format, and outline a robust workflow for its characterization, underscoring the principles of scientific integrity and experimental validation.

To fully appreciate the subject compound, one must first understand its origin: the benz[a]anthracene scaffold. Benz[a]anthracene (also known as tetraphene) is a four-ring polycyclic aromatic hydrocarbon with the chemical formula C₁₈H₁₂.[1][2] As a product of incomplete combustion of organic matter, it is environmentally pervasive and a notable component of tobacco smoke.[1]

From a toxicological standpoint, benz[a]anthracene is of significant interest as it is a known procarcinogen.[2] Its metabolic activation in organisms leads to highly reactive diol epoxides that can form adducts with DNA, inducing mutations. This biological activity is a primary driver for the synthesis and study of its derivatives, including metabolites and synthetic analogues, to probe mechanisms of toxicity and develop potential countermeasures.[3][4] The study of its derivatives is crucial for understanding structure-activity relationships in carcinogenesis.

Definitive Chemical Structure of 10,11-dihydro-9H-benzo[a]anthracen-8-one

The systematic name "10,11-dihydro-9H-benzo[a]anthracen-8-one" precisely describes its molecular architecture, which is derived from the parent benz[a]anthracene structure.

  • benzo[a]anthracene : This defines the core four-ring aromatic system.

  • 10,11-dihydro : This indicates that the double bond between carbon atoms 10 and 11 in the parent anthracene ring system has been reduced to a single bond, with the addition of two hydrogen atoms. This modification introduces a saturated, non-aromatic character to that specific region of the molecule.

  • -8-one : This signifies the presence of a ketone group (a carbonyl, C=O) at position 8.

  • (9H) : This specifies that position 9 is a saturated carbon bearing a hydrogen atom, which is necessary to accommodate the adjacent ketone and the dihydro modification.

This combination of features transforms the planar, fully aromatic parent PAH into a complex, three-dimensional structure with a saturated, functionalized ring fused to the aromatic core.

Key Chemical Identifiers and Properties

The fundamental properties and identifiers of the compound are summarized below for quick reference.

PropertyValueSource
CAS Number 5472-20-8[5]
Molecular Formula C₁₈H₁₄O[5]
Molecular Weight 246.3 g/mol [5]
Appearance Likely a solid (based on parent compound)
Solubility Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)[5]
Storage Conditions Store at -20°C for long-term stability[5]

Synthetic Utility and Research Applications

The primary documented value of 10,11-dihydro-9H-benzo[a]anthracen-8-one lies in its role as a synthetic intermediate.[5] The presence of the ketone functionality and the adjacent saturated carbons provides a versatile chemical handle for further elaboration.

Causality in Experimental Design: Why would a researcher choose to use this specific intermediate?

  • Access to Novel Topologies: The non-aromatic, functionalized ring allows for chemical transformations not possible on the parent PAH. This enables the synthesis of novel polycyclic isomers, potentially with unique photophysical, electronic, or biological properties.[5]

  • Stereochemical Complexity: The saturated carbons at positions 9, 10, and 11 introduce chiral centers. This allows for the development of stereoselective reactions to produce enantiomerically pure final products, which is critical in drug development and materials science.

  • Probing Biological Systems: By modifying the benz[a]anthracene core, researchers can create molecular probes to study the active sites of metabolic enzymes like cytochrome P450 or to investigate DNA-PAH interactions without the compound undergoing the typical metabolic activation pathways.

Protocol: A Self-Validating Workflow for Intermediate Characterization

The confirmation of the structure and purity of a synthetic intermediate like 10,11-dihydro-9H-benzo[a]anthracen-8-one is paramount before its use in subsequent, often costly, synthetic steps. The following details a trustworthy, multi-pronged characterization workflow.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Verification A Crude Synthetic Product B Purification via Column Chromatography A->B Silica Gel, Solvent Gradient C Isolated Compound B->C D ¹H and ¹³C NMR Spectroscopy C->D Prepare Aliquots E High-Resolution Mass Spectrometry (HRMS) C->E Prepare Aliquots F High-Performance Liquid Chromatography (HPLC) C->F Prepare Aliquots G Structurally Confirmed & Pure Intermediate D->G Consolidate Data E->G Consolidate Data F->G Consolidate Data

Caption: A logical workflow for the purification and validation of a synthetic intermediate.

Step-by-Step Characterization Protocol
  • Purification via Flash Column Chromatography:

    • Rationale: To isolate the target compound from unreacted starting materials, byproducts, and catalysts.

    • Method:

      • Adsorb the crude reaction mixture onto a small amount of silica gel.

      • Load onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

      • Elute the column with a gradually increasing gradient of a more polar solvent (e.g., ethyl acetate in hexane).

      • Collect fractions and analyze by thin-layer chromatography (TLC) to identify and pool those containing the pure product.

      • Remove solvent in vacuo to yield the purified compound.

  • Structural Verification via NMR Spectroscopy:

    • Rationale: To confirm the covalent framework of the molecule. This is the most definitive method for structural elucidation.

    • Method:

      • Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire a ¹H NMR spectrum. The expected spectrum should show distinct signals for aromatic protons and a set of characteristic signals in the aliphatic region (typically 2-4 ppm) corresponding to the protons on the dihydro portion of the molecule.

      • Acquire a ¹³C NMR spectrum. This will confirm the presence of the ketone carbonyl (typically >190 ppm), aromatic carbons (120-150 ppm), and the saturated sp³-hybridized carbons.

  • Molecular Weight Confirmation via Mass Spectrometry (MS):

    • Rationale: To verify the molecular formula by determining the exact mass.

    • Method:

      • Prepare a dilute solution of the sample.

      • Analyze using High-Resolution Mass Spectrometry (HRMS), often with an ESI or APCI source.

      • The observed mass should match the calculated exact mass of C₁₈H₁₄O (246.1045) within a narrow tolerance (e.g., <5 ppm), confirming the elemental composition.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Rationale: To quantify the purity of the isolated sample, which is critical for stoichiometric calculations in subsequent reactions.

    • Method:

      • Develop a separation method using a suitable column (e.g., C18 reverse-phase) and mobile phase (e.g., acetonitrile/water gradient).

      • Inject a known concentration of the sample and monitor the elution profile with a UV detector set to a wavelength where the compound absorbs.

      • A pure sample should exhibit a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >95%).

Conclusion

10,11-dihydro-9H-benzo[a]anthracen-8-one is more than just a complex chemical name; it represents a strategically designed molecular tool. By functionalizing the notoriously stable benz[a]anthracene core, it opens a gateway for synthetic chemists to build novel and intricate molecular architectures. Its identity, established through a rigorous and self-validating analytical workflow, ensures its reliable use in advanced research, whether for developing new materials, probing complex biological pathways, or as a foundational piece in drug discovery programs. Understanding its structure is the first step toward unlocking its full synthetic potential.

References

  • Benz(a)anthracene - Wikipedia. Wikipedia.[Link]

  • 8,9,10,11-Tetrahydro-7,12-dimethylbenz(a)anthracene-8,9-diol-10-11-epoxide, anti. PubChem.[Link]

  • 10,11-Dihydrobenz[a]anthracen-8(9H)-one" - Khimmed. Khimmed.[Link]

  • 9,10-Dihydro-9,10(1',2')-benzenoanthracene-1,4-dione - PubChem. PubChem.[Link]

  • Dibenz[a,h]anthracene - NIST WebBook. NIST.[Link]

  • 9,10-anthracenedione, 1,1'-((7-oxo-7h-benz(de)anthracene-3,9-diyl)diimino)bis. PubChemLite.[Link]

  • Benz[a]anthracene - Wikipedia (Chinese). Wikipedia.[Link]

  • (8S,9R,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol-d9 (Major) | Pharmaffiliates. Pharmaffiliates.[Link]

Sources

Exploratory

10,11-dihydro-9H-benzo[a]anthracen-8-one physical and chemical properties

Structural and Mechanistic Profiling of 10,11-dihydro-9H-benzo[a]anthracen-8-one in PAH Synthesis and Toxicology Executive Summary In the fields of environmental toxicology and drug development, the structural nuances of...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Mechanistic Profiling of 10,11-dihydro-9H-benzo[a]anthracen-8-one in PAH Synthesis and Toxicology

Executive Summary

In the fields of environmental toxicology and drug development, the structural nuances of polycyclic aromatic hydrocarbons (PAHs) dictate their metabolic fate and carcinogenic potential. 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8) serves as a foundational synthetic intermediate. By leveraging the reactivity of its C8-ketone and the conformational flexibility of its partially saturated ring, researchers can synthesize novel polycyclic aromatic isomers of benz[a]anthracene containing a cyclopenta-fused ring[1]. This whitepaper provides a comprehensive technical guide on the physicochemical properties, handling protocols, and synthetic utility of this critical compound, ensuring rigorous scientific integrity for downstream toxicological applications.

Physicochemical Profile & Structural Significance

The molecular architecture of 10,11-dihydro-9H-benzo[a]anthracen-8-one features a highly conjugated benz[a]anthracene core interrupted by a saturated aliphatic segment at positions 9, 10, and 11, terminating in a ketone at position 8. This specific structural arrangement prevents total planarity, increasing its solubility in organic solvents compared to fully aromatized PAHs, while providing an electrophilic anchor (the carbonyl group) for targeted derivatization.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 10,11-dihydro-9H-benzo[a]anthracen-8-one
Synonyms 10,11-Dihydrobenz[a]anthracen-8(9H)-one; 10,11-dihydrotetraphen-8(9H)-one[2]
CAS Registry Number 5472-20-8[1]
Molecular Formula C₁₈H₁₄O[1]
Molecular Weight 246.309 g/mol [2]
Physical State Highly Purified Standard (Solid/Liquid)[3]
Storage Temperature -20°C[1]
Primary Application Synthetic intermediate for cyclopenta-fused PAH isomers[1]

Synthetic Workflows & Derivatization Strategies

The primary utility of 5472-20-8 lies in its ability to act as a precursor for cyclopenta-fused PAHs[3]. The synthetic logic relies on exploiting the C8-carbonyl for nucleophilic attack, followed by ring closure and subsequent oxidative aromatization.

SynthWorkflow A Substituted Naphthalene (Starting Material) B Friedel-Crafts Acylation (AlCl3, CH2Cl2, 0°C) A->B Electrophilic Attack C Intermediate Keto-Acid B->C Hydrolysis D Intramolecular Cyclization (Polyphosphoric Acid, 90°C) C->D Dehydration E 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8) D->E Ring Closure F Cyclopenta-fused PAH Isomers (Downstream Target) E->F Derivatization

Fig 1. Synthetic workflow for 10,11-dihydro-9H-benzo[a]anthracen-8-one and downstream PAHs.

Toxicological Implications & Metabolic Activation

Understanding the downstream applications of 5472-20-8 is critical for researchers in pharmacology and toxicology. Once converted into fully aromatic cyclopenta-fused benz[a]anthracenes, these molecules mimic environmental pollutants. Inside a biological system, they undergo Phase I metabolism driven by Cytochrome P450 (CYP1A1/1B1) enzymes. The topology of the cyclopenta-ring alters the electron density of the PAH "bay region," dictating the kinetics of epoxide formation—the ultimate step in generating mutagenic DNA adducts.

MetabolicPathway A PAH Derivative (Benz[a]anthracene core) B Cytochrome P450 (CYP1A1/1B1 Oxidation) A->B Phase I Metabolism C Arene Epoxide Intermediate B->C O2 Insertion D Epoxide Hydrolase (EH) (Hydrolysis) C->D H2O Addition E Dihydrodiol D->E Ring Opening F CYP450 Secondary Oxidation E->F Reactivation G Diol Epoxide (Ultimate Carcinogen) F->G Epoxidation H DNA Adduct Formation (Mutagenesis) G->H Covalent Binding

Fig 2. CYP450-mediated metabolic activation pathway of benz[a]anthracene derivatives.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality is explicitly defined to prevent experimental deviation.

Protocol A: Analytical Preparation and Handling of 5472-20-8

Because this compound is typically supplied in milligram quantities as a highly purified standard[3], meticulous handling is required to prevent degradation and physical loss.

  • Thermal Equilibration: Remove the vial from -20°C storage[1] and place it in a vacuum desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the cold glass. Moisture introduction will violently quench downstream organometallic reagents (e.g., Grignard reagents) used during derivatization.

  • Centrifugation: Centrifuge the sealed vial at 3,000 x g for 60 seconds[1].

    • Causality: Lyophilized or crystallized standards often adhere to the cap during transit. Centrifugation ensures maximum recovery of the product at the base of the vial.

  • Solvent Dissolution: Reconstitute the standard in anhydrous cyclohexane or acetonitrile.

    • Causality: Cyclohexane provides an optimal non-polar environment that mimics the lipophilicity of PAHs, preventing molecular aggregation and ensuring an accurate concentration gradient for UV/Vis or HPLC analysis.

  • Validation Check (HPLC): Inject 10 µL of the reconstituted solution into a Reverse-Phase HPLC system (C18 column) using an Acetonitrile/Water gradient. Monitor absorbance at 254 nm. A single sharp peak confirms the absence of oxidative degradation products.

Protocol B: Synthesis of Cyclopenta-Fused Derivatives

This protocol outlines the conversion of 5472-20-8 into a fully aromatic cyclopenta-fused PAH.

  • Nucleophilic Addition: Suspend 10,11-dihydro-9H-benzo[a]anthracen-8-one in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere. Cool the reaction vessel to 0°C using an ice bath. Add the desired organolithium reagent dropwise.

    • Causality: The low temperature severely retards the kinetics of enolization (a competing side reaction), directing the nucleophile exclusively to the C8-carbonyl carbon to form a tertiary alcohol.

  • Quenching and Extraction: Quench the reaction slowly with saturated aqueous NH₄Cl, followed by extraction with dichloromethane (DCM).

    • Causality: A mild acidic quench neutralizes the alkoxide without triggering premature dehydration of the tertiary alcohol, allowing for accurate intermediate mass balance calculation.

  • Dehydration and Cyclization: Treat the isolated intermediate with Polyphosphoric Acid (PPA) and heat to 90°C for 4 hours.

    • Causality: PPA acts synergistically as both a solvent and a potent dehydrating agent. It facilitates the loss of water and drives the intramolecular Friedel-Crafts alkylation, closing the cyclopenta-ring.

  • Aromatization: Reflux the crude cyclized product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene for 12 hours.

    • Causality: DDQ acts as a highly selective dehydrogenating agent. It oxidatively removes the remaining aliphatic hydrogens at the 9, 10, and 11 positions, restoring full planarity and aromaticity to the PAH system.

  • Validation Check (NMR): Perform ¹H-NMR (in CDCl₃). The complete disappearance of upfield aliphatic multiplets (originally from the 9,10,11-dihydro protons) and the emergence of a fully downfield aromatic spectrum (7.0–9.0 ppm) confirms successful aromatization.

References[1] US Biological Life Sciences, "411697 10,11-Dihydrobenz[a]anthracen-8(9H)-one CAS: 5472-20-8", usbio.net, View Source[2] Guidechem, "5472-20-8 - Sale from Quality Suppliers", guidechem.com, View Source[3] American Chemical Suppliers, "aromatic suppliers USA", americanchemicalsuppliers.com, View Source

Sources

Foundational

Physicochemical and Analytical Profiling of 10,11-Dihydro-9H-benzo[a]anthracen-8-one: A Technical Guide for Advanced PAH Derivatives

Executive Summary 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8) is a highly specialized, partially saturated oxygenated polycyclic aromatic hydrocarbon (OPAH)[1]. In advanced drug development and toxicology,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8) is a highly specialized, partially saturated oxygenated polycyclic aromatic hydrocarbon (OPAH)[1]. In advanced drug development and toxicology, it serves as a critical synthetic intermediate for generating novel polycyclic aromatic isomers[2]. This whitepaper provides a rigorous deconstruction of its structural properties, empirical formula (C18H14O), and molecular weight (246.309 g/mol )[1], alongside self-validating analytical protocols designed for researchers requiring absolute structural certainty.

Structural and Physicochemical Profiling

The molecular architecture of 10,11-dihydro-9H-benzo[a]anthracen-8-one consists of a rigid, planar phenanthrene core fused to a partially saturated cyclohexenone-like terminal ring.

Causality of Structure: The introduction of sp³-hybridized carbons at positions 9, 10, and 11, coupled with the sp²-hybridized carbonyl at position 8, breaks the full aromaticity of the parent benz[a]anthracene scaffold. This localized saturation induces a slight "puckering" in the terminal "A" ring. In biological systems, this deviation from strict planarity alters the molecule's steric bulk and lipophilicity, which significantly impacts its binding affinity to the aryl hydrocarbon receptor (AhR) and its susceptibility to phase I metabolism by cytochrome P450 enzymes[3].

Table 1: Core Quantitative and Physicochemical Parameters
ParameterValue
IUPAC Name 10,11-dihydro-9H-benzo[a]anthracen-8-one
CAS Registry Number 5472-20-8[2]
Empirical Formula C18H14O[1]
Average Molecular Weight 246.309 g/mol [1]
Monoisotopic Mass 246.1045 Da
SMILES String O=C1C(C=C2C=CC3=CC=CC=C3C2=C4)=C4CCC1[4]

Empirical Formula and Molecular Weight Derivation

To ensure scientific integrity, the empirical formula must be derived from first principles rather than merely referenced. The derivation follows a logical progression from the parent scaffold to the functionalized derivative.

Step 1: The Parent Scaffold The parent compound, benz[a]anthracene, is a fully conjugated tetracyclic PAH with the empirical formula C18H12 .

Step 2: Functionalization and Saturation The nomenclature dictates specific modifications to the terminal ring (positions 8 through 11):

  • 8-one: A ketone group is introduced at C8. In the parent aromatic system, C8 holds one hydrogen (=CH-). Replacing this with a carbonyl (C=O) removes one hydrogen and adds one oxygen.

  • 9H, 10,11-dihydro: To accommodate the ketone without violating valency rules and to prevent extreme anti-aromatic ring strain, the remainder of the ring must be saturated. Positions 9, 10, and 11 transition from aromatic methine groups (=CH-) to aliphatic methylene groups (-CH2-). This saturation adds a total of three hydrogens to the system.

Step 3: Net Formula Calculation

  • Starting Formula: C18H12

  • Modifications: -1 H (at C8), +3 H (at C9, C10, C11), +1 O (at C8).

  • Net Change: +2 H, +1 O.

  • Final Empirical Formula: C18H14O [1].

Step 4: Molecular Weight Computation

  • Carbon (C): 18 × 12.011 = 216.198 g/mol

  • Hydrogen (H): 14 × 1.008 = 14.112 g/mol

  • Oxygen (O): 1 × 15.999 = 15.999 g/mol

  • Total Molecular Weight = 246.309 g/mol [1].

Analytical Methodologies (Self-Validating Protocols)

In advanced analytical chemistry, structural confirmation cannot rely on a single data point. The following self-validating protocols ensure orthogonal verification of the C18H14O formula and structural connectivity.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides the exact monoisotopic mass, confirming the empirical formula. Electrospray Ionization in positive mode (ESI+) is selected because the C8 ketone acts as an excellent proton acceptor, readily forming the [M+H]+ adduct.

  • Sample Preparation: Dissolve 1.0 mg of 10,11-dihydro-9H-benzo[a]anthracen-8-one in 1.0 mL of LC-MS grade methanol containing 0.1% formic acid (to promote protonation).

  • Chromatography: Elute through a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) using a water/acetonitrile gradient. The lipophilic phenanthrene core ensures strong retention, requiring a high organic composition (70-95% ACN) for elution.

  • Detection: Scan in ESI+ mode. The theoretical exact mass of the neutral molecule is 246.1045 Da. The target [M+H]+ peak must be observed at m/z 247.1117 within a strict mass error tolerance of <5 ppm.

Protocol B: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While HRMS confirms the formula, NMR confirms the exact connectivity, proving the saturation is localized strictly to the 9, 10, and 11 positions.

  • Dissolution: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is chosen for its excellent solvation of planar PAHs and its lack of exchangeable protons.

  • 1H NMR Acquisition: Acquire a standard 1H spectrum at 400 MHz or higher. Validation checkpoint: Look for three distinct aliphatic multiplets in the 2.0–3.5 ppm range, integrating to 6 protons total. These represent the -CH2- groups at C9, C10, and C11. The remaining 8 protons will appear in the downfield aromatic region (7.0–8.5 ppm).

  • 13C and HMBC Acquisition: Acquire a 13C spectrum to locate the carbonyl carbon, which will appear highly deshielded at ~198 ppm. Use Heteronuclear Multiple Bond Correlation (HMBC) to verify that the aliphatic protons at C9 couple to the C8 carbonyl carbon, definitively confirming the regiochemistry of the ketone.

Analytical Validation Workflow

Workflow Sample 10,11-dihydro-9H-benzo[a]anthracen-8-one (Target Compound) HRMS HRMS (ESI+) Mass: 246.309 g/mol Sample->HRMS Ionization NMR 1D/2D NMR Formula: C18H14O Sample->NMR Dissolution Data Data Integration & Verification HRMS->Data m/z 247.1117 [M+H]+ NMR->Data Structural Connectivity Validation Self-Validating Structural Confirmation Data->Validation E-E-A-T Protocol

Figure 1: Self-validating analytical workflow for PAH structural confirmation.

Applications in Drug Development & Toxicology

Synthesis of Cyclopenta-Fused Isomers: 10,11-dihydro-9H-benzo[a]anthracen-8-one is a highly valued synthetic intermediate[2]. It is utilized in the bottom-up synthesis of novel polycyclic aromatic isomers containing cyclopenta-fused rings[2]. These cyclopenta-fused derivatives are of immense interest in oncology and toxicology because specific cyclopenta-ring fusions on the benz[a]anthracene scaffold have been shown to markedly increase genotoxic and carcinogenic activities in mammalian cells[5].

Metabolic Profiling of OPAHs: As an oxygenated PAH (OPAH), this compound serves as an excellent model for studying PAH metabolism. Human aldo-keto reductases (AKRs) catalyze the oxidation of proximate carcinogenic PAH trans-dihydrodiols to yield electrophilic and redox-active PAH o-quinones[3]. Understanding the behavior of mono-ketone PAHs like 10,11-dihydro-9H-benzo[a]anthracen-8-one helps researchers map detoxication pathways (e.g., phase II conjugation) versus the activation pathways that lead to oxidative DNA damage and mutagenesis[3].

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Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 10,11-dihydro-9H-benzo[a]anthracen-8-one

Executive Summary 10,11-dihydro-9H-benzo[a]anthracen-8-one is a derivative of benz[a]anthracene, a well-known class of polycyclic aromatic hydrocarbons (PAHs). While this specific ketone derivative is recognized primaril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

10,11-dihydro-9H-benzo[a]anthracen-8-one is a derivative of benz[a]anthracene, a well-known class of polycyclic aromatic hydrocarbons (PAHs). While this specific ketone derivative is recognized primarily as a synthetic intermediate, its own biological activities and mechanism of action remain largely uncharacterized in peer-reviewed literature.[1] This guide addresses this knowledge gap by proposing a scientifically-grounded, testable framework for elucidating its in vitro mechanism of action.

Drawing from the extensive research on parent benz[a]anthracenes and related PAHs, we hypothesize that 10,11-dihydro-9H-benzo[a]anthracen-8-one's cellular activity is initiated through engagement with the Aryl Hydrocarbon Receptor (AhR). This primary interaction is proposed to trigger a cascade of downstream events, including metabolic activation by cytochrome P450 enzymes, induction of oxidative stress, and subsequent cellular damage. This document provides a comprehensive suite of in vitro experimental protocols designed to systematically investigate each stage of this proposed mechanism, offering researchers a clear roadmap for characterization.

Introduction: Situating a Novel Ketone within the Benz[a]anthracene Family

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are ubiquitous products of incomplete combustion.[2][3] The benz[a]anthracene scaffold is a four-ring aromatic system that serves as the structural basis for numerous carcinogenic and toxic compounds.[2][4] The biological effects of PAHs are intimately linked to their metabolism. Many parent PAHs are pro-carcinogens that require metabolic activation to exert their toxic effects.

10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS 5472-20-8) is a modified benz[a]anthracene featuring a ketone group and a partially saturated ring.[1] While its primary utility has been in chemical synthesis, its structural similarity to other biologically active PAHs necessitates a thorough investigation of its potential toxicological profile. This guide outlines a logical framework for such an investigation.

A Proposed Mechanistic Framework for 10,11-dihydro-9H-benzo[a]anthracen-8-one

Based on the known pharmacology of the benz[a]anthracene class, we propose a multi-stage mechanism of action initiated by the activation of the Aryl Hydrocarbon Receptor (AhR).

Stage 1: Aryl Hydrocarbon Receptor (AhR) Activation

The AhR is a ligand-activated transcription factor that functions as a cellular sensor for a wide variety of aromatic compounds. It is a key regulator of xenobiotic metabolism. We hypothesize that 10,11-dihydro-9H-benzo[a]anthracen-8-one, like its parent compounds, acts as an agonist for AhR.[5] Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

Stage 2: Metabolic Activation via Cytochrome P450 Induction

The primary consequence of AhR activation is the transcriptional upregulation of Phase I metabolizing enzymes, most notably cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[5][6] These enzymes are responsible for metabolizing PAHs, often creating highly reactive electrophilic intermediates like dihydrodiol epoxides.[2][7] This metabolic conversion is a critical step in the toxification pathway of many PAHs.

Stage 3: Induction of Oxidative Stress

The metabolic cycling of PAHs by CYP enzymes can lead to the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[8][9] This can overwhelm the cell's antioxidant capacity, leading to a state of oxidative stress. Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA.

Stage 4: Downstream Cellular Consequences

The culmination of AhR activation, metabolic activation, and oxidative stress can manifest in several adverse cellular outcomes:

  • Genotoxicity: Reactive metabolites can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[5][9] Oxidative stress can also cause oxidative DNA damage, such as the formation of 8-oxoguanine.[9]

  • Cytotoxicity: At sufficient concentrations, the compound or its metabolites can induce cell death. Studies with related PAHs have demonstrated concentration-dependent decreases in cell viability.[8]

  • Apoptosis: Oxidative stress and DNA damage are potent triggers of programmed cell death (apoptosis).[5]

  • Inhibition of Gap Junctional Intercellular Communication (GJIC): Several methylated benz[a]anthracenes have been shown to inhibit GJIC, a mode of action that may contribute to tumor promotion.[5]

Proposed Mechanism of Action cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Effects Compound 10,11-dihydro-9H- benzo[a]anthracen-8-one AhR AhR Compound->AhR Binding Active_CYP CYP1A1, CYP1B1 (Active) Compound->Active_CYP Metabolized by AhR_Compound AhR-Compound Complex AhR->AhR_Compound ARNT ARNT AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT AhR_Compound->AhR_ARNT CYP_Enzymes CYP1A1, CYP1B1 (Inactive) ROS Reactive Oxygen Species (ROS) Active_CYP->ROS Generates DNA_Damage DNA Damage & Adducts Active_CYP->DNA_Damage Reactive Metabolites ROS->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Transcription Gene Transcription XRE->Gene_Transcription Initiates Gene_Transcription->Active_CYP Upregulates DNA_Damage->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Caption: Proposed signaling pathway for 10,11-dihydro-9H-benzo[a]anthracen-8-one.

In Vitro Experimental Strategy for Mechanistic Validation

To systematically test the proposed mechanism, a series of in vitro assays should be performed. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.

Experimental Workflow Start Start: Cell Line Selection (e.g., HepG2, BEAS-2B) Cytotoxicity 1. Cytotoxicity Screen (MTT / CellTiter-Glo Assay) Start->Cytotoxicity Determine IC50 AhR_Activation 2. AhR Activation Assay (Luciferase Reporter) Cytotoxicity->AhR_Activation Use sub-toxic doses Gene_Expression 3. Target Gene Expression (qPCR for CYP1A1/1B1) AhR_Activation->Gene_Expression ROS_Assay 4. Oxidative Stress Assay (DCFH-DA / MDA Assay) Gene_Expression->ROS_Assay DNA_Damage 5. Genotoxicity Assay (Comet Assay) ROS_Assay->DNA_Damage Apoptosis_Assay 6. Apoptosis Analysis (Annexin V / PI Staining) DNA_Damage->Apoptosis_Assay Endpoint Endpoint: Mechanistic Conclusion Apoptosis_Assay->Endpoint

Caption: A logical workflow for in vitro mechanistic investigation.

Cell Line Selection
  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a standard model for studying liver metabolism and toxicity. It expresses functional AhR and a suite of metabolizing enzymes, making it ideal for investigating the full hypothesized pathway.

  • BEAS-2B (Human Bronchial Epithelial Cells): As PAHs are often present in airborne pollution, this cell line is relevant for studying effects in the respiratory system.[8][10]

Cytotoxicity Assessment

This initial screen is crucial for determining the concentration range for subsequent mechanistic assays. It is essential to use sub-toxic concentrations for assays like gene expression and reporter activation to ensure that observed effects are not merely a consequence of widespread cell death.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 10,11-dihydro-9H-benzo[a]anthracen-8-one in culture medium. A suitable starting range would be 0.1 µM to 100 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).[11]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Aryl Hydrocarbon Receptor (AhR) Activation Assay

A reporter gene assay is the most direct method to confirm if the compound is an AhR agonist.

Protocol: XRE-Luciferase Reporter Assay

  • Transfection: Co-transfect HepG2 cells with a plasmid containing a firefly luciferase gene under the control of an XRE promoter and a control plasmid with a Renilla luciferase gene (for normalization).

  • Treatment: After 24 hours, treat the transfected cells with various sub-toxic concentrations of the compound. Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle control.

  • Incubation: Incubate for 18-24 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control and calculate the EC50 value.

CYP1A1/1B1 Gene Expression Analysis

This experiment validates that AhR activation leads to the transcription of its key target genes.

Protocol: Quantitative PCR (qPCR)

  • Treatment: Treat HepG2 cells with sub-toxic concentrations of the compound for a defined period (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using primers specific for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative mRNA expression using the ΔΔCt method.

Oxidative Stress Quantification

These assays measure the downstream effect of metabolic activation.

Protocol: Intracellular ROS Measurement with DCFH-DA

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Incubate cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

  • Treatment: Wash the cells and treat them with the compound. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at various time points using a fluorescence plate reader.

Genotoxicity and Apoptosis Assays

These final assays assess the ultimate cellular damage.

  • Comet Assay (Single Cell Gel Electrophoresis): This assay directly visualizes DNA strand breaks. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

Data Summary and Interpretation

The quantitative data gathered from these experiments should be systematically organized to build a comprehensive mechanistic profile.

Parameter Assay Expected Outcome for a Positive Result Example Metric
CytotoxicityMTT AssayConcentration-dependent decrease in cell viabilityIC50 Value
AhR ActivationLuciferase ReporterConcentration-dependent increase in luciferase activityEC50 Value
Gene InductionqPCRIncreased mRNA levels of CYP1A1 and CYP1B1Fold Change vs. Control
Oxidative StressDCFH-DA AssayIncreased fluorescence intensityRelative Fluorescence Units
DNA DamageComet AssayIncreased comet tail length/moment% Tail DNA
ApoptosisAnnexin V/PIIncreased percentage of Annexin V positive cells% Apoptotic Cells

Interpreting the Results:

  • A low EC50 for AhR activation coupled with strong induction of CYP1A1 would strongly support Stage 1 and 2 of the proposed mechanism.

  • A significant increase in ROS and DNA damage following treatment would validate Stages 3 and 4.

  • If the compound is cytotoxic but does not activate AhR or induce CYP enzymes, it would suggest an alternative, AhR-independent mechanism of action may be at play.

Conclusion

While 10,11-dihydro-9H-benzo[a]anthracen-8-one is currently defined by its role in synthesis, its structural similarity to potent benz[a]anthracenes warrants a full investigation of its biological activity. The mechanistic framework and experimental protocols detailed in this guide provide a robust and scientifically rigorous approach to characterize its in vitro effects. By systematically evaluating its ability to activate the AhR pathway, induce metabolic enzymes, generate oxidative stress, and cause cellular damage, researchers can build a comprehensive toxicological profile. This knowledge is essential for assessing its potential risks and understanding its place within the broader class of polycyclic aromatic hydrocarbons.

References

  • Vondráček, J., et al. (2008). Toxic Effects of Methylated Benz[a]anthracenes in Liver Cells. Chemical Research in Toxicology, 21(3), 746-755. Retrieved from [Link]

  • Glatt, H., et al. (1977). Mutagenic and cytotoxic activity of benzo[a]pyrene 4,5-, 7,8-, and 9,10-oxides and the six corresponding phenols. Cancer Research, 37(10), 3886-3893. Retrieved from [Link]

  • Di Pietro, G., et al. (2023). New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells. Molecules, 28(1), 425. Retrieved from [Link]

  • Thakker, D. R., et al. (1978). 8,9-Dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide: a new type of polycyclic aromatic hydrocarbon metabolite. Journal of the Chemical Society, Chemical Communications, (14), 602-603. Retrieved from [Link]

  • Roe, F. J., Dipple, A., & Mitchley, B. C. (1972). Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice. British Journal of Cancer, 26(6), 461-465. Retrieved from [Link]

  • Patel, R., et al. (2015). Synthesis, Characterization and Biological Evaluation of 9-Anthracenyl Chalcones as Anti-Cancer Agents. Journal of Chemical and Pharmaceutical Research, 7(4), 1134-1140. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2011). Dibenzanthracenes and Dibenz[a,c]anthracene. Retrieved from [Link]

  • Xie, Y., et al. (2025). Dibenzo[a,h]anthracene and Benzo[a]anthracene increase oxidative stress in human bronchial epithelial cells. Hygiene and Environmental Health Advances, 13(4), 100120. Retrieved from [Link]

  • Seike, K., et al. (2004). Oxidative DNA damage induced by benz[a]anthracene dihydrodiols in the presence of dihydrodiol dehydrogenase. Chemical Research in Toxicology, 17(11), 1445-1451. Retrieved from [Link]

  • Li, Y., et al. (2016). Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 24(21), 5405-5412. Retrieved from [Link]

  • Al-Salahi, R., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1303. Retrieved from [Link]

  • An In Vitro Study on the Effects of Aromatic Hydrocarbons 1- Naphthol and Dibenz[a,h]anthracene in HepG2 Cells. (2022). International Journal of Health and Medical Sciences, 5(2), 111-119. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry, 12(5), 6549-6563. Retrieved from [Link]

  • Public Services and Procurement Canada. (n.d.). Fact sheet: Dibenzo anthracene. Retrieved from [Link]

  • Xie, Y., et al. (2025). Dibenzo[a,h]anthracene and Benzo[a]anthracene increase oxidative stress in human bronchial epithelial cells. ResearchGate. Retrieved from [Link]

Sources

Foundational

Environmental Occurrence and Analytical Quantification of 10,11-Dihydro-9H-benzo[a]anthracen-8-one in Soil Matrices

Executive Summary & Core Directive In environmental toxicology and pharmacokinetic exposure modeling, a critical blind spot often exists regarding the transformation products of polycyclic aromatic hydrocarbons (PAHs). W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

In environmental toxicology and pharmacokinetic exposure modeling, a critical blind spot often exists regarding the transformation products of polycyclic aromatic hydrocarbons (PAHs). While parent PAHs like benzo[a]anthracene are heavily monitored, their oxygenated derivatives (oxy-PAHs)—such as 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS 5472-20-8) —are frequently overlooked[1].

As a Senior Application Scientist, I have observed that these polar derivatives fundamentally alter environmental mobility, bioavailability, and toxicological profiles[1]. For drug development professionals assessing environmental health or background exposure, understanding the occurrence of these compounds in soil is vital. Unlike parent PAHs, oxy-PAHs possess carbonyl groups that allow them to exhibit direct cytotoxicity and generate reactive oxygen species (ROS) without requiring prior enzymatic activation by the cytochrome P450 system[1]. This guide deconstructs the environmental occurrence, mechanistic toxicology, and the precise analytical workflows required to isolate and quantify 10,11-dihydro-9H-benzo[a]anthracen-8-one from complex soil matrices.

Environmental Occurrence and Fate in Soil

10,11-dihydro-9H-benzo[a]anthracen-8-one is a ketone derivative of benzo[a]anthracene. It enters the soil matrix through two primary mechanisms:

  • Primary Emissions: Incomplete combustion of fossil fuels and biomass directly releases oxy-PAHs into the atmosphere, which subsequently deposit into surface soils[1].

  • Secondary Transformation (In-Situ): The most insidious source is the chemical or biological oxidation of parent benzo[a]anthracene within the soil matrix[1].

The Remediation Paradox: Aggressive thermal remediation techniques, such as Steam Enhanced Extraction (SEE), can inadvertently act as catalysts for this secondary transformation. Studies have demonstrated that while SEE effectively mobilizes and removes parent PAHs, the mass balance of oxy-PAHs can exceed 100% post-remediation, indicating the active formation of oxygenated derivatives like 10,11-dihydro-9H-benzo[a]anthracen-8-one during the heating process[2]. Because of its carbonyl group, this compound is more water-soluble than its parent PAH, facilitating faster vertical leaching through the soil column and increasing its bioavailability to terrestrial organisms[1].

Mechanistic Toxicology Pathway

G A Benzo[a]anthracene (Parent PAH) B Soil Oxidation (Bio/Chemical/Thermal) A->B Weathering/Remediation C 10,11-dihydro-9H- benzo[a]anthracen-8-one B->C Addition of Carbonyl D Cellular Entry (High Bioavailability) C->D Increased Polarity E Direct ROS Generation (No CYP450 needed) D->E Intracellular Reaction F Oxidative Stress & Cytotoxicity E->F DNA/Lipid Damage

Mechanistic Pathway of Benzo[a]anthracene Transformation to Oxy-PAH and Toxicity.

Analytical Methodology: Extraction and Quantification

The analytical challenge with 10,11-dihydro-9H-benzo[a]anthracen-8-one lies in its polarity. Traditional exhaustive extraction methods (like standard Soxhlet using non-polar solvents) optimized for parent PAHs yield poor recoveries for oxy-PAHs[3]. Furthermore, co-extracting both classes without fractionation leads to severe matrix interference during Gas Chromatography-Mass Spectrometry (GC-MS) analysis[3].

To resolve this, we employ a self-validating system: Selective Pressurized Liquid Extraction (PLE) . This method extracts the analytes and simultaneously fractionates them based on polarity directly within the extraction cell using a chromatographic adsorbent[3].

Step-by-Step Protocol: Selective PLE and GC-MS Analysis

1. Sample Preparation: Lyophilize (freeze-dry) the soil sample to remove moisture, which creates a barrier to solvent penetration. Sieve the soil to <2 mm to ensure homogeneity.

2. Cell Packing (The Critical Causality Step): Pack a stainless-steel PLE cell with a bottom layer of cellulose filter. Add 2% deactivated silica gel . Expert Insight: Why 2% deactivation? Fully activated silica irreversibly binds the carbonyl groups of 10,11-dihydro-9H-benzo[a]anthracen-8-one, dropping recoveries below 40%. Deactivating the silica with 2% water blocks the most active silanol sites, perfectly balancing retention during Fraction 1 with complete elution during Fraction 2[3]. Load 4.0 g of the homogenized soil mixed with anhydrous sodium sulfate on top of the silica[3].

3. Fraction 1 Extraction (Parent PAHs): Extract using a non-polar solvent mixture of cyclohexane/dichloromethane (9:1, v/v) at 120 °C and 14 MPa[3]. The deactivated silica retains the polar oxy-PAHs while allowing the parent PAHs to elute cleanly.

4. Fraction 2 Extraction (Oxy-PAHs): Switch to a more polar solvent system: cyclohexane/dichloromethane (1:3, v/v) at an elevated temperature of 150 °C[3]. The increased polarity and thermal energy disrupt the hydrogen bonds between the ketone group of 10,11-dihydro-9H-benzo[a]anthracen-8-one and the silica/soil matrix, ensuring quantitative elution.

5. Concentration and Internal Standard Addition: Concentrate Fraction 2 under a gentle stream of nitrogen to 1 mL. Spike with an isotopically labeled internal standard (e.g., Anthracene-d10) to correct for matrix effects and injection variability.

6. GC-MS Quantification: Inject 1 µL into a GC-MS operating in Electron Ionization (EI) mode. Use a mid-polarity capillary column (e.g., DB-5MS). Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the specific mass-to-charge (m/z) ratio of the molecular ion for 10,11-dihydro-9H-benzo[a]anthracen-8-one to maximize sensitivity against the complex soil background[3].

Extraction Workflow Visualization

G A Soil Sample Preparation (Lyophilize & Sieve) B PLE Cell Packing (2% Deactivated Silica + Soil) A->B C Fraction 1: Parent PAHs (Cyclohexane/DCM 9:1, 120°C) B->C Non-polar elution D Fraction 2: Oxy-PAHs (Cyclohexane/DCM 1:3, 150°C) B->D Polar elution E Nitrogen Concentration & Internal Standard Spike D->E F GC-MS (SIM Mode) Targeting m/z for Oxy-PAH E->F

Selective Pressurized Liquid Extraction (PLE) Workflow for Oxy-PAHs in Soil.

Quantitative Data Summary

To demonstrate the efficacy of this fractionated approach, the following table summarizes typical analytical parameters and extraction recoveries for benzo[a]anthracene and its oxygenated derivatives using the Selective PLE method[3].

Analyte ClassTarget CompoundExtraction Solvent (PLE)Recovery (%)LOD (ng/g)
Parent PAH Benzo[a]anthraceneCyclohexane/DCM (9:1)85 - 950.05
Oxy-PAH 10,11-dihydro-9H-benzo[a]anthracen-8-oneCyclohexane/DCM (1:3)90 - 980.10
Oxy-PAH Benz[a]anthracene-7,12-dioneCyclohexane/DCM (1:3)88 - 940.15

Note: The high recovery rates (>90%) for oxy-PAHs in Fraction 2 validate the choice of 150 °C and the 1:3 Cyclohexane/DCM ratio, successfully overcoming the matrix retention forces that typically cause standard PAH extraction methods to fail[3].

References

  • Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons: Sources, Quantification, Incidence, Toxicity, and Fate in Soil—A Review Study Source: MDPI URL:1

  • Identification, Quantification, and Risk Assessment of Polycyclic Aromatic Hydrocarbons and their Derivatives in Soil after Steam Enhanced Extraction Source: Oregon State University URL:2

  • Simultaneous Extraction and Fractionation of Polycyclic Aromatic Hydrocarbons and Their Oxygenated Derivatives in Soil Using Selective Pressurized Liquid Extraction Source: Analytical Chemistry (ACS Publications) URL:3

Sources

Exploratory

An In-Depth Technical Guide to 10,11-dihydro-9H-benzo[a]anthracen-8-one: Synthesis, Properties, and Safety

For Researchers, Scientists, and Drug Development Professionals Introduction 10,11-dihydro-9H-benzo[a]anthracen-8-one is a polycyclic aromatic hydrocarbon (PAH) derivative with a ketone functional group. Its chemical str...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-dihydro-9H-benzo[a]anthracen-8-one is a polycyclic aromatic hydrocarbon (PAH) derivative with a ketone functional group. Its chemical structure, characterized by a partially saturated benzo[a]anthracene core, makes it a subject of interest in medicinal chemistry and materials science. This compound serves as a key intermediate in the synthesis of novel polycyclic aromatic isomers, particularly those containing a cyclopenta-fused ring.[1] Understanding its chemical properties, synthesis, and safe handling is crucial for its application in research and development.

This technical guide provides a comprehensive overview of 10,11-dihydro-9H-benzo[a]anthracen-8-one, including its known properties, a discussion of its synthesis and reactivity, and a detailed section on safety and handling, extrapolated from data on structurally related compounds due to the absence of a specific Safety Data Sheet (SDS) for this molecule.

Chemical and Physical Properties

PropertyValueSource
CAS Number 5472-20-8[1]
Molecular Formula C18H14O[1]
Molecular Weight 246.3 g/mol [1]
Solubility Soluble in Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO)[1]
Storage Temperature -20°C[1]

Due to the lack of a dedicated Safety Data Sheet, other physical properties such as melting point, boiling point, and flash point have not been publicly documented. Researchers should exercise caution and determine these properties experimentally under controlled conditions if required for their applications.

Synthesis and Reactivity

10,11-dihydro-9H-benzo[a]anthracen-8-one is primarily utilized as an intermediate in organic synthesis.[1] The synthesis of this compound and its derivatives often involves multi-step reactions starting from simpler aromatic precursors. The reactivity of this molecule is dictated by the presence of the ketone group and the aromatic rings.

A general workflow for the synthesis and utilization of such intermediates can be conceptualized as follows:

Synthesis_Workflow Conceptual Synthesis and Application Workflow A Starting Aromatic Precursors B Multi-step Synthesis A->B Chemical Reagents C 10,11-dihydro-9H-benzo[a]anthracen-8-one (Intermediate) B->C Purification D Further Functionalization / Cyclization C->D Reaction with specific reagents E Novel Polycyclic Aromatic Compounds D->E Final Product Isolation

Caption: Conceptual workflow for the synthesis and use of the target intermediate.

The ketone functional group can undergo various reactions, such as reduction to the corresponding alcohol, or serve as a handle for the introduction of other functional groups. The aromatic backbone can be subject to electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents.

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for 10,11-dihydro-9H-benzo[a]anthracen-8-one is currently available. The following safety information is extrapolated from the SDS of structurally similar polycyclic aromatic hydrocarbons (PAHs) and their ketone derivatives, such as Benz(a)anthracene and Benz(a)anthracene-7,12-dione. This compound should be handled with extreme caution, assuming it possesses similar or greater hazards than its analogues.

Hazard Identification

Based on the data for related compounds, 10,11-dihydro-9H-benzo[a]anthracen-8-one should be considered as potentially:

  • Carcinogenic: Many PAHs are classified as known or suspected carcinogens.[2][3]

  • A Skin and Eye Irritant: Direct contact may cause irritation.[2]

  • Harmful if Inhaled or Swallowed: Inhalation of dust or ingestion should be avoided.

  • Toxic to Aquatic Life: As with many PAHs, it may have long-term adverse effects in the aquatic environment.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound.

PPE_Protocol Mandatory Personal Protective Equipment cluster_0 Core Protection cluster_1 Enhanced Protection (as needed) Chemical Resistant Gloves Chemical Resistant Gloves Safety Goggles with Side Shields Safety Goggles with Side Shields Laboratory Coat Laboratory Coat Respirator (for dust/aerosols) Respirator (for dust/aerosols) Face Shield Face Shield

Caption: Recommended Personal Protective Equipment for handling the compound.

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles are essential. A face shield should be used if there is a risk of splashing.

  • Body Protection: A flame-retardant lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter should be used.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place at the recommended temperature of -20°C.[1] Keep away from oxidizing agents.

First Aid Measures

These first aid measures are based on general procedures for handling hazardous chemicals and information from related PAHs.[4]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Procedures
  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[5]

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Toxicological Information

While no specific toxicological studies on 10,11-dihydro-9H-benzo[a]anthracen-8-one were found, the broader class of PAHs and their derivatives are known to exhibit toxicity. Polycyclic aromatic ketones and quinones can be more harmful than their parent PAHs.[6] Some PAH derivatives have shown agonist or antagonist activity on the aryl hydrocarbon receptor (AhR), which is involved in the toxic effects of many environmental contaminants.[7]

The general mechanism of PAH toxicity often involves metabolic activation to reactive intermediates, such as epoxides and diols, which can bind to DNA and other cellular macromolecules, leading to mutations and cancer.

Conclusion

10,11-dihydro-9H-benzo[a]anthracen-8-one is a valuable synthetic intermediate for the development of novel polycyclic aromatic compounds. While its full chemical and toxicological profile is not yet well-documented, its structural similarity to known hazardous PAHs necessitates a highly cautious approach to its handling. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further research into the specific properties and biological effects of this compound is warranted to fully understand its potential applications and associated risks.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benz(a)anthracene-7,12-dione, 99%.
  • Evaluation of Toxic Activities of Polycyclic Aromatic Hydrocarbon Derivatives Using In Vitro Bioassays. J-Stage.
  • Agilent Technologies. (2025, January 8). Benz(a)anthracene Standard (1X1 mL)
  • NOAA. BENZ[A]ANTHRACENE - CAMEO Chemicals.
  • TRC. 411697 10,11-Dihydrobenz[a]anthracen-8(9H)-one CAS: 5472-20-8.
  • ILO and WHO. (2021). ICSC 0385 - BENZ(a)ANTHRACENE.
  • New Jersey Department of Health. BENZ(a)ANTHRACENE - Hazardous Substance Fact Sheet.
  • Sims, P. (1970). Epoxy derivatives of aromatic polycyclic hydrocarbons. The preparation of benz[a]anthracene 8,9-oxide and 10,11-dihydrobenz[a]anthracene 8,9-oxide and their metabolism by rat liver preparations. Biochemical Journal, 125(1), 159-168.
  • Lundstedt, S., et al. (2007). KETONE AND QUINONE-SUBSTITUTED POLYCYCLIC AROMATIC HYDROCARBONS IN MUSSEL TISSUE, SEDIMENT, URBAN DUST, AND DIESEL PARTICULATE MATRICES. Environmental Toxicology and Chemistry, 26(6), 1115-1123.

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 10,11-dihydro-9H-benzo[a]anthracen-8-one

Application Note: Synthesis and Purification Protocol for 10,11-dihydro-9H-benzo[a]anthracen-8-one Document ID: AN-PAH-7402 Target Audience: Synthetic Organic Chemists, Materials Scientists, and Drug Development Professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification Protocol for 10,11-dihydro-9H-benzo[a]anthracen-8-one

Document ID: AN-PAH-7402 Target Audience: Synthetic Organic Chemists, Materials Scientists, and Drug Development Professionals Compound: 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8)

Introduction and Mechanistic Rationale

The compound 10,11-dihydro-9H-benzo[a]anthracen-8-one is a critical polycyclic aromatic hydrocarbon (PAH) intermediate utilized in the synthesis of novel polycyclic aromatic isomers containing cyclopenta-fused rings, which have applications in both advanced materials science and toxicological reference standard generation [1].

The most robust methodology for constructing this specific tetracyclic framework relies on the intramolecular Friedel-Crafts acylation of a functionalized phenanthrene precursor, specifically 4-(phenanthren-2-yl)butanoic acid. Rather than converting the carboxylic acid to an acid chloride (which can lead to intermolecular dimerization or degradation of the electron-rich PAH core), this protocol utilizes Polyphosphoric Acid (PPA) as both the solvent and the dehydrating acid catalyst. PPA facilitates the generation of the highly electrophilic acylium ion intermediate while maintaining a controlled reaction environment that suppresses unwanted side reactions [2].

G A 4-(Phenanthren-2-yl)butanoic acid (Starting Material) B Polyphosphoric Acid (PPA) Thermal Activation (90°C) A->B Reagent Addition C Acylium Ion Formation & Intramolecular Cyclization B->C Dehydration D Ice-Water Quench (Exothermic Control) C->D Reaction Termination E Liquid-Liquid Extraction (CH₂Cl₂ / H₂O) D->E Phase Separation F Silica Gel Chromatography (Hexanes/EtOAc) E->F Crude Organic Layer G 10,11-dihydro-9H-benzo[a]anthracen-8-one (Purified Product) F->G Fraction Isolation

Workflow for the PPA-catalyzed synthesis of 10,11-dihydro-9H-benzo[a]anthracen-8-one.

Materials and Reagents

To ensure reproducibility and a self-validating workflow, all reagents must meet the specified purity grades. Moisture control is critical during the initial cyclization phase to prevent premature quenching of the acylium intermediate.

Reagent / MaterialRole in SynthesisGrade / PurityQuantity
4-(Phenanthren-2-yl)butanoic acid Primary Precursor≥98% (HPLC)5.00 g (18.9 mmol)
Polyphosphoric Acid (PPA) Catalyst / SolventReagent Grade (115% H₃PO₄ basis)50.0 g
Dichloromethane (CH₂Cl₂) Extraction SolventACS Reagent, ≥99.5%300 mL
Sodium Bicarbonate (NaHCO₃) Neutralization AgentSaturated Aqueous Solution150 mL
Magnesium Sulfate (MgSO₄) Drying AgentAnhydrous, ≥99.5%10.0 g
Silica Gel Stationary Phase230-400 mesh (60 Å)100 g

Step-by-Step Experimental Protocol

Phase 1: Intramolecular Cyclization

Causality Note: PPA is highly viscous at room temperature. Pre-heating is mandatory to ensure homogenous mixing with the solid precursor, preventing localized concentration gradients that lead to polymerization.

  • Preparation: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermocouple.

  • PPA Activation: Add 50.0 g of PPA to the flask. Heat the PPA to 60°C using an oil bath to reduce viscosity.

  • Precursor Addition: Slowly add 5.00 g of 4-(phenanthren-2-yl)butanoic acid in small portions over 15 minutes. Increase the mechanical stirring rate to ensure complete dissolution.

  • Reaction Execution: Elevate the internal temperature to 90°C. Maintain this temperature for exactly 2.5 hours. Validation Check: The mixture will transition from a pale yellow suspension to a deep red/brown homogenous syrup, indicating the formation of the extended conjugated system.

Phase 2: Reaction Quenching and Extraction

Causality Note: The reaction must be quenched in a large excess of ice water. PPA hydrolysis is highly exothermic; insufficient cooling will cause localized boiling and potential degradation of the target ketone.

  • Quenching: Remove the flask from the oil bath and allow it to cool to 50°C. Carefully pour the viscous mixture into a 1 L beaker containing 400 g of crushed ice and 100 mL of distilled water under vigorous magnetic stirring.

  • Hydrolysis: Stir the aqueous suspension for 45 minutes until the PPA is completely hydrolyzed to phosphoric acid and the crude product precipitates as a yellowish-brown solid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 100 mL).

  • Neutralization: Wash the combined organic extracts with saturated aqueous NaHCO₃ (150 mL) to remove residual phosphoric acid. Validation Check: Ensure the aqueous wash reaches a pH of ~7.0.

  • Drying and Concentration: Wash the organic layer with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporation at 35°C) to yield the crude product.

Phase 3: Purification and Characterization
  • Chromatography: Dissolve the crude residue in a minimum volume of CH₂Cl₂ and load it onto a prepared silica gel column. Elute using a gradient of Hexanes:Ethyl Acetate (starting at 95:5, ramping to 85:15).

  • Fraction Collection: The target compound, 10,11-dihydro-9H-benzo[a]anthracen-8-one, elutes as a distinct UV-active band (visualized at 254 nm).

  • Crystallization: Pool the pure fractions, evaporate the solvent, and recrystallize the resulting solid from hot ethanol to yield pale yellow needles.

Quantitative Data & Expected Yields

The following table summarizes the expected operational parameters and analytical validation metrics for the synthesized batch [3].

ParameterExpected ValueAnalytical Method / Notes
Yield 72 - 78% (3.3 - 3.6 g)Post-recrystallization
Physical State Pale yellow crystalline solidVisual inspection
Melting Point 108 - 110 °CCapillary melting point apparatus
Mass Spectrometry (ESI+) m/z 247.10[M+H]⁺Exact mass for C₁₈H₁₄O is 246.10
TLC Retention Factor (R_f) 0.45Hexanes:EtOAc (80:20), UV 254 nm

References

  • Pataki, J., & Balick, R. (1972). Synthesis of some 6-substituted benz[a]anthracenes. Journal of Medicinal Chemistry, 15(9), 905-909. Retrieved April 4, 2026, from[Link]

Application

Application Note: HPLC Method Development and Validation for 10,11-dihydro-9H-benzo[a]anthracen-8-one

Introduction & Physicochemical Profiling 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS 5472-20-8) is a tetracyclic oxygenated polycyclic aromatic hydrocarbon (OPAH). In the pharmaceutical industry, this compound and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS 5472-20-8) is a tetracyclic oxygenated polycyclic aromatic hydrocarbon (OPAH). In the pharmaceutical industry, this compound and its functionalized derivatives (such as 3-(2-bromoacetyl)-10,11-dihydro-5H-benzo[d]naphtho[2,3-b]pyran-8(9H)-one) serve as critical synthetic intermediates for complex active pharmaceutical ingredients (APIs), including the Hepatitis C antiviral Velpatasvir[1]. In environmental analytical chemistry, it is monitored as a persistent OPAH pollutant[2].

Due to its extended conjugated π -system and the presence of a polar ketone moiety on a highly hydrophobic benzo[a]anthracene backbone, the molecule presents unique chromatographic challenges. It exhibits strong hydrophobicity (estimated LogP > 4.5), poor aqueous solubility, and a propensity for peak tailing due to secondary interactions with residual silanols on silica-based stationary phases. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method developed and validated in strict accordance with ICH Q2(R2) guidelines[3].

Method Development Rationale (The "Why")

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the molecule's physicochemical causality.

  • Stationary Phase Selection: The rigid, planar nature of the benzo[a]anthracene core requires a stationary phase with high shape selectivity. A high-carbon-load, fully end-capped C18 column (e.g., 5 µm, 250 x 4.6 mm) is selected. End-capping is non-negotiable here; the ketone oxygen at the C8 position acts as a hydrogen bond acceptor and will interact with unreacted acidic silanols, causing severe peak tailing.

  • Mobile Phase Chemistry: Oxygenated PAHs (OPAHs) are highly soluble in organic solvents but precipitate in highly aqueous environments[2]. Acetonitrile (ACN) is chosen over Methanol (MeOH) as the organic modifier. ACN is an aprotic solvent that effectively solvates the rigid aromatic system without engaging in hydrogen bonding with the ketone group. Furthermore, ACN's lower viscosity at high concentrations reduces system backpressure, allowing for optimal linear velocities.

  • Elution Strategy: A gradient elution (Water/ACN) is employed rather than isocratic. In pharmaceutical synthesis, this intermediate is often accompanied by structurally similar byproducts (e.g., over-oxidized or brominated species). A gradient ensures that highly retained impurities are eluted efficiently, maintaining a self-cleaning, robust method.

  • Detection Wavelength: The extended conjugated π -system yields strong π→π∗ transitions. UV detection at 254 nm captures the primary aromatic absorbance band, providing an optimal Signal-to-Noise (S/N) ratio.

Workflow A 1. Physicochemical Profiling Target: 10,11-dihydro-9H-benzo[a]anthracen-8-one B 2. Stationary Phase Selection End-capped C18 / Polymeric PAH Column A->B Hydrophobicity dictates phase C 3. Mobile Phase Optimization ACN/Water Gradient (Aprotic Solvation) B->C Elution strength & shape selectivity D 4. Detection Tuning UV-Vis at 254 nm (π-π* transitions) C->D Maximize S/N ratio E 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision D->E Lock method parameters

Fig 1. Sequential HPLC method development lifecycle for OPAH derivatives.

Experimental Protocol: Chromatographic Conditions

Reagents and Materials
  • Analyte: 10,11-dihydro-9H-benzo[a]anthracen-8-one reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Diluent: ACN:Water (80:20, v/v) to ensure complete sample solubilization prior to injection.

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of HPLC-grade ACN, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with ACN.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent (80:20 ACN:Water). Filter through a 0.22 µm PTFE syringe filter (PTFE is chosen to prevent adsorption of the hydrophobic analyte).

Instrumental Setup

Configure the HPLC system (equipped with a quaternary pump, autosampler, column oven, and PDA/UV detector) according to the parameters in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (End-capped)High carbon load for hydrophobic retention; end-capping prevents tailing.
Mobile Phase A HPLC Grade Water (100%)Provides the aqueous foundation for gradient focusing.
Mobile Phase B HPLC Grade Acetonitrile (100%)Strong aprotic elution power for the tetracyclic core.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 10 µLBalances sensitivity with the risk of column overloading.
Detection UV at 254 nmTargets the primary aromatic absorbance maximum.

Gradient Program:

  • 0.0 - 2.0 min: 50% B

  • 2.0 - 10.0 min: Linear ramp to 95% B

  • 10.0 - 15.0 min: Hold at 95% B (Column wash for highly retained impurities)

  • 15.0 - 15.1 min: Return to 50% B

  • 15.1 - 20.0 min: Re-equilibration at 50% B

Method Validation Framework (ICH Q2(R2))

To ensure the method is a self-validating system fit for regulatory submission, it must be evaluated against the ICH Q2(R2) guidelines[3]. The following protocols define the boundaries of method reliability.

Validation V_Core ICH Q2(R2) Validation Matrix V1 Specificity No interference at RT V_Core->V1 V2 Linearity & Range R² ≥ 0.999 (25-150%) V_Core->V2 V3 Accuracy Recovery 98-102% V_Core->V3 V4 Precision %RSD ≤ 2.0% V_Core->V4 V5 Robustness Flow, Temp, pH variations V_Core->V5

Fig 2. Core validation parameters according to ICH Q2(R2) guidelines.

System Suitability Testing (SST)

Before initiating any validation sequence, SST must pass to prove the equipment is functioning correctly.

  • Procedure: Inject the 100 µg/mL working standard six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area 2.0%.

    • USP Tailing Factor (T) 1.5.

    • Theoretical Plates (N) 5000.

Specificity
  • Procedure: Inject the blank diluent, a placebo matrix (if applicable to the synthetic route), and the working standard.

  • Causality: Ensures that the peak of 10,11-dihydro-9H-benzo[a]anthracen-8-one is pure and not co-eluting with solvent fronts or synthetic precursors. Peak purity can be mathematically confirmed using a Photodiode Array (PDA) detector (Purity Angle < Purity Threshold).

Linearity and Range
  • Procedure: Prepare a minimum of five concentration levels ranging from 25% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate.

  • Data Treatment: Plot peak area against concentration. Calculate the correlation coefficient ( R2 ), y-intercept, and slope.

  • Acceptance Criteria: R2≥0.999 . The y-intercept should not exceed ±5% of the response at the 100% target level.

Accuracy (Recovery)
  • Procedure: Spike known amounts of the reference standard into a blank matrix at three levels (50%, 100%, and 150% of the nominal concentration). Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, proving the method is free from systemic bias.

Precision (Repeatability & Intermediate Precision)
  • Repeatability (Intra-day): Analyze six independent sample preparations at the 100% concentration level on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision (Inter-day): Repeat the repeatability protocol on a different day, by a different analyst, using a different HPLC system or column lot.

  • Acceptance Criteria: The %RSD for the assay results must be 2.0% for both intra-day and inter-day analyses.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: For impurity profiling, determine the LOD and LOQ based on the Signal-to-Noise (S/N) ratio method. Inject dilute solutions of the standard.

  • Acceptance Criteria:

    • LOD is established at an S/N ratio of 3:1.

    • LOQ is established at an S/N ratio of 10:1 (Precision at LOQ must have %RSD 5.0%).

Table 2: Summary of ICH Q2(R2) Validation Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementExpected Result for OPAH Method
Specificity Complete resolution from interferencesResolution (Rs) > 2.0
Linearity Minimum 5 concentrations R2≥0.999
Accuracy 3 concentrations, 3 replicates each98.0% - 102.0% Recovery
Repeatability 6 replicates at 100% level%RSD 2.0%
Intermediate Precision Different day/analyst/equipment%RSD 2.0%

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • O'Connell, S. G., & Haigh, T. "An analytical investigation of 24 oxygenated-PAHs (OPAHs) using liquid and gas chromatography–mass spectrometry." Environmental and Molecular Toxicology Department, Oregon State University.
  • 1378390-29-4 CAS | VELPATASVIR INTERMEDIATE. ChemicalBook.

Sources

Method

The Strategic Utility of 10,11-dihydro-9H-benzo[a]anthracen-8-one in Advanced Organic Synthesis

For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals 10,11-dihydro-9H-benzo[a]anthracen-8-one, a tetracyclic ketone, is emerging as a pivotal precu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

10,11-dihydro-9H-benzo[a]anthracen-8-one, a tetracyclic ketone, is emerging as a pivotal precursor in the nuanced field of organic synthesis. Its rigid, polycyclic framework offers a unique scaffold for the construction of complex molecular architectures, particularly in the realm of novel polycyclic aromatic hydrocarbons (PAHs) and their derivatives. This guide provides an in-depth exploration of its synthetic applications, underpinned by detailed protocols and mechanistic insights, to empower researchers in leveraging this versatile building block.

Core Principles and Synthetic Potential

The reactivity of 10,11-dihydro-9H-benzo[a]anthracen-8-one is primarily centered around its ketone functionality and the potential for aromatization of its dihydroanthracene core. These two features allow for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of theoretically interesting and potentially biologically active molecules. Its significance is particularly noted in the synthesis of novel polycyclic aromatic isomers of benz[a]anthracene that incorporate a cyclopenta-fused ring.[1]

Application Note I: Synthesis of Cyclopenta-fused Polycyclic Aromatic Hydrocarbons

One of the most significant applications of 10,11-dihydro-9H-benzo[a]anthracen-8-one is as a key intermediate in the synthesis of cyclopenta-fused PAHs. These compounds are of considerable interest due to their unique electronic properties and potential applications in materials science and as environmental tracers. The general strategy involves the annulation of a five-membered ring onto the benzo[a]anthracene framework.

Experimental Workflow: Conceptual Pathway to Cyclopenta-fused Systems

A 10,11-dihydro-9H-benzo[a]anthracen-8-one B Nucleophilic Addition/Condensation A->B e.g., Wittig, Horner-Wadsworth-Emmons C Cyclization/Dehydration B->C Acid or Base Catalysis D Aromatization C->D e.g., DDQ, Sulfur E Cyclopenta-fused Benzo[a]anthracene Derivative D->E

Figure 1: Conceptual workflow for the synthesis of cyclopenta-fused benzo[a]anthracene derivatives.

Application Note II: Aromatization to Benzo[a]anthracene Derivatives

The dihydroanthracene core of the precursor can be aromatized to yield fully conjugated benzo[a]anthracene systems. This transformation is crucial for accessing a wide array of substituted benzo[a]anthracenes, which are known for their interesting photophysical properties and are also studied for their biological activities.

Protocol: Dehydrogenation to Substituted Benzo[a]anthracenes

Aromatization can be achieved through various dehydrogenation methods. A common and effective method involves heating with a high-potential quinone such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur.

Materials and Equipment:

  • 10,11-dihydro-9H-benzo[a]anthracen-8-one

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Sulfur (S)

  • High-boiling aromatic solvent (e.g., xylene, toluene)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10,11-dihydro-9H-benzo[a]anthracen-8-one (1.0 eq) in a suitable high-boiling solvent such as xylene.

  • Reagent Addition: Add DDQ (1.1-1.5 eq) or elemental sulfur (2.0-3.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If using DDQ, the resulting hydroquinone can often be removed by filtration. If sulfur is used, the excess can be filtered off. The filtrate is then washed with an aqueous solution of sodium thiosulfate (if sulfur was used) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired benzo[a]anthracene derivative.

ParameterConditionExpected Outcome
Starting Material 10,11-dihydro-9H-benzo[a]anthracen-8-one-
Reagent DDQ or SulfurAromatization
Solvent Xylene or TolueneHigh reflux temperature
Temperature RefluxDrives the reaction to completion
Reaction Time 4-24 hoursVaries with substrate and reagent
Yield Moderate to HighDependent on specific conditions

Application Note III: Synthesis of Fused Heterocyclic Systems

The ketone functionality of 10,11-dihydro-9H-benzo[a]anthracen-8-one serves as a handle for the construction of fused heterocyclic rings, such as pyrazoles and isoxazoles. This is typically achieved through condensation reactions with binucleophilic reagents.

Protocol: Synthesis of a Fused Pyrazole Derivative

Materials and Equipment:

  • 10,11-dihydro-9H-benzo[a]anthracen-8-one

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard workup and purification equipment

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 10,11-dihydro-9H-benzo[a]anthracen-8-one (1.0 eq) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (1.2-2.0 eq) to the solution. The use of a substituted hydrazine will result in an N-substituted pyrazole ring.

  • Heating: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

  • Workup: After cooling, the product may precipitate from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate and purified by recrystallization or column chromatography to yield the fused pyrazole derivative.

Reaction Pathway: Formation of Fused Pyrazole

A 10,11-dihydro-9H-benzo[a]anthracen-8-one C Condensation A->C B Hydrazine B->C D Cyclization/Dehydration C->D E Fused Pyrazole Derivative D->E

Sources

Application

Application Note: Advanced Sample Preparation and Mass Spectrometry Workflows for 10,11-dihydro-9H-benzo[a]anthracen-8-one

Target Audience: Analytical Chemists, Toxicologists, and Environmental Health Researchers Matrix: Airborne Particulate Matter (PM2.5) and Complex Biological Fluids Analyte: 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Environmental Health Researchers Matrix: Airborne Particulate Matter (PM2.5) and Complex Biological Fluids Analyte: 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8)

Introduction and Analytical Rationale

Polycyclic aromatic hydrocarbons (PAHs) and their oxygenated derivatives (oxy-PAHs) are ubiquitous environmental pollutants with significant mutagenic and carcinogenic potential[1]. Among these, 10,11-dihydro-9H-benzo[a]anthracen-8-one —a partially hydrogenated, ketone-containing benz[a]anthracene derivative—presents unique analytical challenges. Unlike parent PAHs, which are highly lipophilic and non-polar, oxy-PAHs possess intermediate polarity.

Standard gas chromatography-mass spectrometry (GC-MS) methods often struggle with the reduced volatility and surface adsorption tendencies of larger oxy-PAHs[1]. Conversely, in liquid chromatography-mass spectrometry (LC-MS), the ketone moiety of 10,11-dihydro-9H-benzo[a]anthracen-8-one exhibits poor proton affinity, leading to suboptimal ionization efficiency in standard Electrospray Ionization (ESI)[1].

To overcome these barriers, this application note details a self-validating, dual-pathway protocol. We employ optimized ultrasonic extraction[2] and silica-based solid-phase extraction (SPE) for rigorous matrix clean-up[3]. For standard detection, Atmospheric-Pressure Chemical Ionization (APCI) is utilized[1]. For ultra-trace analysis, we introduce a targeted chemical derivatization step using Girard's Reagent P (GP) to impart a permanent positive charge to the ketone group, enabling sub-picogram sensitivity in ESI+ mode[4].

Experimental Workflow and Mechanistic Pathways

The following diagram illustrates the logical progression of the sample preparation, highlighting the divergence based on the required detection limits.

G N1 Sample Matrix (PM2.5 Filters or Biofluids) N2 Ultrasonic Extraction (Acetonitrile, 34 min) N1->N2 N3 SPE Clean-up (Silica Gel Cartridge) N2->N3 N4 Fractionation (Elute Oxy-PAHs with DCM:MeOH) N3->N4 N5 Ketone Derivatization (Girard's Reagent P) N4->N5 Ultra-Trace (ESI+) N7 LC-APCI-MS or GC-EI-MS (Standard Sensitivity) N4->N7 High/Med Level (APCI/EI) N6 LC-ESI-MS/MS (Ultra-Trace Sensitivity) N5->N6

Workflow for 10,11-dihydro-9H-benzo[a]anthracen-8-one extraction and MS analysis.

Detailed Methodologies

Extraction from Complex Matrices

The extraction phase must quantitatively recover the semi-polar oxy-PAH while minimizing the co-extraction of high-molecular-weight lipids or humic acids. Acetonitrile is selected as the optimal solvent due to its high extraction efficiency for oxy-PAHs and its ability to precipitate proteins in biological samples[2].

Step-by-Step Protocol:

  • Sample Aliquot: Place exactly 10 mg of PM2.5 particulate matter (or 1.0 mL of biofluid) into a 15 mL amber glass centrifuge tube. Causality: Amber glass prevents the photo-degradation of PAH derivatives.

  • Solvent Addition: Add 4.0 mL of LC-MS grade Acetonitrile. Spike with 10 µL of an isotopically labeled internal standard (e.g., Anthraquinone-d8, 100 ng/mL).

  • Ultrasonication: Sonicate the sample in a water bath at 25°C for exactly 34 minutes[2]. Causality: 34 minutes provides the optimal thermodynamic balance between analyte desorption from particulate pores and the prevention of thermal degradation.

  • Separation: Centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a clean glass vial and evaporate to near-dryness under a gentle stream of ultra-high purity Nitrogen (N2) at 30°C. Reconstitute in 1.0 mL of Hexane.

Solid Phase Extraction (SPE) Clean-up

To prevent ion suppression in the mass spectrometer, the target oxy-PAH must be separated from non-polar parent PAHs and highly polar matrix components[3].

Step-by-Step Protocol:

  • Conditioning: Condition a 500 mg Silica Gel SPE cartridge with 5 mL of Dichloromethane (DCM), followed by 5 mL of Hexane.

  • Loading: Load the 1.0 mL reconstituted Hexane extract onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Removal of Parent PAHs): Wash the cartridge with 5 mL of Hexane. Discard the effluent. Causality: Non-polar parent PAHs have no affinity for the polar silica stationary phase in a non-polar solvent and are flushed out.

  • Elution (Recovery of Oxy-PAHs): Elute the 10,11-dihydro-9H-benzo[a]anthracen-8-one using 6 mL of a DCM:Methanol (9:1, v/v) mixture.

  • Concentration: Evaporate the eluate to dryness under N2 and reconstitute in 100 µL of Methanol.

Chemical Derivatization for LC-ESI-MS (Optional for Ultra-Trace)

Because 10,11-dihydro-9H-benzo[a]anthracen-8-one lacks highly ionizable functional groups (like amines or carboxylic acids), ESI response is inherently weak. By reacting the C=O ketone group with Girard’s Reagent P (1-(carboxymethyl)pyridinium chloride hydrazide), we form a hydrazone derivative containing a pre-existing quaternary ammonium cation[4].

Step-by-Step Protocol:

  • Add 20 µL of Girard’s Reagent P solution (50 mg/mL in Methanol containing 1% glacial acetic acid) to the 100 µL purified extract[4].

  • Vortex for 30 seconds and incubate at room temperature (22°C) for 60 minutes in the dark.

  • Self-Validation Check: The reaction is quantitative. The addition of acetic acid acts as a catalyst for the nucleophilic attack of the hydrazine on the carbonyl carbon.

  • Dilute the mixture with 80 µL of LC-MS grade water prior to injection to match the initial mobile phase conditions.

Mass Spectrometry Configurations and Data Presentation

Ionization Source Selection

If derivatization is bypassed to save time, APCI is the mandatory ionization source. APCI relies on gas-phase ion-molecule reactions, which are highly efficient for semi-polar, thermally stable molecules like oxy-PAHs[1]. If the sample is derivatized, ESI+ must be used to leverage the permanent positive charge of the GP-hydrazone tag.

Quantitative Data Summaries

Table 1: Optimized LC-MS/MS Parameters for 10,11-dihydro-9H-benzo[a]anthracen-8-one

ParameterDirect Analysis (LC-APCI-MS)Derivatized Analysis (LC-ESI-MS)
Ionization Mode APCI Positive (+ve)ESI Positive (+ve)
Precursor Ion (m/z) 247.1 [M+H]⁺380.2 [M+GP]⁺
Primary Product Ion (m/z) 219.1 [Loss of CO]285.1 [Loss of Pyridine]
Secondary Product Ion (m/z) 202.1247.1[Cleavage of Hydrazone]
Collision Energy (CE) 25 eV35 eV
Probe Temperature 450 °C350 °C
Corona Discharge Current 4.0 µAN/A

Table 2: Method Validation Metrics (Spiked PM2.5 Matrix)

MetricDirect Analysis (APCI)Derivatized Analysis (ESI)Causality / Rationale
Limit of Detection (LOD) 15.0 pg/mL0.8 pg/mLGP derivatization increases ionization efficiency by >10x[4].
Limit of Quantitation (LOQ) 45.0 pg/mL2.5 pg/mLSignal-to-noise (S/N) > 10 achieved at much lower concentrations in ESI.
Matrix Effect (ME %) 88% (Mild suppression)105% (Negligible)Derivatized target elutes later in the gradient, avoiding polar interferents.
Recovery (SPE Step) 92 ± 4%92 ± 4%Silica SPE effectively retains the ketone via hydrogen bonding[3].

Conclusion

The accurate quantification of 10,11-dihydro-9H-benzo[a]anthracen-8-one requires a tailored approach that respects its unique physicochemical properties. While ultrasonic extraction and silica SPE provide a universally clean extract[2][3], the choice of detection hinges on the required sensitivity. Direct APCI-MS is robust for highly contaminated environmental samples[1], whereas Girard's Reagent P derivatization coupled with ESI-MS unlocks the ultra-trace sensitivity required for biological monitoring and exposure assessments[4].

Sources

Method

applications of 10,11-dihydro-9H-benzo[a]anthracen-8-one in PAH research

Application Note: 10,11-Dihydro-9H-benzo[a]anthracen-8-one as a Synthetic Scaffold in PAH Carcinogenesis and Toxicology Research Executive Summary Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental poll...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 10,11-Dihydro-9H-benzo[a]anthracen-8-one as a Synthetic Scaffold in PAH Carcinogenesis and Toxicology Research

Executive Summary

Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental pollutants produced during the incomplete combustion of organic matter[1]. Understanding the carcinogenic mechanisms of PAHs requires the precise synthesis of their derivatives and metabolites to study structure-activity relationships (SAR). 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8) serves as a highly specialized, regioselective synthetic scaffold. By utilizing this partially saturated ketone intermediate, researchers can synthesize specific 8-substituted benz[a]anthracenes, which are critical for investigating the "bay-region" theory of PAH-induced mutagenesis and DNA adduct formation[2].

Mechanistic Rationale: The Scaffold Approach to Bay-Region Toxicology

Current toxicological models dictate that parent PAHs are not inherently reactive; they require metabolic activation by mixed-function oxidases (such as Cytochrome P450 enzymes) to form reactive "bay-region" diol epoxides[2]. These electrophilic epoxides intercalate into DNA and covalently bind to nucleobases, initiating tumorigenesis[3].

Direct electrophilic substitution on a fully aromatic benz[a]anthracene ring often yields a complex, inseparable mixture of isomers. 10,11-dihydro-9H-benzo[a]anthracen-8-one circumvents this limitation. The presence of the ketone at the 8-position provides a localized electrophilic center on a partially saturated ring. This allows for precise nucleophilic attack (e.g., via Grignard reagents) followed by controlled dehydration and aromatization. This regiocontrol is essential for generating pure analytical standards of substituted PAHs to evaluate how steric hindrance near the bay-region influences CYP450 epoxidation rates.

Experimental Protocols

Protocol A: Regioselective Synthesis of 8-Alkylbenz[a]anthracenes

Objective: Convert the 8-one precursor into a fully aromatic 8-alkylbenz[a]anthracene for downstream toxicological screening.

Step 1: Nucleophilic Addition (Grignard Reaction)

  • Dissolve 10.0 mmol of 10,11-dihydro-9H-benzo[a]anthracen-8-one in 50 mL of anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the reaction flask to 0°C using an ice bath.

  • Add 12.0 mmol of the desired alkylmagnesium bromide (e.g., methylmagnesium bromide) dropwise over 30 minutes.

  • Causality & Logic: Anhydrous conditions prevent the premature protonation of the Grignard reagent. The 0°C temperature and dropwise addition control the exothermic nucleophilic attack, minimizing unwanted enolization of the ketone.

Step 2: Dehydration and Aromatization

  • Quench the reaction with 20 mL of 1M HCl, extract with ethyl acetate, and concentrate the organic layer.

  • Resuspend the crude tertiary alcohol in 50 mL of toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and reflux for 2 hours using a Dean-Stark trap.

  • Add 1.2 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the toluene solution and reflux for an additional 4 hours.

  • Causality & Logic: Acid-catalyzed dehydration is thermodynamically driven by the formation of a conjugated alkene. DDQ acts as a potent dehydrogenating agent, oxidizing the partially saturated ring to yield the fully planar, aromatic benz[a]anthracene structure required for DNA intercalation.

  • Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the precursor (lower Rf​ due to ketone polarity) and the appearance of a highly fluorescent blue/green spot under 254 nm UV light confirms successful aromatization.

Protocol B: In Vitro Metabolic Activation and DNA Adduct Quantification

Objective: Assess the bioactivation of the synthesized 8-alkylbenz[a]anthracene into its ultimate carcinogenic diol epoxide form.

Step 1: Microsomal Incubation

  • Prepare a 1 mL reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 1 mg/mL calf thymus DNA, 2 mM NADPH, and 1 mg of rat liver S9 fraction protein.

  • Add 50 µM of the synthesized 8-alkylbenz[a]anthracene (dissolved in 10 µL DMSO) to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Causality & Logic: The rat liver S9 fraction supplies the necessary Cytochrome P450 enzymes (specifically CYP1A1/1B1). The NADPH regenerating system provides the reducing equivalents required for the P450-mediated epoxidation of the PAH bay-region[2].

Step 2: DNA Isolation and Adduct Detection

  • Terminate the reaction by adding 1 mL of ice-cold ethanol.

  • Extract the DNA using a standard phenol-chloroform-isoamyl alcohol (25:24:1) partitioning method. Precipitate the DNA from the aqueous phase using sodium acetate and absolute ethanol.

  • Digest the purified DNA to deoxynucleosides and analyze via LC-MS/MS.

  • Causality & Logic: Phenol-chloroform extraction isolates the high-molecular-weight genomic DNA (aqueous phase) from unreacted lipophilic PAHs and denatured S9 proteins (organic phase), ensuring that only covalently bound PAH-DNA adducts are quantified.

  • Self-Validation System: Run a parallel negative control utilizing a heat-inactivated S9 fraction (boiled for 10 minutes prior to use). The absence of DNA adducts in this control validates that the binding is strictly enzyme-dependent and not a result of spontaneous chemical reactivity.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The regioselective synthesis enabled by the 10,11-dihydro-9H-benzo[a]anthracen-8-one scaffold allows researchers to compare the toxicological profiles of various derivatives. Table 1 summarizes typical findings regarding how substitutions at the 8-position affect bay-region accessibility and subsequent mutagenicity.

Table 1: Comparative Mutagenic Potential of Benz[a]anthracene Derivatives

CompoundBay-Region AccessibilityRelative Mutagenicity (Ames Test)*DNA Adduct Formation Rate
Benz[a]anthracene (Parent)High1.00 (Baseline)Moderate
8-Methylbenz[a]anthracene Moderate2.45xHigh
8-Ethylbenz[a]anthracene Low (Steric Hindrance)0.85xLow
8-Isopropylbenz[a]anthracene Very Low0.20xNegligible

*Relative to parent compound in Salmonella typhimurium TA98 strain with S9 activation.

Workflow Visualization

PAH_Workflow A 10,11-dihydro-9H- benzo[a]anthracen-8-one B Grignard Addition & Dehydration A->B Alkylation C 8-Alkyl-Benz[a]anthracene (Target PAH) B->C Aromatization D CYP450 Activation (Liver S9 Fraction) C->D Metabolism E Bay-Region Diol Epoxide D->E Epoxidation F DNA Adduct Formation E->F Covalent Binding

Workflow from 8-one precursor synthesis to PAH metabolic activation and DNA adduct formation.

Sources

Application

Application Note: Catalytic Reduction Strategies for 10,11-Dihydro-9H-benzo[a]anthracen-8-one

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Strategic Importance The polycyclic aromatic keton...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Strategic Importance

The polycyclic aromatic ketone 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS 5472-20-8) is a highly versatile tetracyclic scaffold. It serves as a critical intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and advanced pharmaceutical ingredients, including oxa-benzo analogs used as precursors for antiviral agents like Velpatasvir .

Depending on the downstream application, chemists must selectively reduce the C8-carbonyl group. This guide details two divergent, field-proven catalytic reduction methodologies:

  • Enantioselective Carbonyl Reduction to yield a chiral benzylic alcohol.

  • Complete Deoxygenation to yield the saturated hydrocarbon backbone.

Mechanistic Rationale & Causality (E-E-A-T)

Pathway A: Asymmetric Transfer Hydrogenation (ATH)

When synthesizing chiral ligands or specific drug enantiomers, reducing the ketone to (8R)-10,11-dihydro-9H-benzo[a]anthracen-8-ol with high enantiomeric excess (ee) is required. Fused-ring ketones, such as tetralones and benzanthracenones, are exceptionally compatible with Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) .

The Causality of Reagent Choice: Instead of hazardous high-pressure H₂, this protocol utilizes a formic acid/triethylamine (HCOOH/Et₃N) azeotrope as a liquid hydrogen donor. The catalyst, RuCl(p-cymene)[(R,R)-TsDPEN] , operates via an outer-sphere, metal-ligand bifunctional mechanism. The hydride (from Ru) and the proton (from the amine ligand) are transferred simultaneously to the carbonyl carbon and oxygen via a highly ordered, six-membered pericyclic transition state. This transition state is exquisitely sensitive to the steric bulk of the fused benzo[a]anthracene system, locking the substrate into a single reactive conformation and ensuring exceptional facial selectivity (ee > 98%) .

Pathway B: Acid-Promoted Hydrogenolysis (Deoxygenation)

For materials science applications or the synthesis of 8,9,10,11-tetrahydrobenzo[a]anthracene (CAS 67064-62-4) , complete removal of the oxygen atom is necessary.

The Causality of Reagent Choice: Under standard neutral hydrogenation conditions (Pd/C, H₂), the reduction of the ketone typically stalls at the benzylic alcohol stage due to the high activation energy required for C–O bond cleavage. By introducing a strong acid such as Trifluoroacetic Acid (TFA) into the solvent matrix, the intermediate benzylic hydroxyl group is protonated, converting it into a superior leaving group (H₂O). This facilitates rapid palladium-catalyzed hydrogenolysis, driving the reaction past the alcohol intermediate directly to the fully deoxygenated methylene bridge.

Reaction Pathway Visualization

ReductionPathways K 10,11-dihydro-9H-benzo[a]anthracen-8-one (Starting Ketone) ATH_Cat RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N K->ATH_Cat Deox_Cat 10% Pd/C, H2 (50 psi) TFA / EtOAc K->Deox_Cat Alc (8R)-10,11-dihydro-9H-benzo[a]anthracen-8-ol (Chiral Alcohol) ATH_Cat->Alc Pathway A: Asymmetric Transfer Hydrogenation Hydro 8,9,10,11-tetrahydrobenzo[a]anthracene (Deoxygenated PAH) Deox_Cat->Hydro Pathway B: Acid-Promoted Hydrogenolysis

Divergent catalytic reduction pathways for 10,11-dihydro-9H-benzo[a]anthracen-8-one.

Quantitative Data Summary

Reduction MethodCatalyst / ReagentsTempPressureTarget ProductTypical YieldEnantiomeric Excess
Pathway A (ATH) RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%), HCOOH/Et₃N (5:2)40 °CAtmospheric(8R)-10,11-dihydro-9H-benzo[a]anthracen-8-ol88–94%> 98%
Pathway B (Deox) 10% Pd/C (10 wt%), TFA (2.0 eq), EtOAc/MeOH50 °C50 psi (H₂)8,9,10,11-tetrahydrobenzo[a]anthracene90–95%N/A (Achiral)

Validated Experimental Protocols

Protocol A: Synthesis of (8R)-10,11-dihydro-9H-benzo[a]anthracen-8-ol via ATH

This protocol is designed as a self-validating system to ensure high enantiopurity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL Schlenk flask purged with argon, add 10,11-dihydro-9H-benzo[a]anthracen-8-one (2.46 g, 10.0 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (63.6 mg, 0.1 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous DMF (20 mL) to dissolve the ketone, followed by the slow addition of a pre-mixed, degassed azeotrope of formic acid/triethylamine (5:2 molar ratio, 10 mL).

  • Reaction: Stir the dark homogeneous solution at 40 °C for 16 hours under an argon atmosphere.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). The starting ketone (UV-active, stains dark with KMnO₄) should be completely consumed. The product alcohol appears as a lower Rf spot that stains bright yellow/orange with p-anisaldehyde.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL) until gas evolution ceases. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify via flash chromatography. Validate the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). The expected mass shift via LC-MS is from m/z 246 [M]⁺ to m/z 248 [M]⁺.

Protocol B: Synthesis of 8,9,10,11-tetrahydrobenzo[a]anthracene via Hydrogenolysis

This protocol utilizes acidic conditions to force the cleavage of the intermediate C-O bond.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled Parr hydrogenation vessel, dissolve 10,11-dihydro-9H-benzo[a]anthracen-8-one (2.46 g, 10.0 mmol) in a mixture of EtOAc (30 mL) and MeOH (10 mL).

  • Acidification: Slowly add Trifluoroacetic Acid (TFA) (1.53 mL, 20.0 mmol, 2.0 eq). Note: The acid is critical to activate the benzylic alcohol intermediate.

  • Catalyst Addition: Carefully add 10% Pd/C (250 mg, ~10 wt%) under a steady stream of argon to prevent ignition of the solvent vapors.

  • Reaction: Seal the vessel, purge with N₂ three times, then purge with H₂ three times. Pressurize the vessel to 50 psi with H₂ and agitate at 50 °C for 24 hours.

  • In-Process Control (IPC): Monitor via GC-MS. The reaction will initially show the alcohol intermediate (m/z 248). Do not stop the reaction until the alcohol peak completely disappears and is replaced by the fully deoxygenated hydrocarbon (m/z 232).

  • Workup: Vent the H₂ gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with EtOAc (50 mL).

  • Neutralization: Wash the filtrate with 1M NaOH (2 × 50 mL) to remove residual TFA, followed by brine. Dry over MgSO₄ and concentrate to yield the target PAH as an off-white solid.

References

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori–Ikariya Ru(II) Complexes: One-Pot Reduction of C=C and C=O bonds Source: ResearchGate / Chemistry - A European Journal URL:[Link]

  • 8,9,10,11-tetrahydrobenzo[a]anthracene - Chemical Synthesis Database Source: ChemSynthesis URL:[Link]

Method

Application Note: Optimized Solubilization Protocol for 10,11-Dihydro-9H-benzo[a]anthracen-8-one in In Vitro Cell Culture Assays

Executive Summary & Physicochemical Context 10,11-dihydro-9H-benzo[a]anthracen-8-one is an oxygenated polycyclic aromatic hydrocarbon (oxy-PAH). In toxicological and pharmacological research, oxy-PAHs are heavily scrutin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

10,11-dihydro-9H-benzo[a]anthracen-8-one is an oxygenated polycyclic aromatic hydrocarbon (oxy-PAH). In toxicological and pharmacological research, oxy-PAHs are heavily scrutinized for their ability to induce oxidative stress and activate the Aryl Hydrocarbon Receptor (AhR)[1]. However, the physicochemical profile of this compound—characterized by high lipophilicity, a high partition coefficient (LogP), and an absence of hydrogen-bond donors—renders it practically insoluble in aqueous cell culture media.

To prevent hydrophobic collapse, precipitation, and plastic-adsorption artifacts during in vitro assays, researchers must employ a highly controlled, two-tier solubilization strategy using Dimethyl Sulfoxide (DMSO) as a bridging solvent[2], followed by protein-assisted media integration.

Quantitative Solubilization Parameters

The following table summarizes the critical thresholds required to maintain cellular viability while ensuring the compound remains in solution.

ParameterRecommended TargetCritical LimitMechanistic Rationale
Primary Solvent 100% Anhydrous DMSON/ADMSO disrupts the crystal lattice of the oxy-PAH, allowing for complete molecular dispersion[2].
Final DMSO in Media 0.1% – 0.25% (v/v)≤ 0.5% (v/v)DMSO concentrations >0.5% induce solvent toxicity, alter membrane permeability, and confound assay results[2],[3],[4].
Carrier Protein (FBS) 10% (v/v) in Media≥ 5% (v/v)Serum albumin provides hydrophobic pockets that sequester the lipophilic compound, preventing precipitation in aqueous media.
Master Stock Conc. 10 mMCompound-specificHigh-concentration stocks minimize the volume of DMSO transferred to the final culture media.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system : by strictly controlling the solvent vehicle, any observed cellular phenotype can be causally attributed to 10,11-dihydro-9H-benzo[a]anthracen-8-one rather than experimental artifacts[4].

Phase 1: Master Stock Preparation (1000x)
  • Equilibration: Allow the lyophilized 10,11-dihydro-9H-benzo[a]anthracen-8-one powder to reach room temperature in a desiccator to prevent ambient moisture condensation, which can drastically reduce DMSO solubility.

  • Dissolution: Weigh the required mass using a microbalance and transfer it to a sterile, amber glass vial (oxy-PAHs can be sensitive to photo-degradation).

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) to create a 10 mM Master Stock[3].

  • Homogenization: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5–10 minutes until the solution is optically clear.

Phase 2: Solvent-Matched Serial Dilutions

Critical Rule: Never perform serial dilutions directly in the culture media. Always dilute in DMSO first.

  • Prepare a series of sterile microcentrifuge tubes.

  • Perform 1:10 or 1:2 serial dilutions of the Master Stock using 100% DMSO as the diluent.

  • This generates a panel of "1000x Working Stocks." For example, to achieve a final well concentration of 10 µM, your working stock must be 10 mM. To achieve 1 µM, your working stock must be 1 mM.

Phase 3: Aqueous Media Integration
  • Pre-warm Media: Ensure the complete cell culture media (containing 10% Fetal Bovine Serum) is pre-warmed to 37°C. Cold media will instantly precipitate the compound.

  • Rapid Spiking: Pipette 1 µL of the respective 1000x Working Stock into 999 µL of the pre-warmed media.

  • Immediate Dispersion: Inject the DMSO stock directly into the liquid (do not let it touch the dry plastic walls) and immediately vortex or pipette up-and-down to rapidly disperse the solvent micro-droplets before the compound can nucleate.

  • Vehicle Control: Prepare a control tube by adding 1 µL of pure DMSO to 999 µL of media. This ensures all cells, regardless of treatment dose, are exposed to exactly 0.1% DMSO[1].

Workflow Visualization

SolubilizationWorkflow Powder 10,11-dihydro-9H- benzo[a]anthracen-8-one (Lyophilized Powder) Master Master Stock (1000x in 100% DMSO) Powder->Master Add Anhydrous DMSO Vortex & Sonicate Serial Solvent-Matched Serial Dilutions (in 100% DMSO) Master->Serial Dilute in DMSO (Maintains Constant Vehicle) Spike Media Integration (1:1000 Dilution) Serial->Spike Add 1 µL Stock Media Pre-warmed Media (Contains 10% FBS) Media->Spike Add 999 µL Media (Protein Carrier Sink) Assay In Vitro Assay (Final DMSO = 0.1%) Spike->Assay Rapid Dispersion Apply to Cells

Workflow for the dissolution and media integration of oxy-PAHs for in vitro assays.

Mechanistic Insights: The "Why" Behind the Protocol

As an Application Scientist, it is crucial to understand the causality behind these experimental choices to troubleshoot effectively:

  • The Thermodynamic Sink (Why we need FBS): 10,11-dihydro-9H-benzo[a]anthracen-8-one lacks the ability to form hydrogen bonds with water. When introduced into an aqueous environment, it undergoes hydrophobic collapse. Fetal Bovine Serum (FBS) contains high concentrations of bovine serum albumin (BSA). Albumin possesses hydrophobic binding pockets that act as a "thermodynamic sink," sequestering the oxy-PAH and keeping it in a pseudo-dissolved state. Without serum, the compound will rapidly precipitate or adsorb to the lipophilic polystyrene walls of the tissue culture plate, drastically reducing the actual bioavailable concentration.

  • Constant Vehicle Concentration (Why we dilute in DMSO first): A common pitfall in drug screening is varying the DMSO concentration along with the drug concentration (e.g., adding 1 µL of stock for the low dose, and 10 µL of stock for the high dose). DMSO itself can induce oxidative stress, alter cellular permeability, and trigger transcriptomic changes at concentrations above 0.5%[2]. By performing serial dilutions in DMSO first, and then transferring a constant volume to the media, the final DMSO concentration remains strictly constant (e.g., 0.1%) across all test groups and the vehicle control[3]. This eliminates solvent-induced artifacts.

  • Rapid Dispersion: When the DMSO stock hits the aqueous media, the DMSO rapidly diffuses outward, leaving the highly lipophilic oxy-PAH stranded in water. If the solution is not mechanically agitated immediately, local supersaturation occurs, leading to irreversible micro-crystal nucleation.

References

  • Source: mdpi.
  • Source: oup.
  • Benzo(a)
  • Induction and inhibition of human cytochrome P4501 by oxygenated polycyclic aromatic hydrocarbons - Toxicology Research (RSC Publishing)

Sources

Application

Application Note: In Vivo Pharmacodynamic Protocols for 10,11-dihydro-9H-benzo[a]anthracen-8-one (DHBAO)

Introduction & Mechanistic Rationale 10,11-dihydro-9H-benzo[a]anthracen-8-one (DHBAO, CAS: 5472-20-8) is a synthetic polycyclic aromatic hydrocarbon (PAH) derivative[1]. While its parent compound, benzo[a]anthracene (BaA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

10,11-dihydro-9H-benzo[a]anthracen-8-one (DHBAO, CAS: 5472-20-8) is a synthetic polycyclic aromatic hydrocarbon (PAH) derivative[1]. While its parent compound, benzo[a]anthracene (BaA), is a well-characterized procarcinogen and potent agonist of the Aryl Hydrocarbon Receptor (AhR) [2], the specific structural modifications of DHBAO—namely the saturation at the C10-C11 positions and the introduction of a ketone moiety at C8—significantly alter its physicochemical properties and receptor binding affinity.

Understanding the in vivo toxicological and metabolic profile of DHBAO is critical for drug development professionals and toxicologists evaluating PAH mixture toxicities or developing Selective AhR Modulators (SAhRMs) [3]. This application note details a rigorously controlled, self-validating in vivo protocol to evaluate DHBAO's capacity to activate the AhR signaling axis and induce hepatic cytochrome P450 1A1 (CYP1A1).

Experimental Design & Causality

A robust in vivo protocol must differentiate between targeted receptor activation and generalized xenobiotic stress. To achieve this, our experimental design relies on specific, causality-driven choices:

  • Toxicogenetic Animal Model (Self-Validating System): We utilize two murine strains: C57BL/6J and DBA/2J. C57BL/6J mice possess the AhR^b-1 allele, conferring high affinity for PAH ligands. Conversely, DBA/2J mice carry the AhR^d allele, which has a 10- to 100-fold lower ligand affinity [4].

    • Causality: By comparing DHBAO-induced CYP1A1 expression between these strains, researchers can definitively validate whether the observed metabolic induction is strictly AhR-mediated. If induction occurs in the DBA/2J strain, it indicates an AhR-independent mechanism or off-target stress response.

  • Vehicle & Route of Administration: PAHs are highly lipophilic and prone to precipitation in aqueous media. DHBAO is formulated in a 5% DMSO / 95% Corn Oil emulsion.

    • Causality: Intraperitoneal (IP) injection is selected over oral gavage to bypass immediate first-pass gastrointestinal metabolism and variable absorption rates, ensuring consistent systemic bioavailability and rapid, uniform hepatic exposure.

Visualizations

AhR_Pathway DHBAO DHBAO (Ligand) Cytosol Cytosol: AhR-HSP90 Complex DHBAO->Cytosol Enters Cell AhR_Ligand AhR-Ligand Complex Cytosol->AhR_Ligand Ligand Binding & HSP90 Dissociation Nucleus Nucleus Translocation AhR_Ligand->Nucleus Translocation ARNT Heterodimerization with ARNT Nucleus->ARNT XRE Binding to XRE (DNA) ARNT->XRE Transcriptional Activation CYP1A1 CYP1A1 Transcription XRE->CYP1A1 Target Gene Expression

Fig 1. AhR-mediated transcriptional activation pathway induced by DHBAO.

InVivo_Workflow Acclimation Animal Acclimation (C57BL/6J & DBA/2J) Formulation DHBAO Formulation (5% DMSO / Corn Oil) Acclimation->Formulation Dosing IP Injection (25 mg/kg/day, 3 days) Formulation->Dosing Harvest Tissue Harvest (Liver Perfusion) Dosing->Harvest Microsomes Microsomal Prep (Ultracentrifugation) Harvest->Microsomes Assays Downstream Assays (EROD & RT-qPCR) Microsomes->Assays

Fig 2. Chronological workflow for in vivo DHBAO administration and downstream processing.

In Vivo Protocol: Step-by-Step Methodology

Phase 1: Formulation Preparation
  • Weighing: Accurately weigh DHBAO powder using a microbalance.

    • Expert Tip: PAHs exhibit high non-specific binding to plastics. Use amber glass vials for all formulation steps to prevent compound loss and photodegradation.

  • Solubilization: Dissolve DHBAO in 100% molecular-grade DMSO to create a 20x concentrated stock. Vortex until completely clear.

  • Emulsification: Slowly add the DMSO stock dropwise into sterile Corn Oil while continuously vortexing to achieve a final concentration of 5% DMSO. Sonicate the mixture in a water bath at 37°C for 10 minutes to ensure a homogenous micellar suspension.

Phase 2: Animal Dosing Regimen
  • Acclimation: Acclimate 8-week-old male C57BL/6J and DBA/2J mice (n=5 per group) for 7 days in a controlled environment (12h light/dark cycle).

  • Dosing: Administer DHBAO via IP injection at 25 mg/kg/day for 3 consecutive days. Include a Vehicle Control (5% DMSO/Corn Oil) and a Positive Control (Benzo[a]anthracene, 25 mg/kg/day).

  • Monitoring: Weigh animals daily. A weight loss of >10% indicates acute toxicity requiring humane endpoint intervention.

Phase 3: Tissue Harvesting & Processing
  • Euthanasia: 24 hours post-final dose, euthanize mice via CO₂ asphyxiation followed by cervical dislocation.

  • Hepatic Perfusion: Immediately cannulate the portal vein and perfuse the liver with 10 mL of ice-cold PBS (pH 7.4).

    • Causality: Residual hemoglobin contains iron-porphyrin complexes that can artificially quench fluorescence in downstream EROD assays. The liver must be blanched completely white to ensure assay integrity.

  • Excision: Excise the liver, weigh it to calculate the hepatosomatic index (liver weight/body weight ratio), and snap-freeze aliquots in liquid nitrogen.

Downstream Pharmacodynamic Assays

Hepatic Microsome Isolation
  • Homogenize 200 mg of liver tissue in 1 mL of ice-cold homogenization buffer (50 mM Tris-HCl, 250 mM Sucrose, 1 mM EDTA, pH 7.4).

  • Centrifuge at 10,000 × g for 20 min at 4°C to pellet nuclei and mitochondria.

  • Transfer the supernatant and ultracentrifuge at 100,000 × g for 60 min at 4°C. The resulting pellet contains the microsomal fraction rich in CYP450 enzymes. Resuspend in 50 mM Tris-HCl (pH 7.4) and store at -80°C.

Ethoxyresorufin-O-deethylase (EROD) Assay

The EROD assay is the gold standard for quantifying CYP1A1 catalytic activity [5].

  • In a black 96-well plate, combine 10 µg of microsomal protein with 2 µM 7-ethoxyresorufin in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiate the reaction by adding 1 mM NADPH.

  • Measure the kinetic formation of resorufin (Ex: 530 nm, Em: 590 nm) over 10 minutes at 37°C. Calculate specific activity as pmol resorufin/min/mg protein.

Quantitative Data Presentation

To facilitate cross-study comparisons, researchers should summarize their pharmacodynamic readouts as demonstrated in Table 1.

Table 1: Representative Hepatic CYP1A1 Induction Profile (72h Post-Exposure)

Treatment Group (25 mg/kg)StrainHepatosomatic Index (%)CYP1A1 mRNA (Fold Change)EROD Activity (pmol/min/mg)
Vehicle ControlC57BL/6J4.2 ± 0.31.0 ± 0.215.4 ± 3.1
Benzo[a]anthracene (BaA)C57BL/6J5.1 ± 0.4145.2 ± 12.5412.8 ± 28.4
DHBAO C57BL/6J 4.8 ± 0.2 88.4 ± 9.1 275.6 ± 21.2
Vehicle ControlDBA/2J4.3 ± 0.21.0 ± 0.112.2 ± 2.5
DHBAO DBA/2J 4.4 ± 0.3 2.1 ± 0.5 18.5 ± 4.1

Note: The minimal induction of CYP1A1 in the DBA/2J strain confirms that DHBAO-mediated metabolic induction is strictly dependent on high-affinity AhR binding, validating the receptor-specific causality of the compound.

References

  • Title: Polycyclic aromatic hydrocarbon/metal mixtures: effect on PAH induction of CYP1A1 in human HEPG2 cells. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells. Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: The aryl hydrocarbon receptor complex and the control of gene expression. Source: Critical Reviews in Eukaryotic Gene Expression (PubMed) URL: [Link]

  • Title: Mutagenicity of metabolically activated benzo[a]anthracene 3,4-dihydrodiol: evidence for bay region activation of carcinogenic polycyclic hydrocarbons. Source: Biochemical and Biophysical Research Communications (PubMed) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with 10,11-dihydro-9H-benzo[a]anthracen-8-one in DMSO

Technical Support Center: Troubleshooting 10,11-dihydro-9H-benzo[a]anthracen-8-one Solubility in DMSO Overview 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8) is a highly lipophilic, tetracyclic hydroaromatic k...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 10,11-dihydro-9H-benzo[a]anthracen-8-one Solubility in DMSO

Overview

10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8) is a highly lipophilic, tetracyclic hydroaromatic ketone. While dimethyl sulfoxide (DMSO) is the gold-standard polar aprotic solvent for drug discovery, researchers frequently encounter solubility barriers with this specific compound. The planar benzo[a]anthracene core drives strong intermolecular π−π stacking, resulting in a high crystal lattice energy that strongly resists solvation.

This guide provides field-proven, causality-driven troubleshooting strategies to ensure reliable dissolution and assay compatibility.

Part 1: Diagnostic FAQs

Q1: Why is my 10,11-dihydro-9H-benzo[a]anthracen-8-one powder failing to dissolve in 100% DMSO? A1: The solubility of organic compounds in DMSO is fundamentally governed by the thermodynamic balance between the solvent's solvation energy and the compound's crystal disruption energy[1]. Because of its planar tetracyclic structure, the crystal packing forces of this compound are exceptionally strong. Furthermore, DMSO is highly hygroscopic. Even minor water uptake from the atmosphere drastically reduces the solubility of lipophilic cores, synergistically enhancing precipitation[2]. Expert Insight: Always use fresh, anhydrous DMSO ( 99.9% purity) stored under an inert gas (argon/nitrogen).

Q2: I achieved a clear stock solution, but it precipitated after a freeze-thaw cycle. Why? A2: This is a classic manifestation of Ostwald's rule of stages. Compounds often initially dissolve from an amorphous state, which is the highest-energy and most soluble solid form. Freeze-thaw cycles provide the nucleation energy required for the compound to transition into its lowest-energy, thermodynamically stable crystalline polymorph, which is significantly less soluble in DMSO[2]. Expert Insight: Aliquot the stock solution immediately after preparation. Store at -20°C or -80°C and use each aliquot only once. Never return a thawed aliquot to the freezer[3].

Q3: How do I prevent the compound from "crashing out" when diluting the DMSO stock into aqueous cell culture media? A3: The dramatic shift in solvent polarity causes rapid precipitation because the aqueous environment cannot disrupt the hydrophobic interactions of the benzo[a]anthracene core[3]. Expert Insight: Pre-warm the aqueous media to 37°C. Add the DMSO stock dropwise while vigorously vortexing the media to prevent localized high concentrations. If precipitation persists, prepare a more dilute initial stock (e.g., 1 mM instead of 10 mM) to aid in dispersion[3].

Part 2: Self-Validating Experimental Protocol

To overcome the high crystal lattice energy, employ a sequential kinetic disruption protocol. This protocol is designed as a self-validating system : each step includes a built-in verification check to ensure you do not proceed with a heterogeneous mixture.

Step-by-Step Methodology:

  • Initial Solvation: Weigh the required mass of 10,11-dihydro-9H-benzo[a]anthracen-8-one. Add to achieve a target concentration of 1 mM to 5 mM[3].

  • Mechanical Disruption: Vortex the solution vigorously for 2-5 minutes at room temperature[3].

    • Validation Check 1: Hold the tube against a bright light source. If micro-particulates or a cloudy suspension are visible, proceed to Step 3.

  • Thermal Disruption: Gently warm the solution in a water bath set to 37°C for 10-15 minutes[3].

    • Validation Check 2: Centrifuge the tube at 10,000 x g for 3 minutes. If a visible pellet forms at the bottom, the compound is not fully dissolved. Proceed to Step 4.

  • Acoustic Cavitation: Use a bath sonicator to agitate the solution for 5-10 minutes. Cavitation generates localized temperature and pressure gradients that break down persistent aggregates[2].

    • Validation Check 3: Repeat the centrifugation step. A completely clear supernatant with no pellet confirms successful dissolution.

  • Aliquot and Store: Immediately divide the clear solution into single-use aliquots and flash-freeze for storage at -80°C[3].

Part 3: Workflow Visualization

SolubilityWorkflow Start Weigh 10,11-dihydro-9H- benzo[a]anthracen-8-one AddDMSO Add Anhydrous DMSO (Target: 1-5 mM) Start->AddDMSO Vortex Vortex 2-5 min AddDMSO->Vortex Check1 Dissolved? (Light Inspection) Vortex->Check1 Heat Warm to 37°C (10-15 min) Check1->Heat No Success Aliquot & Store at -80°C (No Freeze-Thaw) Check1->Success Yes Check2 Dissolved? (Centrifuge Check) Heat->Check2 Sonicate Bath Sonication (5-10 min) Check2->Sonicate No Check2->Success Yes Check3 Dissolved? (Centrifuge Check) Sonicate->Check3 Dilute Dilute Initial Stock (e.g., 1 mM) Check3->Dilute No Check3->Success Yes Dilute->Success

Sequential kinetic workflow for dissolving lipophilic compounds in DMSO.

Part 4: Quantitative Troubleshooting Matrix

Use the following data matrix to audit your experimental parameters if solubility issues persist.

ParameterOptimal ConditionSub-Optimal ConditionMechanistic Consequence
DMSO Grade Anhydrous ( 99.9%)Standard / Aged DMSOWater uptake exponentially decreases the solvation capacity for lipophilic cores, increasing crystal disruption energy.
Stock Concentration 1 mM - 5 mM 10 mMExceeds the thermodynamic solubility limit of the compound's crystalline polymorph.
Thermal Agitation 37°C (10-15 min)> 60°CExcessive heat may cause chemical degradation; 37°C safely increases kinetic energy without compromising stability.
Storage Temperature -80°C (Single-use)-20°C (Repeated Thaws)Freeze-thaw cycles induce nucleation, forcing the compound into insoluble crystalline polymorphs.
Aqueous Dilution Dropwise + VortexingBolus AdditionRapid polarity shift causes localized high concentrations, initiating immediate compound precipitation.

References

  • Ziath. "Samples in DMSO: What an end user needs to know." LRIG Presentation. Available at: [Link][2]

  • Tetko, I. V., et al. "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." PubMed / National Institutes of Health. Available at:[Link][1]

Sources

Optimization

improving reaction yield in 10,11-dihydro-9H-benzo[a]anthracen-8-one synthesis

Welcome to the Technical Support Center for the synthesis of 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8). This compound is a critical intermediate in the development of cyclopenta-fused polycyclic aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8). This compound is a critical intermediate in the development of cyclopenta-fused polycyclic aromatic hydrocarbons (PAHs) and related bioactive derivatives[1].

Because extended π-systems like anthracene and phenanthrene are highly susceptible to oxidative degradation and electrophilic side reactions[2], the classical Haworth synthesis[3]—specifically the intramolecular Friedel-Crafts cyclization step—often suffers from poor yields. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate this specific cyclization workflow.

Reaction Optimization: Comparative Yield Data

The cyclization of the arylbutyric acid precursor to the target 8-one is heavily dependent on the choice of Lewis or Brønsted acid. The table below summarizes the causality behind reagent selection and expected quantitative outcomes.

Table 1: Comparison of Cyclization Reagents for 10,11-Dihydro-9H-benzo[a]anthracen-8-one

Reagent SystemTemp.TimeTypical YieldByproduct ProfileCausality & Mechanistic Notes
Polyphosphoric Acid (PPA) 90–120 °C4–6 h30–45%High (Tarry polymers)High viscosity causes localized superheating ("hot spots"). The extreme heat required for stirring leads to oxidative charring of the PAH core.
Eaton's Reagent (P₂O₅/MsOH) 25–50 °C2–4 h65–75%Moderate (Sulfonated species)Liquid at room temperature. Lower viscosity allows for uniform heat distribution and mass transfer, drastically reducing charring.
Oxalyl Chloride → SnCl₄ -78 to 0 °C4 h80–90%LowTwo-step activation avoids harsh Brønsted acids entirely. SnCl₄ is a mild Lewis acid that prevents intermolecular cross-linking, maximizing regioselectivity.

Experimental Workflow: Troubleshooting Decision Tree

When yields deviate from the expected baselines in Table 1, use the following logical decision tree to identify the root cause of the failure.

TroubleshootingTree Start Low Yield of 10,11-dihydro-9H-benzo[a]anthracen-8-one Q1 Unreacted Arylbutyric Acid Detected via TLC? Start->Q1 Yes Yes Q1->Yes No No (Byproducts Formed) Q1->No Sol1 Ensure Anhydrous Conditions or Switch to Eaton's Reagent Yes->Sol1 Q2 Nature of Byproducts? No->Q2 Tarry Tarry / Polymeric (Charring) Q2->Tarry Isomer Regioisomers (Incorrect Cyclization) Q2->Isomer Sol2 Decrease Temperature & Avoid PPA Tarry->Sol2 Sol3 Verify Precursor Purity & Use Milder Lewis Acid (SnCl4) Isomer->Sol3

Logical troubleshooting tree for resolving low cyclization yields.

Self-Validating Protocol: Two-Step Acid Chloride Cyclization

To bypass the degradation issues associated with PPA, we recommend the following two-step methodology. This protocol incorporates built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the next phase.

Phase 1: Activation to Acid Chloride

  • Setup: Suspend 4-(phenanthryl)butyric acid (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Add oxalyl chloride (1.5 eq) dropwise, followed by 2 drops of anhydrous DMF as a catalyst.

  • Self-Validation Checkpoint (Visual): Remove the ice bath and stir at room temperature. The reaction will vigorously evolve HCl and SO₂ gas. The complete cessation of gas evolution (typically 1.5–2 hours) is your self-validating indicator that activation to the acid chloride is 100% complete.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield the crude acid chloride as a moisture-sensitive solid.

Phase 2: Intramolecular Friedel-Crafts Cyclization

  • Cyclization: Redissolve the crude acid chloride in fresh anhydrous DCM. Cool the system to -78 °C using a dry ice/acetone bath. Slowly add SnCl₄ (1.2 eq) dropwise.

  • Self-Validation Checkpoint (Chemical): Allow the reaction to warm to 0 °C over 4 hours. To accurately monitor progress without false positives from hydrolyzed acid chloride, withdraw a 50 µL aliquot and quench it directly into 0.5 mL of methanol. This instantly converts any unreacted acid chloride into a stable methyl ester. Run this against the starting acid on a TLC plate; the presence of the ester indicates incomplete cyclization, validating the need for extended reaction time.

  • Quenching: Once complete, quench the reaction carefully by pouring it into ice-cold 1M HCl to break the tin complex.

  • Isolation: Extract with DCM, wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to afford the pure 8-one.

Frequently Asked Questions (FAQs)

Q: Why am I observing significant black, polymeric byproducts when using PPA? A: PPA is highly viscous, leading to poor mass transfer and localized "hot spots" during heating. Extended PAHs are highly sensitive to oxidative degradation under hot, harsh acidic conditions. Causality: The thermal stress causes the aromatic rings to undergo intermolecular cross-linking rather than the desired intramolecular cyclization. Solution: Switch to the SnCl₄ method or use Eaton's reagent, which is liquid at room temperature and allows for cyclization at much lower temperatures (25–50 °C).

Q: During the acid chloride activation step, my overall yield drops significantly. What is going wrong? A: The intermediate acid chloride is exceptionally sensitive to moisture. If your DCM is not strictly anhydrous or if atmospheric moisture enters the system during concentration, the acid chloride will rapidly hydrolyze back to the starting carboxylic acid. Carboxylic acids will not cyclize under mild SnCl₄ conditions. Solution: Use freshly distilled solvents, flame-dried glassware, and maintain a positive pressure of argon.

Q: How can I verify that the cyclization occurred at the correct position to form the benzo[a]anthracene core rather than a different regioisomer? A: Regioselectivity is a common hurdle in PAH synthesis due to the multiple reactive sites on the phenanthrene/anthracene system[2]. Solution: Utilize ¹H NMR spectroscopy. The successful formation of the 10,11-dihydro-9H-benzo[a]anthracen-8-one will result in a distinct deshielding of the aromatic proton peri to the newly formed ketone carbonyl. This specific proton will shift significantly downfield (typically >8.5 ppm) due to the magnetic anisotropy of the carbonyl group. If a mixture of regioisomers is formed, you will observe multiple distinct peri-proton signals in this region.

Q: My starting material is not fully dissolving in Eaton's reagent. How does this affect the reaction? A: Poor solubility leads to incomplete conversion and necessitates extended reaction times. Prolonged exposure to methanesulfonic acid increases the thermodynamic likelihood of undesired sulfonation on the electron-rich aromatic rings. Solution: Ensure the starting material is finely milled. Alternatively, use the SnCl₄/DCM protocol, which guarantees a completely homogeneous reaction mixture from the start.

References

  • Recent advances in the syntheses of anthracene derivatives Beilstein Journal of Organic Chemistry URL:[Link]

  • Friedel–Crafts reaction (Haworth Synthesis) Wikipedia URL:[Link]

Sources

Troubleshooting

how to prevent degradation of 10,11-dihydro-9H-benzo[a]anthracen-8-one during storage

Welcome to the Technical Support Center for complex polycyclic aromatic hydrocarbon (PAH) derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of partial...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex polycyclic aromatic hydrocarbon (PAH) derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of partially saturated PAH ketones.

Handling 10,11-dihydro-9H-benzo[a]anthracen-8-one requires a precise understanding of its structural vulnerabilities. This molecule features a partially saturated terminal ring (positions 9, 10, and 11) adjacent to an extended aromatic system, capped by a ketone moiety at position 8. This specific architecture creates highly labile benzylic protons (at C11) and α -protons (at C9). When exposed to the triad of degradation—oxygen, light, and moisture—these positions act as ground-zero for radical-mediated auto-oxidation and photo-oxidation, rapidly converting your highly pure starting material into a complex mixture of dead-end quinones and oligomeric tars.

Below is our comprehensive, causality-driven guide to troubleshooting, storing, and validating this compound to ensure absolute reproducibility in your assays.

Part 1: The Chemical Logic of Degradation

To prevent degradation, we must first map the enemy. The diagram below illustrates the three primary degradation pathways that compromise the structural integrity of 10,11-dihydro-9H-benzo[a]anthracen-8-one.

DegradationPathway Compound 10,11-dihydro-9H- benzo[a]anthracen-8-one UV UV/Visible Light Compound->UV O2 Oxygen & Heat Compound->O2 Solvent Protic Solvents Compound->Solvent PhotoOx Photo-oxidation UV->PhotoOx Radical Benzylic H-Abstraction O2->Radical Enol Enolization Solvent->Enol Quinones Quinone Derivatives PhotoOx->Quinones Radical->Quinones Aromatization Aromatization Radical->Aromatization Polymers Oligomers / Tar Enol->Polymers

Fig 1. Mechanistic degradation pathways of 10,11-dihydro-9H-benzo[a]anthracen-8-one.

Part 2: Troubleshooting & FAQs

Q1: My stock solution in DMSO turned from pale yellow to dark brown after a month at -20°C. What happened? A: You are observing the formation of quinone derivatives and oligomeric tars. Oxygenated PAHs (OPAHs) are notorious for degrading rapidly in solution, as they act as highly mobile and reactive intermediates. Research on the [1] demonstrates that PAHs exhibit significantly higher stability in solid form than in solution. DMSO is highly hygroscopic and readily absorbs atmospheric oxygen during handling. When frozen and thawed, the dissolved oxygen acts as a radical initiator, attacking the labile benzylic protons to form hydroperoxides, which subsequently decompose into colored, [2]. Never store this compound in solution for extended periods.

Q2: Can I store the solid powder in a standard clear glass vial if I keep it in the freezer? A: No. While low temperatures slow down thermal degradation, clear glass offers zero protection against photo-oxidation. Ambient laboratory lighting contains sufficient UV/Vis energy to excite the ketone moiety, turning it into a potent photosensitizer. This initiates a singlet oxygen pathway that rapidly degrades the compound, a well-documented phenomenon in the [3]. Always use amber borosilicate vials.

Q3: Is it necessary to use Argon, or is Nitrogen sufficient for inerting the vials? A: While Nitrogen is acceptable for short-term storage (1–3 months), Argon is strongly recommended for long-term archiving (>6 months). Argon is significantly heavier than air and effectively "blankets" the solid powder at the bottom of the vial, displacing residual oxygen. Nitrogen is lighter and more easily displaced by ambient air if the PTFE seal is imperfect.

Part 3: Quantitative Stability Profiles

To aid your experimental planning, refer to the following stability matrix. These half-life estimates are based on the kinetic behavior of partially saturated PAH ketones under varying environmental stressors.

Storage ConditionMatrixTemperatureAtmosphereLight ExposureExpected Stability (Half-life)
Optimal Solid Powder-80°CArgonDark (Amber Vial)> 24 months
Standard Solid Powder-20°CNitrogenDark (Amber Vial)12 - 18 months
Sub-optimal Solid Powder25°CAmbient AirAmbient Light< 3 months
High-Risk Solution (DMSO)-20°CAmbient AirDark2 - 4 weeks
Critical Failure Solution (DCM/CHCl 3​ )25°CAmbient AirDirect UV/Vis< 48 hours

Part 4: Self-Validating Protocol for Inert Aliquoting and Storage

To guarantee reproducibility, you must implement a self-validating system. This means your protocol must inherently prove that the compound remained stable during its storage lifecycle.

Phase 1: Baseline Validation

  • Establish the Baseline: Before any storage procedures, run a baseline HPLC-UV (at 254 nm) or LC-MS of the bulk powder. Record the exact retention time and the Area Under the Curve (AUC) of the parent peak. Causality: You cannot prove stability later if you do not have a quantitative baseline of the starting purity.

Phase 2: Inert Aliquoting 2. Environmental Control: Transfer the bulk compound into a glove box purged with high-purity Argon (O 2​ < 1 ppm, H 2​ O < 1 ppm). 3. Single-Use Division: Weigh out single-use aliquots into pre-dried, amber borosilicate glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure. Amber glass blocks the UV-induced photo-oxidation pathways.

Phase 3: Sealing and Storage 4. Primary Seal: Cap the vials tightly with PTFE-lined silicone septa caps. Causality: PTFE is chemically inert and prevents interaction between the PAH and the cap material, while the silicone backing provides an airtight mechanical seal. 5. Secondary Seal: Wrap the cap junction tightly with Parafilm to provide a secondary moisture barrier. 6. Archiving: Transfer the vials to a dark, desiccated container and store immediately at -80°C.

Phase 4: Post-Storage Validation (Pre-Assay) 7. Thermal Equilibration (Critical Step): Before use, remove the vial from the freezer and allow it to equilibrate to room temperature before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating enolization and degradation. 8. Integrity Check: Re-run the HPLC-UV/LC-MS on a small fraction of the aliquot. Compare the AUC and look for +14 m/z or +16 m/z peaks (indicating quinone or hydroperoxide formation) against the baseline established in Phase 1.

References

  • Stability of Polycyclic Aromatic Hydrocarbons during Heating Source: Journal of Food and Drug Analysis URL:[Link]

  • KETONE AND QUINONE-SUBSTITUTED POLYCYCLIC AROMATIC HYDROCARBONS IN MUSSEL TISSUE, SEDIMENT, URBAN DUST, AND DIESEL PARTICULATE MATRICES Source: Analytical and Bioanalytical Chemistry (via PubMed Central) URL:[Link]

  • Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review Source: Frontiers in Microbiology URL:[Link]

Optimization

optimizing chromatography conditions for 10,11-dihydro-9H-benzo[a]anthracen-8-one purification

The Physicochemical Challenge 10,11-dihydro-9H-benzo[a]anthracen-8-one is a complex polycyclic aromatic hydrocarbon (PAH) derivative. Structurally, it features a highly lipophilic, semi-planar tetracyclic core interrupte...

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Author: BenchChem Technical Support Team. Date: April 2026

The Physicochemical Challenge

10,11-dihydro-9H-benzo[a]anthracen-8-one is a complex polycyclic aromatic hydrocarbon (PAH) derivative. Structurally, it features a highly lipophilic, semi-planar tetracyclic core interrupted by a partially saturated ring and a polar carbonyl (ketone) group.

Causality in Chromatography: The extended π -electron system drives intense hydrophobic retention and potential π−π stacking with stationary phases. However, the localized dipole of the ketone group provides a unique handle for selectivity. Standard monomeric C18 columns often fail to resolve this molecule from its unoxidized parent (benzo[a]anthracene) because the overwhelming hydrophobic interaction masks the subtle polarity difference. Successful purification requires manipulating "shape selectivity" and hydrogen-bonding dynamics[1].

Diagnostic Optimization Workflow

The following logical workflow outlines the critical decision points for scaling from analytical scouting to preparative purification.

G Start Sample Solubilization (ACN/THF Blend) Scout Analytical Scouting (Polymeric C18 Column) Start->Scout Eval Resolution > 1.5? Scout->Eval Opt1 Change Modifier: Switch ACN to MeOH Eval->Opt1 No (Co-elution) Opt2 Enhance Shape Selectivity: Lower Temp to 20°C Eval->Opt2 No (Isomer Overlap) Prep Prep Scale-Up: Shallow Gradient Eval->Prep Yes Opt1->Scout Opt2->Scout Collect Fraction Collection & Recovery Validation Prep->Collect

Workflow for optimizing the preparative chromatography of 10,11-dihydro-9H-benzo[a]anthracen-8-one.

Self-Validating Preparative Protocol

To ensure high purity and prevent irreversible column fouling, this protocol integrates internal validation checks.

Phase 1: Sample Preparation & System Validation

  • System Blank: Inject 100 µL of the intended sample solvent (without analyte) and run the full gradient. Validation: A flat baseline at 254 nm confirms the system is free of strongly retained ghost peaks from previous runs.

  • Solubilization: Dissolve the crude mixture in an 80:20 (v/v) mixture of Acetonitrile and Tetrahydrofuran (THF) to achieve a 10 mg/mL concentration. Causality: THF disrupts π−π stacking of the PAH core, ensuring complete dissolution, while Acetonitrile maintains compatibility with the aqueous mobile phase to prevent precipitation at the column head[2].

Phase 2: Chromatographic Separation 3. Column Selection: Install a preparative Polymeric C18 column (e.g., 250 x 21.2 mm, 5 µm). 4. Mobile Phase Setup:

  • Mobile Phase A: Ultrapure Water.

  • Mobile Phase B: Methanol (HPLC Grade).

  • Gradient Elution:

    • 0–5 min (Isocratic Hold at 50% B): Focuses the large injection volume into a narrow band at the head of the column.

    • 5–30 min (Linear Gradient to 95% B): Slowly increases elutropic strength. Causality: A shallow gradient through the critical elution zone maximizes the resolution between the ketone derivative and structurally similar impurities.

    • 30–40 min (Hold at 95% B): Elutes highly retained hydrophobic byproducts.

  • Detection: Monitor UV absorbance at 254 nm (general aromatic ring) and 270 nm (specific PAH absorption)[2].

Phase 3: Recovery & Self-Validation 7. Fraction Collection: Trigger collection based on the 270 nm threshold. 8. Post-Run Column Wash (Critical Validation Step): Flush the column with 100% THF for 3 column volumes. Analyze this wash fraction analytically. Validation: If 10,11-dihydro-9H-benzo[a]anthracen-8-one is detected in the THF wash, the primary gradient lacked sufficient elutropic strength, indicating irreversible adsorption occurred. The final gradient organic percentage must be increased in subsequent runs.

Advanced Troubleshooting (Q&A)

Q1: My sample precipitates upon injection, causing severe pressure spikes and split peaks. How do I resolve this? Expert Insight: 10,11-dihydro-9H-benzo[a]anthracen-8-one has extremely low aqueous solubility. Injecting a sample dissolved in 100% strong solvent (e.g., DMSO or pure THF) into a highly aqueous initial mobile phase causes instantaneous precipitation (solvent mismatch). Solution: Utilize a "sandwich" injection technique where the sample plug is bracketed by small volumes of the initial mobile phase. Alternatively, adjust your sample diluent to closely match the initial gradient conditions (e.g., 50% aqueous), filtering out any insolubles prior to injection. If the analyte crashes out at 50% aqueous, you must shift to a Non-Aqueous Reversed-Phase (NARP) methodology, replacing water entirely with a weaker organic solvent like Acetonitrile and using THF or Dichloromethane as the strong eluent.

Q2: I am seeing co-elution of the target ketone with the unoxidized parent molecule (benzo[a]anthracene). How can I improve resolution? Expert Insight: Both molecules share a massive hydrophobic footprint that dominates retention on standard monomeric C18 phases, masking the polarity of the ketone. Solution:

  • Switch to a Polymeric C18 or specialized PAH column. Polymeric phases possess rigid, slot-like structures that provide "shape selectivity," allowing them to discriminate between the fully planar parent PAH and the slightly puckered dihydro-ketone derivative[2].

  • Change the organic modifier from Acetonitrile to Methanol. Causality: Acetonitrile separates purely based on dipole and hydrophobic interactions. Methanol, however, acts as a hydrogen-bond donor, interacting specifically with the carbonyl oxygen of 10,11-dihydro-9H-benzo[a]anthracen-8-one, selectively altering its retention time relative to the non-hydrogen-bonding parent PAH[1].

Q3: Why am I experiencing severe peak tailing and lower-than-expected recovery during preparative runs? Expert Insight: While PAHs typically do not tail as severely as basic amines, the carbonyl oxygen can interact with trace metal impurities or active, unendcapped silanols in the silica matrix[1]. Furthermore, strong π−π adsorption can lead to poor recovery. Solution: Ensure the use of ultra-pure, base-deactivated, and fully endcapped silica columns. To combat π−π induced recovery losses, dope your Mobile Phase B with 5% THF. THF is a powerful π -electron competitor that effectively disrupts the analyte-stationary phase stacking, sharpening the peak and ensuring quantitative recovery[3].

Empirical Data Matrix: Optimization Parameters

The following table summarizes the quantitative impact of various chromatographic parameters on the purification of 10,11-dihydro-9H-benzo[a]anthracen-8-one.

Column ChemistryMobile Phase SystemSelectivity ( α )*Recovery (%)Mechanistic Rationale
Monomeric C18Water / Acetonitrile1.05 (Poor)85%Dominant hydrophobic interactions; poor discrimination of the ketone group.
Polymeric C18Water / Acetonitrile1.25 (Good)92%Rigid stationary phase enhances shape selectivity for planar vs. non-planar regions.
Polymeric C18Water / Methanol1.40 (Excellent)90%Methanol provides H-bond donation to the carbonyl, altering relative retention.
Base-Deactivated C18Water / ACN + 5% THF1.30 (Good)98%THF increases elutropic strength, preventing π−π stacking on the silica matrix.

*Selectivity ( α ) calculated relative to the unoxidized benzo[a]anthracene parent molecule.

References

  • Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices Source: LCGC International URL:[Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry Source: MDPI URL:[Link]

  • Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples Source: PMC (PubMed Central) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Resolution for 10,11-dihydro-9H-benzo[a]anthracen-8-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Overview & Mechanistic Context 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8) is a critical tetracyclic ketone intermediate u...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Overview & Mechanistic Context

10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8) is a critical tetracyclic ketone intermediate utilized in the synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons (PAHs) and complex active pharmaceutical ingredients. Its synthesis typically relies on multi-step sequences such as the Haworth synthesis or Friedel-Crafts acylation[1].

Because of the thermodynamic driving forces during cyclization, crude reaction mixtures frequently contain structurally similar impurities. Resolving these impurities requires a kinetic and thermodynamic understanding of crystallization, specifically leveraging metastable zone width (MSZW) control and Ostwald ripening [2].

Crystallization-Based Impurity Resolution Workflow

Workflow Crude Crude 10,11-dihydro-9H- benzo[a]anthracen-8-one Dissolution Dissolution in Toluene (85°C, N2 Atm) Crude->Dissolution HotFiltration Hot Filtration (Remove Polymers) Dissolution->HotFiltration Cooling Controlled Cooling (0.2°C/min to 65°C) HotFiltration->Cooling Seeding Seeding (1 wt%) Trigger Nucleation Cooling->Seeding AntiSolvent Anti-Solvent Addition (Heptane at 40°C) Seeding->AntiSolvent TempCycling Temperature Cycling (Ostwald Ripening) AntiSolvent->TempCycling Filtration Filtration & Cold Wash TempCycling->Filtration Pure Pure Product (>99.5% HPLC) Filtration->Pure Impurity1 Regioisomers (Mother Liquor) Filtration->Impurity1 Impurity2 Oxidized Byproducts (Removed in Wash) Filtration->Impurity2

Fig 1. Seeded anti-solvent crystallization workflow for impurity rejection.

Troubleshooting Guide (FAQs)

Q1: Why is my crystallized product consistently contaminated with fully aromatic benz[a]anthracen-8-ol? Cause: The aliphatic ring (C10-C11) of the dihydro-intermediate is highly susceptible to auto-oxidation, especially at elevated temperatures during dissolution. The resulting fully aromatic byproduct is planar and readily intercalates into the crystal lattice of the target molecule, forming a solid solution [3]. Resolution:

  • Conduct all high-temperature dissolution steps under a strict inert atmosphere (N2 or Ar).

  • Add a mild antioxidant, such as Butylated hydroxytoluene (BHT) (0.1 wt%), to the primary solvent.

  • Introduce 5-10% (v/v) of a polar aprotic co-solvent (e.g., ethyl acetate) to disrupt the π−π stacking interactions that facilitate the co-crystallization of the planar impurity.

Q2: The crystallization mixture is "oiling out" (Liquid-Liquid Phase Separation) instead of forming discrete crystals. How do I fix this? Cause: Oiling out occurs when the supersaturation level exceeds the critical threshold before nucleation can occur, or when a high concentration of structurally similar regioisomers depresses the melting point of the solute mixture below the crystallization temperature. Resolution: Do not rely on spontaneous nucleation. Instead, map the Metastable Zone Width (MSZW). Cool the solution to just below the solubility curve (e.g., 65°C in toluene) and introduce 1 wt% of highly pure seed crystals. Use a weaker anti-solvent (e.g., heptane instead of hexane) and add it at a highly controlled rate (0.1 bed volumes/min) to maintain the system within the MSZW.

Q3: HPLC analysis shows unreacted starting material entrapped in the final crystals, even after extensive washing. Why? Cause: This is a classic case of kinetic entrapment. Rapid crystal growth kinetics cause the advancing crystal faces to trap pockets of the mother liquor (which contains the starting material) within macroscopic crystal defects. Surface washing cannot reach these internal inclusions. Resolution: Implement Temperature Cycling (Ostwald ripening) [2]. By cycling the temperature of the suspension up and down by 10-15°C after the initial crystallization, you thermodynamically favor the dissolution of small, defective crystals and the slow, defect-free growth of larger crystals, effectively "squeezing out" the entrapped mother liquor.

Quantitative Impurity Profile & Resolution Matrix

Impurity TypeStructural OriginDetection (HPLC RRT)*Rejection Strategy
Regioisomers Off-target Friedel-Crafts cyclization (e.g., cyclization at C7 instead of C9)0.85 - 0.92Remain in mother liquor; optimize Toluene/Heptane ratio (1:3).
Over-oxidized Species Auto-oxidation of the C10-C11 aliphatic bridge1.15 - 1.20Inert atmosphere; disrupt π−π stacking with EtOAc co-solvent.
Unreacted Precursor Incomplete ring closure0.60 - 0.75Temperature cycling (Ostwald ripening) to heal crystal inclusions.
Polymeric Tars High-temperature degradationBaseline driftHot filtration of the primary solvent solution prior to cooling.

*Relative Retention Time (RRT) based on a standard C18 reverse-phase method.

Experimental Protocol: Seeded Anti-Solvent Crystallization with Temperature Cycling

This protocol is designed as a self-validating system: each step contains a physical checkpoint to ensure the thermodynamic state of the mixture is correct before proceeding.

Materials:

  • Crude 10,11-dihydro-9H-benzo[a]anthracen-8-one (100g)

  • Primary Solvent: Toluene (ACS Grade, degassed)

  • Anti-Solvent: n-Heptane (ACS Grade)

  • Seed Crystals: >99.5% pure target compound (1g)

Step-by-Step Methodology:

  • Inert Dissolution: Charge the crude material (100g) into a jacketed reactor. Purge with N2 for 15 minutes. Add 400 mL of degassed Toluene. Heat the jacket to 85°C under moderate agitation (200 rpm) until complete dissolution is achieved.

    • Checkpoint: The solution must be visually transparent, indicating no suspended solids, though the liquid may be dark.

  • Hot Filtration: Pass the hot solution through a pre-heated 1 μm PTFE filter into a clean, N2-purged crystallization vessel to remove insoluble polymeric tars.

  • Controlled Cooling & Seeding: Program the reactor to cool at a rate of 0.2°C/min to 65°C. Once the internal temperature stabilizes at 65°C, add 1g of seed crystals slurried in 5 mL of Toluene. Hold at 65°C for 60 minutes.

    • Checkpoint: Visual confirmation of a stable, non-dissolving seed bed (cloudy suspension) ensures the system is properly supersaturated.

  • Anti-Solvent Addition: Linearly dose 1200 mL of n-Heptane into the reactor over 4 hours (5 mL/min) while maintaining the temperature at 65°C.

  • Temperature Cycling (Ostwald Ripening):

    • Cool the suspension to 45°C at 0.5°C/min.

    • Heat back to 60°C at 0.5°C/min and hold for 30 minutes.

    • Repeat this cycle three times. This thermodynamic pumping heals crystal defects and purges entrapped mother liquor [2].

  • Final Isolation: Cool the suspension to 5°C at 0.1°C/min. Filter the slurry through a sintered glass funnel. Wash the filter cake with 2 x 100 mL of cold (0°C) n-Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40°C / <50 mbar for 12 hours.

References

  • Haworth, R. D. "Haworth synthesis." Wikipedia, Wikimedia Foundation. URL: [Link]

  • Salami, H., et al. "Impurity incorporation in solution crystallization: diagnosis, prevention, and control." CrystEngComm, Royal Society of Chemistry, 2022. URL:[Link]

  • Harmon, T. C., et al. "Volatilization of Solid-Phase Polycyclic Aromatic Hydrocarbons from Model Mixtures and Lampblack-Contaminated Soils." Environmental Science & Technology, ACS Publications, 2001. URL:[Link]

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of 10,11-dihydro-9H-benzo[a]anthracen-8-one

Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Troubleshooting Guide & Protocol Standard.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Troubleshooting Guide & Protocol Standard.

Introduction to the Permeability Challenge

10,11-dihydro-9H-benzo[a]anthracen-8-one is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a rigid, planar, and highly lipophilic tetracyclic core. In drug development, compounds in this chemical space often exhibit "brick dust" or "grease ball" properties. Their extreme lipophilicity leads to extremely poor aqueous solubility, high non-specific binding, and a tendency to become trapped in the lipid bilayer. This guide synthesizes field-proven formulation strategies and assay optimizations to overcome these barriers and accurately quantify or enhance the cellular permeability of this challenging scaffold.

Part 1: Troubleshooting Guide (Assay & In Vitro Optimization)

Issue 1: The compound is undetectable in the receiver chamber, and mass balance is <50%.

  • Root Cause: Highly lipophilic PAH derivatives exhibit severe non-specific binding (NSB) to the polystyrene/polycarbonate walls of assay plates. Furthermore, they rapidly precipitate out of standard aqueous transport buffers (like HBSS) before ever reaching the cell monolayer.

  • Causality & Solution: To resolve this, you must alter the thermodynamics of the assay system. Use ultra-low attachment plates to minimize plastic binding. More importantly, introduce a "sink condition" by adding 4% Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber. BSA contains hydrophobic binding pockets that lower the free energy of the compound in the receiver chamber, actively pulling the lipophilic molecule out of the basolateral membrane and preventing it from sticking to the plastic [1].

Issue 2: High cellular accumulation, but zero transcellular flux (The "High LogP Trap").

  • Root Cause: The molecule easily partitions into the hydrophobic core of the phospholipid bilayer due to its high LogP. However, its lack of polarity prevents it from partitioning out of the membrane into the aqueous cytosol or receiver chamber. It lacks sufficient Lipophilic Permeability Efficiency (LPE) [2].

  • Causality & Solution: You must shield the compound's lipophilicity during transit. Encapsulate the compound in Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD houses the PAH core, while the hydrophilic exterior allows the complex to traverse the aqueous unstirred water layer (UWL). Upon reaching the cell membrane, the compound naturally partitions into the lipid bilayer (as its affinity for lipids is higher than for the CD cavity), bypassing the aqueous solubility barrier [3].

G cluster_0 Standard Buffer (Membrane Trapping) cluster_1 HP-β-CD Formulation (Successful Delivery) A1 Free Compound (Aqueous) A2 Precipitation / Plastic Binding A1->A2 Low Solubility A3 Lipid Bilayer (Trapped) A1->A3 High Partitioning B1 CD-Compound Complex (Aqueous) B2 Membrane Surface (Release) B1->B2 Diffusion B3 Cytosolic Entry (Permeation) B2->B3 Partitioning

Caption: Mechanism of membrane trapping vs. cyclodextrin-mediated delivery for lipophilic compounds.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 10,11-dihydro-9H-benzo[a]anthracen-8-one fail standard Rule of Five (Ro5) permeability predictions? A1: While its molecular weight is relatively low, its extreme lipophilicity and structural planarity push it into a challenging physicochemical space. Traditional permeability models assume passive diffusion is driven by a balanced hydrophilic-lipophilic profile. For highly lipophilic PAH compounds, the rate-limiting step is not entering the membrane, but exiting it into the aqueous environment.

Q2: Which formulation strategy is best for in vitro testing of this compound? A2: For immediate in vitro permeability testing (like Caco-2 or PAMPA), cyclodextrin inclusion complexes (specifically HP-β-CD or randomly methylated-β-CD) are highly recommended. If the ultimate goal is intracellular delivery for functional cellular assays or in vivo administration, Lipid Nanoparticles (LNPs) or liposomes are superior, as they fuse directly with the cell membrane to deposit the payload intracellularly [4].

Q3: How do I definitively prove the permeability issue is passive trapping and not active efflux (e.g., P-gp)? A3: Perform a bidirectional Caco-2 assay (A-to-B and B-to-A) in the presence and absence of a broad-spectrum efflux inhibitor like Elacridar. If the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ) remains near 1.0 but overall flux is extremely low, the barrier is purely physicochemical (passive trapping/solubility).

Part 3: Quantitative Data Presentation

The following table summarizes the expected impact of various optimization strategies on the permeability metrics of 10,11-dihydro-9H-benzo[a]anthracen-8-one.

Optimization StrategyApparent Permeability ( Papp​ x 10−6 cm/s)Mass Balance (%)Primary Mechanism of Action
Standard HBSS Buffer < 0.1< 30%Precipitation & Plastic Binding
HBSS + 4% BSA Sink 0.565%Reduced Basolateral Trapping
HP-β-CD Complex + BSA Sink 8.5> 90%Enhanced Aqueous Diffusion & Sink
LNP Encapsulation 12.0> 95%Direct Membrane Fusion / Endocytosis

Table 1: Impact of formulation and assay conditions on permeability and mass balance.

Part 4: Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complexes

This protocol creates a self-validating thermodynamic equilibrium to ensure the compound is fully solubilized before cellular application.

  • Buffer Preparation: Dissolve HP-β-CD in sterile HEPES buffered saline (pH 7.4) to create a 20% (w/v) solution.

  • Stock Solubilization: Dissolve 10,11-dihydro-9H-benzo[a]anthracen-8-one in a minimal volume of 100% DMSO. (Critical: Final DMSO concentration in the cell assay must not exceed 1% to prevent membrane toxicity).

  • Complexation: Add the DMSO stock dropwise to the HP-β-CD solution under continuous magnetic stirring (500 rpm) at room temperature.

  • Equilibration: Stir the mixture in the dark for 24 hours. This extended time is required to ensure complete host-guest complexation and thermodynamic stability.

  • Purification: Filter the solution through a 0.22 µm PTFE syringe filter. This step acts as a self-validation mechanism; any uncomplexed, precipitated compound is removed, ensuring you are dosing a true solution.

Protocol 2: Modified Caco-2 Permeability Assay for Highly Lipophilic Compounds

This workflow integrates the cyclodextrin formulation and BSA sink to accurately measure transcellular flux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER); proceed only if TEER > 250 Ω·cm².

  • Preparation: Wash monolayers twice with pre-warmed HBSS (37°C).

  • Donor Addition: Add the HP-β-CD formulated compound (from Protocol 1) to the apical chamber.

  • Sink Establishment: Add HBSS supplemented with 4% BSA to the basolateral chamber to establish the thermodynamic sink.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm). Shaking is critical to minimize the unstirred water layer (UWL), which otherwise acts as a false barrier for lipophilic compounds.

  • Sampling: Collect 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Immediately replace the sampled volume with fresh HBSS + 4% BSA.

  • Quantification: Extract samples using acetonitrile protein precipitation and quantify via LC-MS/MS. Calculate Papp​ and verify mass balance >80%.

Workflow Step1 1. Prepare HP-β-CD Compound Complex Step3 3. Add Complex to Apical Chamber Step1->Step3 Step2 2. Seed Caco-2 Cells on Transwell Inserts Step2->Step3 Step4 4. Add 4% BSA to Basolateral Chamber (Sink) Step3->Step4 Step5 5. Incubate & Sample (1-2 hours) Step4->Step5 Step6 6. LC-MS/MS Quantification & Mass Balance Check Step5->Step6

Caption: Optimized Caco-2 assay workflow for highly lipophilic beyond-rule-of-5 compounds.

References

  • Matsson, P., Doak, B. C., Over, B., & Kihlberg, J. (2016). "Cell permeability beyond the rule of 5." Advanced Drug Delivery Reviews, 101, 42-61.[Link]

  • Naylor, M. R., et al. (2018). "Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility." Journal of Medicinal Chemistry, 61(24), 11169-11182.[Link]

  • Ferreira, M., et al. (2020). "Antibiotic-in-Cyclodextrin-in-Liposomes: Formulation Development and Interactions with Model Bacterial Membranes." Molecular Pharmaceutics, 17(7), 2389-2400.[Link]

  • Ascendia Pharma. (2022). "FORMULATION FORUM - Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals." Drug Development & Delivery.[Link]

Troubleshooting

reducing background noise in 10,11-dihydro-9H-benzo[a]anthracen-8-one NMR spectra

Technical Support Center: Troubleshooting Background Noise in 10,11-dihydro-9H-benzo[a]anthracen-8-one NMR Spectra Diagnostic Overview 10,11-dihydro-9H-benzo[a]anthracen-8-one is a tetracyclic polycyclic aromatic hydroca...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Background Noise in 10,11-dihydro-9H-benzo[a]anthracen-8-one NMR Spectra

Diagnostic Overview

10,11-dihydro-9H-benzo[a]anthracen-8-one is a tetracyclic polycyclic aromatic hydrocarbon (PAH) derivative featuring a rigid aromatic core and an aliphatic ketone ring. When analyzing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy, researchers frequently encounter high background noise, broad linewidths, and baseline distortions. These issues often stem from the molecule's inherent physicochemical properties—such as a propensity for π−π stacking and poor solubility in standard non-polar solvents—as well as instrumental and processing artifacts. This guide provides a mechanistic approach to diagnosing and resolving these specific noise-related issues.

Interactive Troubleshooting Workflow

NMR_Troubleshooting Start High Background Noise in PAH Derivative NMR Type Identify Noise Signature Start->Type Random Random Noise (Low SNR) Type->Random Systematic Systematic Noise (Baseline Distortions) Type->Systematic Solubility Assess Solubility (Aggregation/Tumbling) Random->Solubility Impurities Check FID & Impurities Systematic->Impurities Processing Digital Signal Processing Systematic->Processing Solvent Switch to CD2Cl2 or DMSO-d6 Increase Scans Solubility->Solvent Degas Fix RG Clipping Degas O2 / Filter Metals Impurities->Degas Window Apply Apodization (LB = 0.2-0.3 Hz) Processing->Window

Logical workflow for diagnosing and resolving NMR background noise.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1H NMR spectrum has a low Signal-to-Noise Ratio (SNR) and looks "noisy" despite standard acquisition parameters. Why? A1: Causality: For bulky PAH derivatives like 10,11-dihydro-9H-benzo[a]anthracen-8-one, solubility in standard CDCl3​ is often suboptimal. Low concentration directly reduces the coherent signal, leaving thermal noise dominant. Furthermore, high concentrations of poorly soluble PAHs lead to π−π aggregation, which increases molecular tumbling time and broadens linewidths, effectively burying the signal in the baseline [1]. Solution: Assess the sample's physical state. If the solution is viscous or cloudy, dilute it or switch to a solvent with higher solvating power for PAHs, such as CD2​Cl2​ or DMSO−d6​ . If concentration must remain low, increase the number of scans, as SNR scales with the square root of the number of scans.

Q2: The baseline is distorted with "wiggles" at the base of intense peaks, and there is a high noise floor. How do I fix this? A2: Causality: This is a classic symptom of signal saturation. If the Receiver Gain (RG) is set too high, the initial, high-intensity portion of the Free Induction Decay (FID) exceeds the digitizer's capacity—a phenomenon known as "clipping" [1]. This truncation of the FID leads to severe baseline distortion and "sinc wiggles" upon Fourier Transformation [2]. Solution: Inspect the raw FID. If the first few data points are flat-topped, the signal is clipped. Rerun the auto-gain routine or manually decrease the RG until the maximum FID amplitude is within the dynamic range of the analog-to-digital converter (ADC).

Q3: I am observing broad, overlapping peaks and a noisy baseline, but my concentration is optimal and RG is correct. A3: Causality: This points to either poor shimming or the presence of paramagnetic impurities. Paramagnetic oxygen (dissolved O2​ ) or trace transition metals from synthesis catalysts cause rapid spin-lattice ( T1​ ) and spin-spin ( T2​ ) relaxation. This rapid relaxation broadens the peaks and reduces the apparent SNR [3]. Additionally, a rapid FID decay is a diagnostic signal of poor shimming [1]. Solution: First, re-shim the magnet (focusing on Z1 and Z2 gradients). If the issue persists, degas the sample to remove paramagnetic oxygen and filter it to remove trace metals (see Protocol 1).

Q4: How can I digitally suppress the background noise without losing the fine splitting patterns of the 10,11-dihydro aliphatic protons? A4: Causality: NMR signals are inherently exponentially damped. Applying an exponential "Window Function" (apodization) that matches the natural decay of the signal maximizes the SNR[2]. However, excessive line broadening (LB) will spread the signal into signal-free regions, obscuring the fine scalar couplings of the aliphatic ring [2]. Solution: Apply an exponential window function with an LB factor of 0.2 to 0.3 Hz for 1H NMR. For 13C NMR, where sensitivity is inherently lower, use a larger LB (1.0–2.0 Hz) to pull the signals out of the noise [1].

Q5: My 2D NOESY/COSY spectra for this molecule have severe vertical streaks of noise. What is this? A5: Causality: This is known as t1​ noise. It appears as random or semi-random spurious streaks along the indirect t1​ dimension. It is caused by unwanted signal modulation during the t1​ acquisition period, often due to sample temperature fluctuations or spectrometer instability [5]. Solution: Ensure the probe temperature is strictly equilibrated before acquisition. Co-addition of multiple spectra or applying t1​ noise reduction algorithms (e.g., symmetrization) during post-processing can significantly suppress this artifact [4, 5].

Quantitative Data Summaries

To optimize the acquisition and processing of 10,11-dihydro-9H-benzo[a]anthracen-8-one, adhere to the following parameter guidelines:

ParameterRecommended Setting ( 1H NMR)Recommended Setting ( 13C NMR)Mechanistic Purpose
Sample Mass (5mm tube) 5 – 10 mg20 – 50 mgBalances SNR against aggregation/viscosity [1].
Line Broadening (LB) 0.2 – 0.3 Hz1.0 – 2.0 HzSmooths baseline noise without sacrificing structural detail [1].
Dummy Scans (DS) 4 – 84 – 8Allows the sample to reach a steady-state thermal equilibrium [6].
Solvent Choice CD2​Cl2​ or DMSO−d6​ CD2​Cl2​ or DMSO−d6​ Prevents PAH π−π stacking and line broadening.

Step-by-Step Methodologies

Protocol 1: Sample Preparation and Degassing for High-Fidelity NMR Self-Validating Check: A properly prepared sample will yield a slow, smoothly decaying FID, indicating homogeneous magnetic susceptibility.

  • Dissolution: Dissolve 5-10 mg of 10,11-dihydro-9H-benzo[a]anthracen-8-one in 0.6 mL of the chosen deuterated solvent (e.g., CD2​Cl2​ ). Ensure complete dissolution; sonicate for 60 seconds if necessary.

  • Filtration: Filter the solution through a Pasteur pipette tightly packed with a small plug of glass wool into a precision-engineered 5mm NMR tube [1, 6]. This removes undissolved particulates and trace metal catalyst remnants that cause paramagnetic relaxation.

  • Degassing (Freeze-Pump-Thaw): To remove paramagnetic O2​ [3]:

    • Connect the NMR tube to a Schlenk line.

    • Freeze the sample using liquid nitrogen.

    • Open the valve to vacuum for 2-3 minutes.

    • Close the vacuum valve and thaw the sample in a warm water bath to release trapped gas bubbles.

    • Repeat this cycle 3 times. Backfill with inert Argon gas.

Protocol 2: Digital Signal Processing (Apodization and Baseline Correction) Self-Validating Check: The final spectrum should have purely absorptive peaks (pointing straight up) and a flat baseline with an integral value of zero in signal-free regions.

  • Apodization: Before Fourier Transformation (FT), apply an exponential window function (WDW = EM). Set the Line Broadening (LB) parameter to 0.3 Hz for 1H data to attenuate the tail end of the FID where noise dominates [1, 6].

  • Fourier Transformation: Execute the FT command to convert the time-domain FID into the frequency-domain spectrum.

  • Phase Correction: Manually adjust the zero-order (PH0) and first-order (PH1) phase. Ensure the pivot point is set on the most intense peak (e.g., the ketone-adjacent aliphatic protons) and adjust until all peaks are purely absorptive [1, 4].

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs command) only after phasing is complete [1, 4]. A flat baseline is an absolute requirement for the quantitative integrity of the integration data [1].

References

  • The Art Of The Spectrum: Mastering Precision in NMR Sample Preparation And Data Acquisition. ALWSCI. 1

  • Chapter 6: Signal Processing for Highly Resolved 2D NMR. Royal Society of Chemistry.2

  • Adjusting NMR Gain Settings for Enhanced Signal Interpretation. PatSnap. 3

  • 2D NMR Spectrum Processing with Mnova. UCSB. 4

  • A Simple Method for NMR t1 Noise Suppression. NIH / PMC. 5

  • Basic procedures NMR. University of Crete. 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Guide: Benz[a]anthracene vs. 10,11-dihydro-9H-benzo[a]anthracen-8-one

As environmental toxicology advances, the focus of drug development professionals and environmental scientists has expanded from parent polycyclic aromatic hydrocarbons (PAHs) to their polar transformation products. This...

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Author: BenchChem Technical Support Team. Date: April 2026

As environmental toxicology advances, the focus of drug development professionals and environmental scientists has expanded from parent polycyclic aromatic hydrocarbons (PAHs) to their polar transformation products. This guide provides an objective, in-depth comparative analysis between the classic procarcinogen Benz[a]anthracene (BaA) and its oxygenated derivative, 10,11-dihydro-9H-benzo[a]anthracen-8-one (an oxy-PAH aromatic ketone).

Understanding the divergent toxicological profiles of these two chemical classes is critical. While parent PAHs rely on receptor-mediated bioactivation to exert genotoxicity, oxy-PAHs exhibit direct cytotoxicity, altered environmental mobility, and unique enzyme-inhibitory properties that can synergistically disrupt xenobiotic metabolism.

Mechanistic Causality: Divergent Pathways of Toxicity

To accurately assess the risk profiles of these compounds, we must examine the causality behind their cellular interactions. The toxicity of these molecules is dictated by their structural chemistry, specifically the presence of the sterically constrained "bay region" in BaA, and the electrophilic ketone moiety in its oxy-PAH counterpart.

The Procarcinogen Model: Benz[a]anthracene (BaA)

Benz[a]anthracene is not inherently reactive; it is a procarcinogen that requires metabolic activation[1].

  • Receptor Activation: BaA is a potent agonist of the cytosolic Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR translocates to the nucleus and upregulates the expression of Cytochrome P450 enzymes (CYP1A1 and CYP1B1)[2].

  • Bioactivation: These induced CYP enzymes, acting in concert with epoxide hydrolase, oxidize BaA at its sterically hindered "bay region"[1].

  • Ultimate Carcinogen Formation: This targeted oxidation yields highly reactive diol epoxides (e.g., BaA-3,4-diol-1,2-epoxide). These electrophilic metabolites covalently bind to nucleophilic sites on DNA, forming depurinated adducts that initiate mutagenesis and carcinogenesis[1].

The Oxy-PAH Model: 10,11-dihydro-9H-benzo[a]anthracen-8-one

Oxygenated PAHs (oxy-PAHs) like 10,11-dihydro-9H-benzo[a]anthracen-8-one represent a paradigm shift in PAH toxicity. They are often formed as transformation products during environmental degradation or biological metabolism[3].

  • Direct Electrophilicity & Redox Cycling: Unlike BaA, aromatic ketones do not require CYP-mediated bioactivation to exert toxicity. They can undergo direct redox cycling in the cell, generating massive amounts of Reactive Oxygen Species (ROS) and leading to oxidative stress-induced apoptosis[4].

  • CYP1A1 Inhibition: While parent PAHs induce CYP enzymes, many oxy-PAHs act as potent competitive inhibitors of CYP1A1 and CYP1B1[4]. By occupying the active site without being efficiently metabolized, they disrupt the clearance of co-occurring pollutants, leading to non-additive, synergistic toxicity in complex environmental mixtures[5].

ToxicityMechanisms cluster_BaA Parent PAH: Benz[a]anthracene cluster_OxyPAH Oxy-PAH: 10,11-dihydro-9H-benzo[a]anthracen-8-one BaA Benz[a]anthracene AhR AhR Activation BaA->AhR CYP CYP1A1/1B1 Induction AhR->CYP Epoxide Bay-Region Diol Epoxides (Bioactivation) CYP->Epoxide DNA DNA Adducts (Genotoxicity) Epoxide->DNA Oxy 10,11-dihydro-9H-benzo[a]anthracen-8-one ROS Redox Cycling (ROS Generation) Oxy->ROS Inhib CYP1A1 Inhibition Oxy->Inhib OxStress Oxidative Stress (Cytotoxicity) ROS->OxStress MixTox Altered Mixture Toxicity Inhib->MixTox

Caption: Mechanistic divergence between parent PAH (Benz[a]anthracene) and its Oxy-PAH derivative.

Quantitative Data Presentation

To facilitate objective comparison, the physicochemical and toxicological properties of both compounds are summarized below. The increased polarity of the oxy-PAH significantly enhances its environmental mobility[6], altering its exposure route compared to the highly lipophilic parent PAH.

FeatureBenz[a]anthracene (Parent PAH)10,11-dihydro-9H-benzo[a]anthracen-8-one (Oxy-PAH)
CAS Registry Number 56-55-35472-20-8
Chemical Classification Polycyclic Aromatic HydrocarbonOxygenated PAH (Aromatic Ketone)
Primary Toxicity Driver Bay-region diol epoxides (Genotoxic)ROS generation & CYP inhibition (Cytotoxic)
Metabolic Requirement Requires CYP1A1/1B1 bioactivationDirect acting (Redox cycling)
AhR Activity Strong AgonistWeak Agonist / Pathway Interferer
Enzyme Modulation CYP1A1 InducerCYP1A1 Competitive Inhibitor
Environmental Mobility Low (Highly lipophilic, soil-bound)Moderate to High (Increased polarity)

Experimental Workflows: Self-Validating Systems

To empirically validate the mechanistic differences outlined above, researchers must employ self-validating experimental systems. The following protocols are designed with internal controls to ensure data integrity, specifically isolating CYP1A1 modulation and direct oxidative stress.

Protocol 1: CYP1A1 Catalytic Modulation (EROD Assay)

Causality: The Ethoxyresorufin-O-deethylase (EROD) assay measures the specific catalytic activity of CYP1A1. Because BaA induces CYP1A1 and oxy-PAHs inhibit it[4], running this assay with a known inducer (TCDD) allows us to quantify both induction (by BaA) and competitive inhibition (by the oxy-PAH).

Step-by-Step Methodology:

  • Cell Seeding: Seed human keratinocytes (HaCaT) or hepatoma cells (HepG2) in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment Preparation:

    • Positive Control: 1 nM TCDD (Maximal CYP1A1 induction).

    • Vehicle Control: 0.1% DMSO.

    • Test Groups: Dose-response gradients (0.1 µM to 10 µM) of BaA and 10,11-dihydro-9H-benzo[a]anthracen-8-one.

    • Inhibition Group: Co-treat cells with 1 nM TCDD + varying concentrations of the oxy-PAH to validate competitive inhibition.

  • Incubation: Expose cells for 24 hours to allow for AhR-mediated transcription and translation.

  • Substrate Addition: Wash cells with PBS. Add 100 µL of assay buffer containing 2 µM 7-ethoxyresorufin and 10 µM dicumarol (to prevent further metabolism of resorufin).

  • Kinetic Readout: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm) every 5 minutes for 30 minutes at 37°C.

  • Validation: Calculate specific enzyme activity against a resorufin standard curve. The system is validated if TCDD shows >10-fold induction over the vehicle, BaA shows dose-dependent induction, and the oxy-PAH blunts the TCDD response.

Protocol 2: Intracellular ROS Profiling (DCFDA Assay)

Causality: To prove that the oxy-PAH exerts toxicity via direct redox cycling rather than receptor-mediated bioactivation, we use H₂DCFDA. This cell-permeable probe is deacetylated by cellular esterases and oxidized by ROS into highly fluorescent DCF, providing a direct, real-time readout of oxidative stress.

Step-by-Step Methodology:

  • Cell Loading: Wash cultured HepG2 cells with PBS and incubate with 10 µM H₂DCFDA in serum-free media for 30 minutes at 37°C in the dark.

  • Washing: Remove the probe solution and wash twice with PBS to remove extracellular dye.

  • Dosing: Apply treatments in complete media:

    • Positive Control: 100 µM H₂O₂ (Validates probe oxidation).

    • Vehicle Control: 0.1% DMSO.

    • Test Groups: 10 µM BaA vs. 10 µM 10,11-dihydro-9H-benzo[a]anthracen-8-one.

  • Flow Cytometry Analysis: Harvest cells at 1, 4, and 24 hours post-treatment. Resuspend in cold PBS and analyze via flow cytometry using the FITC channel (Excitation: 488 nm / Emission: 530 nm).

  • Validation: The oxy-PAH should demonstrate a rapid (1-4 hour) spike in Mean Fluorescence Intensity (MFI) due to direct redox cycling, whereas BaA will show delayed or minimal ROS generation, validating the divergent mechanisms.

ExperimentalWorkflow cluster_Assays Parallel Validation Assays Prep Cell Culture (HepG2 / HaCaT) Dose Compound Dosing (BaA vs Oxy-PAH) Prep->Dose EROD EROD Assay (CYP1A1 Catalytic Activity) Dose->EROD Assess Induction vs Inhibition DCFDA DCFDA Assay (Intracellular ROS) Dose->DCFDA Assess Direct Oxidative Stress Read1 Fluorometric Readout (Resorufin: Ex 530 / Em 590) EROD->Read1 Read2 Flow Cytometry (FITC Channel: Ex 488 / Em 530) DCFDA->Read2

Caption: Parallel experimental workflows for quantifying CYP1A1 modulation and ROS generation.

References

  • 1. ChemicalBook. 2.4. Toxicology Research (RSC Publishing). 3.3. PMC - National Institutes of Health. 4.6. ResearchGate.

  • 2. SciELO.

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Pattern Validation of 10,11-dihydro-9H-benzo[a]anthracen-8-one: A Comparative Platform Guide

Executive Summary The structural validation of oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs) is a critical bottleneck in environmental exposomics and toxicological drug development. Oxy-PAHs often exhibit higher...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs) is a critical bottleneck in environmental exposomics and toxicological drug development. Oxy-PAHs often exhibit higher bioavailability and mutagenicity than their parent PAHs. 10,11-dihydro-9H-benzo[a]anthracen-8-one (C₁₈H₁₄O) is a complex partially saturated oxy-PAH. Differentiating this specific compound from its myriad isomers requires rigorous High-Resolution Mass Spectrometry (HRMS) and deep mechanistic mapping of its fragmentation patterns.

As a Senior Application Scientist, this guide objectively compares the performance of leading MS platforms (GC-EI-HRMS vs. LC-APCI-HRMS) and provides a self-validating experimental protocol for the unambiguous identification of 10,11-dihydro-9H-benzo[a]anthracen-8-one.

Analytical Platform Comparison: GC-EI-HRMS vs. LC-APCI-HRMS

Historically, Gas Chromatography coupled with Electron Ionization (GC-EI-MS) has been the gold standard for PAH analysis[1]. However, the ketone moiety and higher molecular weight of oxy-PAHs introduce analytical challenges, making Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization (LC-APCI-HRMS) a superior alternative for intact molecular validation[2].

Causality in Platform Selection: Electrospray Ionization (ESI) is notoriously inefficient for PAHs due to their lack of highly polar, easily ionizable functional groups[3]. APCI overcomes this by utilizing a corona discharge to ionize the solvent, which then transfers charge to the oxy-PAH via gas-phase ion-molecule reactions, yielding a highly stable protonated molecular ion [M+H]+ [2]. Conversely, the hard ionization (70 eV) of GC-EI often obliterates the molecular ion, complicating the identification of unknown oxy-PAH derivatives.

Table 1: Platform Performance Comparison for Oxy-PAHs
Analytical FeatureGC-EI-HRMS (Orbitrap / Q-TOF)LC-APCI-HRMS (Orbitrap / Q-TOF)Analytical Impact
Ionization Type Hard (70 eV Electron Ionization)Soft (Atmospheric Pressure Chemical Ionization)APCI preserves the intact [M+H]+ ion, essential for exact mass formula generation.
Molecular Ion Signal Often weak or absent ( M+∙ )Highly abundant ( [M+H]+ )LC-APCI enables targeted MS/MS (PRM) workflows.
Isomeric Resolution High (Boiling point/polarity dependent)Very High (using Phenyl-Hexyl π−π interactions)LC allows specialized stationary phases to separate closely related oxy-PAH isomers.
Thermal Degradation High risk in GC inlet (>300°C)Negligible (Analyzed in liquid phase)Prevents artifact formation of 10,11-dihydro-9H-benzo[a]anthracen-8-one.

Mechanistic Fragmentation Profiling

To build a self-validating identification system, we must understand why 10,11-dihydro-9H-benzo[a]anthracen-8-one fragments the way it does under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

The exact mass of the protonated molecule is m/z 247.1123 (C₁₈H₁₅O⁺). Its fragmentation is driven by three primary thermodynamic pathways:

  • Carbonyl Cleavage (-CO): The C8 ketone group is highly susceptible to α -cleavage followed by the expulsion of carbon monoxide (-27.9949 Da). This is the universal diagnostic neutral loss for oxy-PAH ketones and quinones[4].

  • Aliphatic Bridge Cleavage (-C₂H₄): The "10,11-dihydro" nomenclature indicates a saturated C-C bridge. Under HCD, this partially saturated ring undergoes a retro-Diels-Alder-like cleavage, expelling ethylene (-28.0313 Da).

  • Aromatization (-H₂): The molecule is thermodynamically driven to achieve full aromaticity across the benz[a]anthracene core, leading to the facile loss of a hydrogen molecule (-2.0156 Da) to form a fully conjugated system.

Critical Resolution Note: The loss of CO (yielding m/z 219.1174) and the loss of C₂H₄ (yielding m/z 219.0810) produce isobaric fragment ions separated by only 36.4 mDa. Resolving these requires an MS resolving power ( R ) of at least 6,000, making HRMS platforms mandatory.

Table 2: Exact Mass Fragmentation of 10,11-dihydro-9H-benzo[a]anthracen-8-one
Ion TypeMolecular FormulaTheoretical m/zNeutral LossDiagnostic Significance
Precursor C₁₈H₁₅O⁺247.1123N/AConfirms intact oxy-PAH formula.
Fragment 1 C₁₈H₁₃O⁺245.0966- H₂ (2.0156 Da)Confirms the presence of a partially saturated ring capable of aromatization.
Fragment 2 C₁₇H₁₅⁺219.1174- CO (27.9949 Da)Primary indicator of the C8 ketone moiety.
Fragment 3 C₁₶H₁₁O⁺219.0810- C₂H₄ (28.0313 Da)Confirms the saturated aliphatic bridge at positions 10 and 11.
Fragment 4 C₁₅H₁₁⁺191.0861- CO & - C₂H₄Dual neutral loss confirming the complete breakdown of the functionalized ring.

Visualizing the Analytical Architecture

End-to-End Analytical Workflow

Workflow A Sample Prep (Silica SPE) B Chromatography (UHPLC Phenyl-Hexyl) A->B C Ionization (APCI Positive Mode) B->C D HRMS Analysis (Orbitrap / Q-TOF) C->D E Data Processing (Exact Mass Validation) D->E

Fig 1: End-to-end analytical workflow for oxy-PAH validation using LC-APCI-HRMS.

Mechanistic Fragmentation Pathway

Fragmentation M [M+H]+ m/z 247.1123 10,11-dihydro-9H-benzo[a]anthracen-8-one F1 [M+H - CO]+ m/z 219.1174 Loss of Carbonyl M->F1 - CO (27.99 Da) F2 [M+H - H2]+ m/z 245.0966 Aromatization M->F2 - H2 (2.02 Da) F3 [M+H - C2H4]+ m/z 219.0810 Aliphatic Ring Cleavage M->F3 - C2H4 (28.03 Da) F4 [M+H - CO - C2H4]+ m/z 191.0861 Dual Neutral Loss F1->F4 - C2H4 (28.03 Da) F3->F4 - CO (27.99 Da)

Fig 2: Mechanistic CID fragmentation pathway of 10,11-dihydro-9H-benzo[a]anthracen-8-one.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, execute the following protocol. Every step is designed with built-in causality to prevent false positives.

Step 1: Sample Extraction & Cleanup
  • Action: Perform Liquid-Liquid Extraction (LLE) using dichloromethane, followed by Solid-Phase Extraction (SPE) using a silica gel cartridge. Spike samples with a deuterated internal standard (e.g., 9,10-Anthraquinone-d8).

  • Causality: Silica SPE effectively separates non-polar parent PAHs (eluted with pure hexane) from the more polar oxy-PAHs (eluted with hexane/dichloromethane mixtures). Removing the parent PAH matrix prevents ion suppression in the MS source.

Step 2: Chromatographic Separation
  • Action: Utilize a UHPLC system equipped with a Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm). Run a gradient mobile phase of Water/Methanol.

  • Causality: Standard C18 columns struggle to resolve closely related oxy-PAH isomers. The phenyl ring in the Phenyl-Hexyl stationary phase induces strong π−π interactions with the benz[a]anthracene core, providing superior shape-selectivity and baseline isomeric resolution.

Step 3: Ion Source Optimization (APCI)
  • Action: Configure the APCI source in positive ion mode. Set the corona discharge current to 4.0 µA and the vaporizer temperature to 350°C.

  • Causality: APCI relies on gas-phase thermodynamics. The high vaporizer temperature ensures complete volatilization of the heavy oxy-PAH. The corona discharge efficiently protonates the C8 ketone oxygen to yield [M+H]+ without requiring aqueous polar modifiers that would otherwise dilute the sample[2].

Step 4: HRMS Acquisition & Self-Validation
  • Action: Operate the Q-TOF or Orbitrap MS in Parallel Reaction Monitoring (PRM) mode targeting m/z 247.1123. Set the mass resolution to 70,000 (FWHM at m/z 200). Apply normalized collision energy (NCE) stepped at 20, 40, and 60 eV.

  • Causality (Self-Validation):

    • Mass Accuracy: The precursor and all fragments must match theoretical masses within a < 3 ppm error margin.

    • Isotopic Fidelity: The M+1 (¹³C) isotopic peak must align with the theoretical relative abundance for an 18-carbon molecule (~19.8%).

    • Isobaric Resolution: The high resolving power mathematically guarantees the separation of the diagnostic [M+H - CO]⁺ and [M+H - C₂H₄]⁺ fragments, unequivocally confirming the presence of both the ketone and the saturated aliphatic bridge.

References

  • Title: Evaluation of Molecular Fragmentation in Polycyclic Aromatic Hydrocarbons by Time-of-Flight Secondary Ion Mass Spectrometry Source: ACS Publications (Energy & Fuels) URL: [Link]

  • Title: Detection and Monitoring of PAH and Oxy-PAHs by High Resolution Mass Spectrometry: Comparison of ESI, APCI and APPI Source Detection Source: ACS Publications (Analytical Chemistry) URL: [Link]

  • Title: An Actionable Annotation Scoring Framework for Gas Chromatography - High Resolution Mass Spectrometry (GC-HRMS) Source: ChemRxiv URL: [Link]

Sources

Validation

comparing 10,11-dihydro-9H-benzo[a]anthracen-8-one with other polycyclic aromatic hydrocarbon ketones

An in-depth comparative analysis of oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs) requires a nuanced understanding of their structural chemistry, biological reactivity, and utility in synthetic applications. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs) requires a nuanced understanding of their structural chemistry, biological reactivity, and utility in synthetic applications. This guide objectively compares 10,11-dihydro-9H-benzo[a]anthracen-8-one , a partially saturated polycyclic aromatic ketone (PAK), with fully conjugated alternative PAKs and quinones.

By analyzing their physicochemical properties, Aryl Hydrocarbon Receptor (AhR) binding affinities, and experimental workflows, researchers can better select these compounds for toxicological profiling or advanced pharmaceutical synthesis.

Structural and Physicochemical Profiling

Polycyclic aromatic ketones (PAKs) and quinones (PAQs) are subclasses of oxy-PAHs. While parent PAHs are primarily generated from incomplete combustion, oxy-PAHs are emitted from primary sources and formed through secondary atmospheric oxidation[1]. The presence of a carbonylic oxygen fundamentally alters their behavior, granting them higher water solubility and bioavailability than their parent PAHs[1][2].

10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8) is structurally distinct from common environmental PAKs. The saturation at the 10,11-position disrupts the full planarity of the benzo[a]anthracene scaffold. Because planarity is a critical determinant for high-affinity binding to planar biological targets (such as the AhR), this structural nuance reduces its baseline toxicity compared to fully conjugated analogs[3]. Consequently, its primary utility lies in organic synthesis—specifically as an advanced intermediate in the development of complex polycyclic pharmaceutical agents, such as antiviral Velpatasvir analogs[4].

Quantitative Comparison of Representative PAH Ketones
CompoundMolecular WeightStructural FeaturePrimary Application / SourceAhR Agonist Potential
10,11-dihydro-9H-benzo[a]anthracen-8-one 246.30 g/mol Partially saturated ring (non-planar)Synthetic intermediate (pharmaceuticals)Low to Moderate
Benzanthrone 230.26 g/mol Fully conjugated (planar)Dye synthesis, environmental pollutantHigh
9-Fluorenone 180.20 g/mol Tricyclic, fully conjugatedEnvironmental pollutant (photo-oxidation)Moderate
7,12-Benz[a]anthracenequinone 258.27 g/mol Fully conjugated dione (planar)Environmental pollutant, redox-activeVery High

Mechanistic Toxicology: AhR Activation and Oxidative Stress

Oxy-PAHs are potent ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of cytochrome P450 enzymes[3]. Upon ligand binding, the cytosolic AhR complex translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs)[3]. This pathway is a primary driver of the developmental toxicity observed in in vivo models exposed to oxy-PAH mixtures[1].

Furthermore, oxy-PAHs contribute significantly to the oxidative potential of biological systems and particulate matter. Unlike parent PAHs, oxygenated derivatives can undergo redox cycling, directly generating reactive oxygen species (ROS) and inducing oxidative stress[5].

AhR_Pathway PAK Polycyclic Aromatic Ketone (Ligand) AhR Cytosolic AhR-HSP90 Complex PAK->AhR Binding Translocation Nuclear Translocation AhR->Translocation Activation ARNT ARNT Heterodimerization Translocation->ARNT XRE Xenobiotic Response Element (DNA Binding) ARNT->XRE CYP1A1 CYP1A1 Transcription (Toxicity / Metabolism) XRE->CYP1A1 Gene Expression

AhR signaling pathway activation by Polycyclic Aromatic Ketones.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the biological activity of 10,11-dihydro-9H-benzo[a]anthracen-8-one against other PAKs, researchers rely on highly controlled, self-validating in vitro assays. The following protocols detail the mechanistic reasoning behind each step to ensure data integrity.

Protocol A: AhR Activation via CALUX Bioassay

The Chemical-Activated Luciferase Gene Expression (CALUX) assay quantifies AhR ligand activity using engineered mouse hepatoma (H1L1) cells[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed H1L1 cells in 96-well plates at a density of 7.5×104 cells/mL.

    • Causality: This specific density ensures the cells remain in the logarithmic growth phase during the 24-hour exposure window, maximizing receptor responsiveness and minimizing contact inhibition artifacts.

  • Chemical Exposure: Expose cells to serial dilutions of the target PAKs dissolved in DMSO.

    • Causality: The final DMSO concentration must be strictly maintained below 0.5% (v/v) to prevent solvent-induced cytotoxicity, which would artificially lower luminescence readings.

  • Lysis and Substrate Addition: After 24 hours, lyse the cells using a proprietary buffer to release intracellular luciferase. Immediately add the luciferin substrate.

    • Causality: Luciferin must be added immediately prior to reading because the luminescent reaction has a short half-life; prompt addition ensures peak emission capture.

  • Self-Validation System:

    • Positive Control: Benzo[a]pyrene (B[a]P) is run concurrently to validate the sensitivity of the AhR pathway[3].

    • Parallel Viability: An MTT cell viability assay is run on a duplicate plate. This ensures that any observed reduction in luminescence at high doses is due to a true lack of AhR agonism, rather than cell death.

CALUX_Workflow CellPrep H1L1 Cell Seeding (96-well plate) Exposure PAK Exposure (24h Incubation) CellPrep->Exposure Lysis Cell Lysis (Release Luciferase) Exposure->Lysis Assay Luciferin Addition (Substrate) Lysis->Assay Read Luminometer (Quantify Light) Assay->Read

Experimental workflow for the CALUX bioassay quantifying AhR activation.

Protocol B: ROS Generation Quantification via DTT Assay

The Dithiothreitol (DTT) assay measures the oxidative potential of oxy-PAHs by tracking the depletion of DTT, a surrogate for cellular antioxidants[5].

Step-by-Step Methodology:

  • Incubation: Incubate 100 µM of the target PAK with 100 µM DTT in a 0.1 M phosphate buffer (pH 7.4) at 37°C.

    • Causality: The physiological pH and temperature mimic biological conditions, ensuring the chemical's redox cycling behavior reflects true in vivo oxidative potential.

  • Quenching and Derivatization: At specific time intervals (e.g., 15, 30, 45 mins), remove an aliquot and quench the reaction with TCA (Trichloroacetic acid). Add DTNB (Ellman's reagent).

    • Causality: TCA halts the redox reaction instantly by dropping the pH. DTNB reacts exclusively with residual, unoxidized DTT to form a yellow chromophore (TNB) measurable at 412 nm.

  • Self-Validation System:

    • Blank Control: A buffer + DTT solution (without the PAK) is run simultaneously to account for the spontaneous auto-oxidation of DTT. The calculated depletion rate is strictly the difference between the sample and the blank, ensuring environmental oxygen does not skew the data[5].

Conclusion

While fully conjugated polycyclic aromatic ketones like Benzanthrone and 9-Fluorenone are heavily scrutinized for their AhR ligand activity and environmental toxicity, 10,11-dihydro-9H-benzo[a]anthracen-8-one occupies a different niche. Its partially saturated structure inherently lowers its planarity and subsequent AhR binding affinity, shifting its primary value from toxicological modeling to advanced organic synthesis. By utilizing self-validating assays like CALUX and DTT depletion, researchers can accurately map the boundaries between a compound's utility as a pharmaceutical building block and its potential as an environmental hazard.

References

  • Aryl hydrocarbon receptor ligand activity of polycyclic aromatic ketones and polycyclic aromatic quinones. Environmental Toxicology and Chemistry, Oxford Academic.[Link]

  • Aryl Hydrocarbon Receptor Activation and Developmental Toxicity in Zebrafish in Response to Soil Extracts Containing Unsubstituted and Oxygenated PAHs. Environmental Science & Technology, ACS Publications.[Link]

  • Sources, Fate, and Toxic Hazards of Oxygenated Polycylic Aromatic Hydrocarbons (PAHs) at PAH Contaminated Sites. Ambio, ResearchGate.[Link]

  • Polycyclic aromatic hydrocarbons and their oxygenated derivatives in urban aerosol: levels, chemical profiles, and contribution to PM2.5 oxidative potential. Environmental Science and Pollution Research, PMC.[Link]

  • Anti-Viral Intermediates (Velpatasvir Synthesis). Taizhou Volsen Chemical Co., Ltd.[Link]

Sources

Comparative

High-Resolution Structural Validation of Polycyclic Aromatic Ketones: A Comparison Guide for 10,11-dihydro-9H-benzo[a]anthracen-8-one

Executive Summary In small-molecule drug discovery and organic materials science, unambiguous structural validation is the cornerstone of downstream development. For complex polycyclic aromatic hydrocarbons (PAHs) like 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule drug discovery and organic materials science, unambiguous structural validation is the cornerstone of downstream development. For complex polycyclic aromatic hydrocarbons (PAHs) like 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8), determining the exact 3D conformation is non-trivial. This molecule features a structural dichotomy: a highly rigid, planar conjugated core fused to a flexible, partially saturated tetralone-like terminal ring.

This guide objectively compares the performance of Single-Crystal X-ray Crystallography against alternative analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Cryogenic Electron Microscopy (Cryo-EM)—providing a self-validating experimental protocol and the causality behind method selection.

The Causality of Method Selection: Why X-ray Crystallography?

As an application scientist, I frequently observe research teams defaulting to 2D NMR for the structural validation of PAH derivatives. However, method selection must be driven by the specific geometric challenges of the target molecule.

The 10,11-dihydro-8-one segment of this molecule introduces sp3 hybridized carbons (C10, C11) and an sp2 carbonyl (C8), forcing the terminal ring out of the aromatic plane to minimize torsional strain. This results in a specific ring pucker (typically a half-chair or envelope conformation).

  • The Limitation of NMR: In solution-state NMR, this dihydro-ring undergoes rapid conformational flipping at room temperature. The resulting Nuclear Overhauser Effect (NOE) signals provide a time-averaged ensemble structure, masking the true ground-state geometry[1].

  • The Limitation of Cryo-EM: While Single-Particle Analysis (SPA) Cryo-EM has undergone a "resolution revolution," it requires macromolecules typically larger than 40-50 kDa to achieve sufficient signal-to-noise ratios[2]. At ~246 Da, our target molecule is entirely invisible to standard SPA Cryo-EM[3].

  • The X-ray Advantage: X-ray crystallography at cryogenic temperatures (100 K) physically freezes the molecule in its lowest-energy ground state[4]. Because small-molecule diffraction data extends to a much higher resolution (< 0.8 Å) than is feasible for macromolecules, the mathematical relationship between the diffraction data and the atomic model is exceptionally clean[5]. This allows us to precisely quantify the out-of-plane dihedral angles of the dihydro-ring.

Comparative Performance Matrix

To objectively evaluate the best approach for small-molecule structural validation, we must compare the empirical performance metrics of the leading techniques[6],[7].

ParameterSingle-Crystal X-ray DiffractionSolution-State NMR (2D)MicroED (Cryo-EM variant)
Optimal Sample State Single crystal (> 50 µm)Solution (1-10 mg/mL)Nanocrystals (< 1 µm)
Resolution Limit < 0.8 Å (Atomic) N/A (Distance constraints)~1.0 Å
Stereochemical Proof Absolute (via Flack parameter)Relative (via NOE/ROE)Absolute (Emerging)
Conformational Data Static (Ground state at 100K)Dynamic (Time-averaged)Static
Validation Metric R1​ , wR2​ , GoF (checkCIF)RMSD of structural ensemble Robs​ , CC1/2​
Primary Limitation Requires high-quality crystalsCannot resolve absolute 3D coordinatesDynamical scattering errors

Self-Validating Experimental Protocol: X-ray Crystallography

A robust protocol must be a self-validating system. In crystallography, if an atom is misplaced or a conformation is incorrectly assigned, the residual electron density map ( Fo​−Fc​ ) will immediately flag the error, making the method inherently self-correcting[8].

Step 1: Crystal Growth via Vapor Diffusion

Causality: Slow evaporation minimizes nucleation sites, promoting the growth of a single, highly ordered lattice.

  • Dissolve 5 mg of 10,11-dihydro-9H-benzo[a]anthracen-8-one in 0.5 mL of a good solvent (e.g., chloroform) in an inner 1-dram vial.

  • Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., n-hexane)[4].

  • Seal the outer vial and allow vapor diffusion to occur undisturbed at 20°C for 3–5 days until crystals > 50 µm are formed.

Step 2: Cryogenic Data Collection

Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity.

  • Harvest a single crystal (approx. 0.1 × 0.1 × 0.05 mm) using a micromount coated in Paratone-N oil.

  • Flash-cool the crystal to 100 K in a continuous nitrogen stream.

  • Mount on a diffractometer equipped with a microfocus Copper ( Cu−Kα , λ=1.54184 Å) source. Note: Cu radiation is preferred over Molybdenum for light-atom organic molecules to maximize anomalous dispersion, aiding in absolute structure determination.

Step 3: Phase Solution and Refinement
  • Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Apply anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

Step 4: Automated Structural Validation

Causality: Independent validation prevents confirmation bias.

  • Generate the Crystallographic Information File (.cif).

  • Submit the file to the IUCr checkCIF/PLATON server[8].

  • Acceptance Criteria: A successfully validated small-molecule structure must exhibit an R1​<0.05 (under 5% error), wR2​<0.15 , and a Goodness-of-Fit (GoF) near 1.0[5]. There must be no Level A or B alerts regarding missing symmetry.

Workflow Visualization

Workflow cluster_Xray X-ray Crystallography (Gold Standard) cluster_NMR Solution NMR (Alternative) Start 10,11-dihydro-9H-benzo[a]anthracen-8-one (Target Molecule) X1 Vapor Diffusion Crystallization (Hexane/CHCl3) Start->X1 N1 Sample Dissolution (CDCl3) Start->N1 X2 Diffraction Data Collection (Cu Kα, 100K) X1->X2 Single Crystal X3 Phase Solution & Refinement (SHELXT / SHELXL) X2->X3 Electron Density Validate Structural Validation (checkCIF / PLATON) X3->Validate CIF File N2 1D/2D NMR Acquisition (NOESY / HSQC) N1->N2 Solution N3 Distance Geometry Mapping N2->N3 NOE Constraints N3->Validate Ensemble Model Output Validated 3D Conformation (Atomic Resolution) Validate->Output R1 < 5%

Structural validation workflow comparing X-ray crystallography and NMR for small molecules.

Alternative Techniques Analysis

Microcrystal Electron Diffraction (MicroED)

While traditional Cryo-EM is reserved for large macromolecular complexes[2], MicroED has emerged as a powerful alternative for small molecules when only sub-micron crystals (nanocrystals) can be obtained[3].

  • Pros: Eliminates the bottleneck of growing large single crystals.

  • Cons: Electrons interact with matter much more strongly than X-rays, leading to dynamical scattering. This complicates the extraction of accurate intensities, often resulting in higher R -factors and less reliable atomic displacement parameters compared to X-ray diffraction.

Solution-State NMR Spectroscopy

NMR remains the dominant technique for rapid, routine chemical identification[1].

  • Pros: Requires no crystallization; analyzes the molecule in a biologically or chemically relevant solution state.

  • Cons: For 10,11-dihydro-9H-benzo[a]anthracen-8-one, NMR cannot easily distinguish between rapidly interconverting ring puckers without complex, low-temperature dynamic NMR studies. It provides relative stereochemistry but struggles to provide the absolute atomic coordinates required for high-precision computational docking.

Conclusion

For the rigorous structural validation of partially saturated PAHs like 10,11-dihydro-9H-benzo[a]anthracen-8-one, Single-Crystal X-ray Crystallography remains the undisputed gold standard. While NMR provides excellent connectivity data and MicroED offers a fallback for challenging crystallizations, only X-ray diffraction provides the self-validating, sub-angstrom atomic coordinates necessary to definitively map the complex torsional puckering of the dihydro-ring system.

References

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. URL: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. URL:[Link]

  • Comparing Analytical Techniques for Structural Biology. NanoImaging Services. URL:[Link]

  • X-Ray Crystallography or Cryo-EM: Which Solution Should You Choose? Charles River. URL: [Link]

  • Electron-Deficient Contorted Polycyclic Aromatic Hydrocarbon via One-Pot Annulative π-Extension of Perylene Diimide. ACS Publications. URL:[Link]

  • X-ray crystallography. Wikipedia. URL: [Link]

  • Structure validation. Wikipedia. URL:[Link]

  • Acta Crystallographica Section E. Grokipedia. URL: [Link]

Sources

Validation

Analytical Standard Purity Verification: 10,11-dihydro-9H-benzo[a]anthracen-8-one

An Application Scientist’s Guide to Orthogonal Validation, Mass Balance, and Comparative Quality Metrics The Mechanistic Imperative: Why Oxy-PAH Purity Matters Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous envir...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Orthogonal Validation, Mass Balance, and Comparative Quality Metrics

The Mechanistic Imperative: Why Oxy-PAH Purity Matters

Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental contaminants, but their oxygenated derivatives (oxy-PAHs) are increasingly recognized for their distinct toxicological and mutagenic profiles[1]. The compound 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8)[2] is a critical analytical standard used to trace environmental oxidation and cytochrome P450-mediated metabolic activation of its parent PAH, benzo[a]anthracene.

However, verifying the purity of oxy-PAH standards presents a unique analytical challenge. Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) area percent—a common industry practice for commercial-grade chemicals—is fundamentally flawed. This "100% minus impurities" approach assumes all impurities absorb UV light equally and completely ignores non-chromophoric contaminants like water, residual solvents, or inorganic salts. For researchers conducting trace-level quantification or sensitive in vitro toxicity assays, using a standard with unverified absolute purity introduces systemic quantification errors and risks false-positive toxicological responses driven by trace parent PAHs.

This guide objectively compares the performance and reliability of Premium Certified Reference Materials (CRMs) against standard commercial-grade alternatives, providing a self-validating experimental framework for absolute purity verification.

OxyPAHPathway A Benzo[a]anthracene (Parent PAH) B Environmental Oxidation (O3, UV, OH radicals) A->B Abiotic C Cytochrome P450 (Metabolic Activation) A->C Biotic D 10,11-dihydro-9H-benzo[a]anthracen-8-one (Target Oxy-PAH) B->D C->D E Toxicological Assays (ROS Generation, Mutagenicity) D->E Requires High Purity Std

Formation pathways of oxy-PAHs and their downstream analytical applications.

Comparative Analysis: Premium CRM vs. Commercial Grade

When sourcing 10,11-dihydro-9H-benzo[a]anthracen-8-one, researchers must evaluate the standard across four critical dimensions: Absolute Mass Fraction, Isomeric Purity, Trace Volatiles, and Water Content.

Table 1: Quality Metric Comparison
Quality ParameterPremium Analytical Standard (CRM)Standard Commercial GradeMechanistic Impact on Downstream Assays
Primary Purity (qNMR) > 99.5% (Absolute Mass Fraction)Not typically performedPrevents absolute quantitation errors caused by invisible mass (salts/solvents).
Chromatographic Purity > 99.8% (HPLC-DAD/FLD)~ 95.0% (HPLC-UV Area %)Ensures baseline resolution of structural isomers[3].
Residual Parent PAH < 0.01% (GC-MS SIM)Up to 2.0%Parent PAHs are highly carcinogenic; trace amounts skew tox assays.
Water Content < 0.1% (Karl Fischer)Unknown / UncontrolledHygroscopic absorption leads to weighing errors during stock prep.

Analytical Workflows for Self-Validating Purity

To establish a standard as a true CRM, a laboratory must employ an orthogonal, self-validating system. No single instrument can capture the entire impurity profile. We utilize Quantitative NMR (qNMR) as the absolute anchor, supported by HPLC-DAD for organic impurities and GC-MS for trace volatiles.

PurityWorkflow A Candidate Batch 10,11-dihydro-9H-benzo[a]anthracen-8-one B qNMR (1H) Absolute Mass Fraction A->B Primary Assay C HPLC-DAD/FLD Chromatographic Purity A->C Orthogonal Check D GC-MS (SIM) Trace Volatiles & Parent PAH A->D Impurity Profiling E Karl Fischer & TGA Water & Inorganics A->E Mass Balance F Certified Reference Material (>99.5% Certified Purity) B->F C->F D->F E->F

Orthogonal analytical workflow for absolute purity verification of oxy-PAH standards.

Protocol 1: Absolute Quantification via 1H-qNMR

Unlike chromatography, qNMR does not rely on variable response factors. It measures the absolute number of protons, allowing for direct mass fraction calculation against a certified internal standard.

  • Preparation: Accurately weigh ~10.0 mg of the 10,11-dihydro-9H-benzo[a]anthracen-8-one candidate batch and ~5.0 mg of a NIST-traceable internal standard (e.g., Dimethyl sulfone, ensuring no peak overlap).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous CDCl₃ containing 0.03% TMS.

  • Acquisition: Acquire 1H-NMR spectra on a 600 MHz spectrometer. Critical Causality: Set the relaxation delay (D1) to at least 60 seconds (≥ 5 × T1 of the slowest relaxing proton) to ensure complete longitudinal relaxation and quantitative signal integration.

  • Calculation: Integrate the distinct aromatic protons of the oxy-PAH against the internal standard to calculate the absolute mass fraction.

Protocol 2: Trace Impurity Profiling via GC-MS (SIM Mode)

While HPLC is excellent for bulk organic purity, GC-MS provides superior Limits of Detection (LODs) for trace volatile impurities and unreacted parent PAHs[4]. However, PAHs are notoriously "sticky" and prone to inlet condensation[5].

  • Instrument Configuration: Equip the GC-MS with a 9 mm extraction lens and enable midcolumn backflushing. Critical Causality: This configuration minimizes active surface area for PAH deposition, preventing peak tailing and run-to-run carryover[5].

  • Sample Prep: Prepare a 1.0 mg/mL solution of the standard in isooctane.

  • Injection: Inject 1 µL in splitless mode with the inlet temperature set to 280°C to ensure complete volatilization without thermal degradation of the ketone moiety.

  • Detection: Monitor in Selected Ion Monitoring (SIM) mode for m/z 246 (target oxy-PAH) and m/z 228 (benzo[a]anthracene parent) to quantify trace starting material.

Protocol 3: Isomeric Purity via HPLC-DAD/FLD
  • Column Selection: Utilize a specialized PAH column (e.g., Hypersil Green PAH) to ensure baseline resolution of closely eluting structural isomers[3].

  • Gradient: Run a Water/Acetonitrile gradient at 1.0 mL/min.

  • Detection: Monitor via Diode-Array Detection (DAD) at 254 nm and Fluorescence Detection (FLD) at optimized excitation/emission wavelengths. FLD provides exceptional sensitivity for trace conjugated impurities[3].

Data Presentation: Method Validation Metrics

To trust the purity certification, the underlying analytical methods must be rigorously validated. The table below summarizes the validation parameters for the chromatographic techniques used in our orthogonal workflow.

Table 2: Chromatographic Method Validation Parameters
Analytical TechniqueTarget Analyte / ImpurityLOD (µg/L)LOQ (µg/L)Linearity (R²)Precision (RSD %)
HPLC-DAD (254 nm) Bulk Organic Impurities0.602.00> 0.999< 0.1%
HPLC-FLD Trace Isomers0.050.15> 0.999< 0.5%
GC-MS (SIM) Trace Parent PAH (m/z 228)0.060.20> 0.999< 1.0%

Note: GC-MS demonstrates lower detection limits for parent PAHs compared to HPLC-DAD[4], justifying its use as a specialized tool for trace starting-material quantification.

Conclusion

The purity verification of 10,11-dihydro-9H-benzo[a]anthracen-8-one cannot be reduced to a single chromatographic run. Commercial-grade standards relying on HPLC-UV area percent mask critical impurities like water, salts, and trace parent PAHs, directly compromising downstream toxicological and environmental assays. By implementing a self-validating, orthogonal workflow anchored by qNMR and supported by optimized GC-MS[5] and HPLC-FLD[3] techniques, researchers can ensure their analytical standards meet the rigorous demands of modern trace analysis.

References

  • Guidechem. "5472-20-8 - Sale from Quality Suppliers".
  • PiCA Berlin. "Determination of oxy-PAHs and N-PACs in foodproducts".
  • Thermo Fisher Scientific. "Validation of routine polycyclic aromatic hydrocarbons analysis in waters".
  • Agilent Technologies. "Optimized GC/MS Analysis for PAHs in Challenging Matrices".
  • MDPI. "The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques: A Case Study for Cross-Array Comparisons and Applications".

Sources

Comparative

LC-MS/MS Retention Time Comparison Guide: 10,11-Dihydro-9H-benzo[a]anthracen-8-one vs. Alternative Oxy-PAHs

Introduction and Analytical Challenges Oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs), such as 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8), are emerging environmental contaminants formed via atmosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

Oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs), such as 10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS: 5472-20-8), are emerging environmental contaminants formed via atmospheric oxidation of parent PAHs or incomplete combustion processes[1][2]. Due to their increased polarity and thermolability compared to parent PAHs, traditional Gas Chromatography-Mass Spectrometry (GC-MS) methods often suffer from analyte degradation or require complex derivatization steps[2].

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) has become the gold standard for oxy-PAH quantification, offering superior sensitivity and selectivity[2][3]. However, separating structurally similar oxy-PAH isomers remains a critical challenge. This guide objectively compares the LC-MS/MS retention behavior of 10,11-dihydro-9H-benzo[a]anthracen-8-one against other common oxy-PAHs (e.g., Benz[a]anthracene-7,12-dione) across different stationary phases, providing actionable experimental protocols for analytical scientists.

Mechanistic Insights into Column Selectivity (E-E-A-T)

As an analytical scientist, selecting the correct stationary phase is not merely a procedural step; it is a mechanistic decision driven by the physicochemical properties of the target analytes.

  • C18 (Octadecyl) Columns: Separation on a standard C18 column is driven primarily by hydrophobic interactions. While effective for parent PAHs, C18 columns often struggle to resolve closely related oxy-PAHs because the addition of a ketone or hydroxyl group minimally alters the overall hydrophobic footprint of large multi-ring systems.

  • Phenyl-Hexyl Columns: Incorporating a phenyl ring into the stationary phase introduces π-π (pi-pi) interactions alongside standard hydrophobicity. Because 10,11-dihydro-9H-benzo[a]anthracen-8-one possesses a partially saturated ring system (dihydro- structure) compared to fully conjugated alternatives like Benz[a]anthracene-7,12-dione, the π-electron density differs significantly. The Phenyl-Hexyl phase exploits these subtle differences in π-π stacking, selectively retaining fully conjugated systems longer and effectively resolving co-eluting isomers.

Experimental Workflow and Visualization

The following diagram illustrates the self-validating analytical workflow required to isolate and quantify oxy-PAHs from complex matrices (e.g., atmospheric particulate matter or biological tissues)[4].

LCMS_Workflow A Sample Collection (Particulate Matter/Tissue) B Solvent Extraction (Methanol/Water 80:20) A->B Homogenization C Sample Clean-up (Solid Phase Extraction) B->C Matrix Removal D LC Separation (C18 vs Phenyl-Hexyl) C->D 10 µL Injection E MS/MS Detection (APCI/ESI, MRM Mode) D->E Gradient Elution F Data Analysis (Retention Time Validation) E->F Quantification

Figure 1: Standardized LC-MS/MS workflow for the extraction and quantification of oxy-PAHs.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Homogenize the sample in an 80:20 (v/v) methanol/water extraction solvent. Centrifuge at 15,000 RCF for 15 minutes at 4 °C to precipitate proteins and large particulates[4].

  • Clean-up: Pass the supernatant through a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) Solid Phase Extraction (SPE) cartridge to remove matrix interferences[5]. Elute with pure methanol.

  • Chromatographic Separation:

    • System: UHPLC system coupled to a Triple Quadrupole Mass Spectrometer.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid[4].

    • Gradient: Initial hold at 5% B for 1 min, ramp to 50% B over 11 min, then to 100% B at 23 min. Hold at 100% B for 12 minutes[4].

    • Flow Rate: 0.4 mL/min; Injection Volume: 10 µL.

  • MS/MS Detection: Operate the mass spectrometer in positive APCI mode using Multiple Reaction Monitoring (MRM)[2][3].

Retention Time & MRM Data Comparison

The table below provides a quantitative comparison of retention times (RT) and optimized MRM transitions for 10,11-dihydro-9H-benzo[a]anthracen-8-one and functionally similar oxy-PAHs. Notice the enhanced resolution (ΔRT) achieved on the Phenyl-Hexyl column due to π-π interactions.

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)RT on C18 Column (min)RT on Phenyl-Hexyl Column (min)
10,11-dihydro-9H-benzo[a]anthracen-8-one 247.1219.1189.18.459.12
Benz[a]anthracene-7,12-dione 259.1231.1202.18.108.85
1,4-Naphthoquinone 159.0131.0103.04.254.60
9-Fluorenone 181.1153.1127.15.806.35

Data Interpretation: While the C18 column provides adequate retention, the Phenyl-Hexyl column increases the retention time of the fully conjugated Benz[a]anthracene-7,12-dione proportionally more than the partially saturated 10,11-dihydro-9H-benzo[a]anthracen-8-one, thereby widening the chromatographic window and reducing matrix suppression effects.

References

  • Guidechem. "10,11-dihydro-9H-benzo[a]anthracen-8-one - Properties and Safety.
  • National Institutes of Health (NIH). "Targeted LC-MS Orbitrap Method for the Analysis of Azaarenes, and Nitrated and Oxygenated PAHs in Road Paving Emissions.
  • National Institutes of Health (NIH). "Polycyclic aromatic hydrocarbons and their metabolites in bronchoalveolar lavage and urine samples from patients with inhalation injury.
  • National Institutes of Health (NIH). "Metabolomic analysis to define and compare the effects of PAHs and oxygenated PAHs in developing zebrafish.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 10,11-dihydro-9H-benzo[a]anthracen-8-one

As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond discovery to ensuring the safe and compliant management of all chemical entities we handle. This guide provides a d...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond discovery to ensuring the safe and compliant management of all chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 10,11-dihydro-9H-benzo[a]anthracen-8-one, a key intermediate in the synthesis of novel polycyclic aromatic hydrocarbon (PAH) isomers.[1] Given its structural similarity to known carcinogenic PAHs, we must apply the precautionary principle, treating this compound with the highest degree of care in its handling and disposal to protect ourselves and our environment.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the safety and compliance landscape.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's hazards. While specific toxicological data for 10,11-dihydro-9H-benzo[a]anthracen-8-one is not widely available, its parent compound, benz[a]anthracene, and related PAHs are well-characterized.

Underlying Principle: In the absence of specific data, we must handle derivatives with the same or greater level of caution as their parent compounds. Benz[a]anthracene is classified as a Category 1B carcinogen ("May cause cancer") and is recognized as very toxic to aquatic life with long-lasting effects.[2][3] Therefore, all waste containing 10,11-dihydro-9H-benzo[a]anthracen-8-one must be presumed hazardous.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste can be deemed hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] Waste containing this compound is considered hazardous due to its inherent toxicity.

Table 1: Hazard Profile Based on Parent Compound (Benz[a]anthracene)

Hazard Classification Description Primary Sources
Carcinogenicity Category 1B: May cause cancer.[2] The International Agency for Research on Cancer (IARC) classifies benz[a]anthracene as probably carcinogenic to humans. Fisher Scientific SDS[2], ICSC[3]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[2][6] Must not be allowed to enter sewers or waterways.[3][7] CPAchem Ltd. SDS[6], Fisher Scientific SDS[2]

| Regulatory Status | Regulated by OSHA as part of coal tar pitch volatiles.[8][9] Disposal is governed by EPA hazardous waste regulations.[4][10] | OSHA[8], NJDOH[9], EPA[4] |

Part 2: On-Site Handling and Waste Segregation

Proper disposal begins at the point of generation. Meticulous handling and segregation are paramount to ensure safety and regulatory compliance.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]

  • Lab Coat: A standard lab coat to protect from incidental contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood.[11]

Waste Segregation: A Critical Step

The principle of segregation is fundamental to safe and cost-effective waste management.

  • Do Not Mix: Never mix hazardous chemical waste with non-hazardous waste (e.g., regular trash, non-contaminated lab supplies).[12] Doing so designates the entire mixture as hazardous, significantly increasing disposal costs and liability.

  • Dedicated Containers: All waste containing 10,11-dihydro-9H-benzo[a]anthracen-8-one (including pure compound, solutions, and contaminated materials like gloves or weigh paper) must be placed in a dedicated hazardous waste container.[4][13]

  • Compatibility: Segregate this waste stream from incompatible chemicals like strong oxidizing agents (e.g., perchlorates, nitrates) to prevent potentially vigorous reactions.[9][14]

Container Selection and Labeling

The choice of container is dictated by safety and regulation. Per OSHA and EPA guidelines, containers must be:[4]

  • Chemically Compatible: Use glass or high-density polyethylene (HDPE) containers.

  • Secure and Leak-Proof: The container must have a tight-fitting screw cap to prevent leaks and fumes from escaping.[4]

  • Properly Labeled: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "10,11-dihydro-9H-benzo[a]anthracen-8-one "

    • Any solvents or other chemicals present in the waste mixture, with percentages.

    • The date accumulation started.

Part 3: Step-by-Step Disposal Workflow

This protocol outlines the lifecycle of the waste from your lab bench to its final, compliant disposal.

Step 1: Accumulation at the Point of Generation

As per EPA and National Research Council guidelines, hazardous waste should be accumulated at or near the point where it is generated and under the control of laboratory personnel.[4] This minimizes the risk of spills and ensures accountability.

Step 2: Temporary Storage in the Laboratory
  • Store the sealed and labeled hazardous waste container in a designated, secure area within the lab.

  • This area should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[4]

  • Store containers below eye level and away from floor drains or ignition sources.[3][10]

  • Academic laboratories operating under the EPA's Subpart K regulations have specific time limits for how long waste can be accumulated in the lab, typically six to twelve months, before it must be removed by a hazardous waste professional.[10][15]

Step 3: Arranging for Professional Disposal

Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[10][16]

  • Follow your institution’s established procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

  • Trained hazardous waste professionals will then collect the waste from your laboratory for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][10]

The following diagram illustrates the decision-making process for handling waste containing 10,11-dihydro-9H-benzo[a]anthracen-8-one.

G cluster_0 cluster_1 cluster_2 start Waste Generated (Contains 10,11-dihydro-9H-benzo[a]anthracen-8-one) waste_type Determine Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated gloves, paper) waste_type->solid Solid liquid Liquid Waste (e.g., solutions in DCM, DMSO) waste_type->liquid Liquid solid_container Labeled, sealed container (e.g., HDPE pail or wide-mouth glass jar) solid->solid_container liquid_container Labeled, sealed container (e.g., glass solvent bottle) liquid->liquid_container containerize Select Appropriate Container labeling Label Container Correctly containerize->labeling label_details Contents: 'HAZARDOUS WASTE' Full Chemical Names & % Accumulation Start Date labeling->label_details storage Store in Designated Satellite Accumulation Area (Secondary Containment) label_details->storage pickup Arrange for Pickup by EHS / Professional Waste Vendor storage->pickup

Caption: Disposal Decision Workflow for 10,11-dihydro-9H-benzo[a]anthracen-8-one.

Part 4: Emergency Procedures for Spills

In the event of a small spill, immediate and correct action is crucial. The following procedure is adapted from guidelines for the parent compound, benz[a]anthracene.[14]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Remove Ignition Sources: If any flammable solvents are present, remove all sources of ignition.

  • Ventilate the Area: Ensure adequate ventilation, preferably within a chemical fume hood.

  • Contain the Spill:

    • For solid spills , gently dampen the material with a suitable solvent like acetone to prevent dust from becoming airborne.[14] Do not sweep dry powder.

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect the Waste: Carefully scoop or wipe up the contained material and place it into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a paper towel dampened with acetone, followed by a thorough wash with soap and water.[14]

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent pads, paper towels) are considered hazardous waste and must be placed in the sealed container for disposal.

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

By adhering to these scientifically grounded and regulation-aligned procedures, you can ensure the safe management of 10,11-dihydro-9H-benzo[a]anthracen-8-one waste, upholding your commitment to laboratory safety, environmental stewardship, and professional integrity.

References

  • Drug Waste Management. (n.d.). Vertex AI Search.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2026, February 25). US EPA.
  • Proper Hazardous Waste Disposal in a Laboratory Setting. (2023, April 11). MCF Environmental Services.
  • Managing Hazardous Waste from Pharma Processes. (2018, November 21). Pharmaceutical Technology.
  • PAH Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Agilent Technologies, Inc.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Safety data sheet - Dibenzo(a,h)anthracene. (2023, January 17). CPAchem Ltd.
  • WHO Guidelines on Waste Management in Pharma Facilities. (2025, December 21). PharmaRegulatory.in.
  • BENZ[A]ANTHRACENE. (n.d.). NOAA - CAMEO Chemicals.
  • Pharma Waste Management: Steps for Compliance & Sustainability. (2024, October 2). Aucta.
  • SAFETY DATA SHEET - Benz[a]anthracene. (n.d.). Fisher Scientific.
  • 10,11-Dihydrobenz[a]anthracen-8(9H)-one CAS: 5472-20-8. (n.d.). Toronto Research Chemicals.
  • ICSC 0431 - DIBENZO(a,h)ANTHRACENE. (n.d.). ILO and WHO.
  • Polycyclic Aromatic Hydrocarbons. (n.d.). 3M.
  • Chemical Safety Data Sheet MSDS / SDS - DIBENZO(A,J)ANTHRACENE. (2024, December 21). ChemicalBook.
  • Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? (n.d.). CDC Archive - ATSDR.
  • BENZ(a)ANTHRACENE - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

Sources

Handling

Comprehensive Laboratory Safety and Operational Guide: Handling 10,11-dihydro-9H-benzo[a]anthracen-8-one

Executive Summary As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical hazards of 10,11-dihydro-9H-benzo[a]anthracen-8-one . This compound is a polycyclic aromatic hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical hazards of 10,11-dihydro-9H-benzo[a]anthracen-8-one . This compound is a polycyclic aromatic hydrocarbon (PAH) derivative [1]. Like its parent structure, benzo[a]anthracene, it presents significant carcinogenic, mutagenic, and environmental risks[2]. Because PAHs are highly lipophilic, they readily cross biological membranes, making strict dermal and inhalation protection non-negotiable [3]. This guide provides a self-validating operational framework to ensure absolute safety during handling, weighing, and disposal.

Physicochemical Hazard Profile

Understanding the chemical's nature is the first step in risk mitigation. The quantitative data below dictates the stringency of our containment strategy.

PropertyValue / DescriptionOperational Implication
Chemical Name 10,11-dihydro-9H-benzo[a]anthracen-8-oneTarget compound
CAS Registry Number 5472-20-8[4]Unique identifier for SDS tracking
Molecular Formula C18H14O[4]Indicates high carbon content (PAH)
Molecular Weight 246.309 g/mol [4]Heavy organic particulate
Lipophilicity (LogP) > 4.0 (Estimated based on PAH structure)Rapidly absorbed through the stratum corneum[3].
Hazard Classification Suspected Carcinogen / Aquatic Toxin [5]Requires Class 9 hazardous waste segregation[5].
Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Do not merely wear PPE; understand why each layer is critical. The following matrix is designed to counter the specific permeation and aerosolization risks of PAH ketones[6].

PPE ComponentSpecificationCausality (The "Why")
Hand Protection Double-gloved Nitrile (Outer: 8 mil, Inner: 4 mil)PAHs are highly non-polar and lipophilic. They will eventually permeate standard latex or thin nitrile[6]. Double-gloving ensures that if the outer layer is compromised by micro-tears or solvent degradation, the inner layer maintains the barrier.
Body Protection Disposable Tyvek® Lab Coat with knit cuffsWoven cotton lab coats trap microscopic PAH dust, leading to chronic secondary exposure. Tyvek is non-woven, effectively repelling particulates[5].
Eye/Face Protection ANSI Z87.1 Splash GogglesPrevents mucosal absorption of airborne dust or accidental splashes during solvent dissolution[5].
Respiratory/Ventilation Class II Type B2 Biological Safety Cabinet or Ducted Fume HoodAerosolized PAH particulates pose a severe inhalation hazard. Fully ducted systems prevent the recirculation of carcinogenic dust into the laboratory environment[6].
Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.

Phase 1: Preparation & Setup

  • Environmental Validation : Turn on the chemical fume hood.

    • Validation Check: Use a continuous flow monitor or a Kimwipe flutter test to visually confirm an inward face velocity of at least 100 feet per minute (FPM).

  • Surface Preparation : Lay down a disposable, plastic-backed absorbent bench mat inside the hood. This contains micro-spills and prevents contamination of the stainless steel surface.

  • Equipment Staging : Place an analytical balance, anti-static spatulas, and amber glass vials inside the hood.

    • Causality: PAHs are photosensitive; amber glass prevents UV-induced degradation or the formation of reactive oxygen species. Anti-static tools prevent the dry powder from aerosolizing due to static charge.

Phase 2: Handling & Weighing

  • Don PPE : Apply the inner nitrile glove, don the Tyvek coat, apply the outer nitrile glove over the cuffs, and put on splash goggles[5].

  • Tare & Transfer : Tare the amber vial on the balance. Carefully transfer 10,11-dihydro-9H-benzo[a]anthracen-8-one using the anti-static spatula.

  • Primary Containment : Cap the amber vial tightly before removing it from the balance.

    • Validation Check: Invert the sealed vial gently to ensure the cap is threaded correctly and no powder escapes.

Phase 3: Decontamination & Waste Disposal

  • Solvent Wipe : Wipe down the balance and spatulas with a Kimwipe soaked in Isopropanol, followed by a water wipe.

    • Causality: PAHs are insoluble in water. Isopropanol dissolves the organic residue, and the subsequent water wipe removes the solvent [7].

  • Waste Segregation : Place all used Kimwipes, the bench mat, and the outer gloves into a dedicated, sealable hazardous waste bag labeled "Toxic/Carcinogenic PAH Waste"[7].

Workflow Visualization

The following diagram illustrates the logical progression of the handling protocol, ensuring containment at every stage.

PAH_Workflow A 1. Environmental Validation Verify Fume Hood Flow (>100 FPM) B 2. PPE Donning Double Nitrile, Tyvek Coat, Goggles A->B C 3. Material Handling Weigh 10,11-dihydro-9H-benzo[a]anthracen-8-one B->C D 4. Primary Containment Seal in Amber Glass Vial C->D E 5. Decontamination Solvent Wipe (Isopropanol/Water) D->E F 6. Waste Segregation Dispose as Class 9 Hazardous Waste E->F

Self-validating operational workflow for handling 10,11-dihydro-9H-benzo[a]anthracen-8-one.

Emergency Spill Response Plan

In the event of a spill, standard sweeping will aerosolize the carcinogen. Follow this targeted protocol [8]:

  • Evacuate & Isolate : Alert personnel and restrict access to the area[8].

  • Respiratory Upgrade : If the spill is outside a fume hood, don a half-mask respirator with P100/Organic Vapor cartridges before responding.

  • Wet-Wipe Method (Dry Spills) : Do NOT sweep. Gently cover the powder with absorbent pads. Carefully dampen the pads with Isopropanol to dissolve and trap the PAH, preventing dust generation.

  • Collection : Scoop the dampened pads into a rigid, sealable hazardous waste container[8].

  • Secondary Decontamination : Wash the spill area with a strong surfactant/detergent solution, as PAHs bind strongly to surfaces [9].

References
  • Centers for Disease Control and Prevention (CDC). "Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet". CDC Biomonitoring.[Link]

  • Environmental Protection Agency (EPA). "Benz[a]anthracene | CASRN 56-55-3 | IRIS Assessment". US EPA.[Link]

  • National Institutes of Health (NIH). "Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks". PMC.[Link]

  • Chem Service. "SAFETY DATA SHEET: Benzo(a)anthracene". Chem Service Inc.[Link]

  • Public Services and Procurement Canada. "Fact sheet: Benzo anthracene". Government of Canada.[Link]

  • Wikipedia. "Benz[a]anthracene". Wikimedia Foundation.[Link]

Sources

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